1-phenylcyclohexane-1,2-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-phenylcyclohexane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNHEYDAIICUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4912-59-8 | |
| Record name | 1,2-Cyclohexanediol, 1-phenyl-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004912598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
1-phenylcyclohexane-1,2-diol synthesis and reactions
An In-Depth Technical Guide to the Synthesis and Reactions of 1-Phenylcyclohexane-1,2-diol
Abstract
1-Phenylcyclohexane-1,2-diol is a pivotal chiral building block in modern organic synthesis. Its vicinal diol structure, featuring a tertiary alcohol and a stereogenic quaternary carbon, makes it a valuable precursor for constructing complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to access its various stereoisomers, with a strong emphasis on asymmetric methodologies. Furthermore, it delves into the key transformations of this diol, including its characteristic rearrangement and oxidation reactions. The content herein is curated for researchers, scientists, and drug development professionals, blending established protocols with mechanistic insights to facilitate practical application and further innovation.
Introduction: The Strategic Importance of 1-Phenylcyclohexane-1,2-diol
In the landscape of synthetic chemistry, vicinal diols (glycols) are fundamental functional groups. When incorporated into a chiral framework like the 1-phenylcyclohexane scaffold, they offer a rich platform for stereocontrolled synthesis. 1-Phenylcyclohexane-1,2-diol exists as two pairs of enantiomers: cis-(1R,2R)/(1S,2S) and trans-(1R,2S)/(1S,2R). The ability to selectively synthesize a single one of these stereoisomers is critical for its application in the synthesis of pharmaceuticals and other bioactive molecules, where biological activity is often dictated by absolute stereochemistry. This guide will focus on the most reliable and field-proven methods for achieving this stereochemical control.
Synthesis of 1-Phenylcyclohexane-1,2-diol Stereoisomers
The choice of synthetic strategy is dictated by the desired stereochemistry of the final diol (cis or trans). Asymmetric methods are paramount for accessing enantiomerically pure material, which is often the primary goal for drug development professionals.
Stereoselective Synthesis of cis-1-Phenylcyclohexane-1,2-diol
The most robust and widely adopted method for the enantioselective synthesis of cis-1,2-diols is the Sharpless Asymmetric Dihydroxylation (AD).[1]
Mechanism and Rationale: The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand to direct the dihydroxylation to a specific face of the alkene.[2] The catalytic cycle involves the formation of a ligand-OsO₄ complex, which undergoes a [3+2] cycloaddition with the alkene (1-phenylcyclohexene).[1][2] This is followed by hydrolysis to release the cis-diol and the reduced osmate species. A stoichiometric co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), is used to regenerate the Os(VIII) catalyst, making the process economically and environmentally viable by minimizing the use of the toxic and expensive osmium tetroxide.[3]
The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation:
-
AD-mix-β , containing the (DHQD)₂PHAL ligand, delivers the hydroxyl groups to the "top" face of 1-phenylcyclohexene, yielding the (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol .[1][4]
-
AD-mix-α , containing the (DHQ)₂PHAL ligand, delivers the hydroxyl groups to the "bottom" face, yielding the (−)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol .[4][5]
The reaction exhibits high levels of enantioselectivity, often exceeding 99% ee for 1-phenylcyclohexene.[4]
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Stereoselective Synthesis of trans-1-Phenylcyclohexane-1,2-diol
The synthesis of trans-diols is classically achieved through a two-step sequence involving the epoxidation of the parent alkene followed by acid-catalyzed hydrolytic ring-opening.
Mechanism and Rationale:
-
Epoxidation: 1-Phenylcyclohexene is first treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form 1-phenylcyclohexene oxide. This reaction proceeds via a concerted mechanism, delivering the oxygen atom to one face of the double bond.[6] For an achiral alkene, this produces a racemic mixture of the epoxide.
-
Acid-Catalyzed Hydrolysis: The epoxide is then subjected to acid-catalyzed ring-opening with water. The mechanism involves protonation of the epoxide oxygen, making it a better leaving group. Water then attacks one of the epoxide carbons as a nucleophile.[6][7] This Sₙ2-like attack occurs from the face opposite the C-O bond, resulting in an inversion of configuration at the site of attack. The net result of this anti-attack is the formation of the trans-diol.[6]
Caption: Two-step workflow for the synthesis of trans-diols.
Alternative and Conceptual Synthetic Routes
-
Grignard Addition to α-Hydroxy Ketone: A conceptually straightforward route involves the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to 2-hydroxycyclohexanone.[8] The Grignard reagent attacks the electrophilic carbonyl carbon. The stereochemical outcome of this reaction is dependent on the direction of nucleophilic attack, which can be influenced by chelation of the magnesium to the existing hydroxyl group. This method typically produces a mixture of diastereomers and is less common for stereocontrolled synthesis compared to the methods above.
Summary of Synthetic Methods
| Method | Starting Material | Key Reagents | Product Stereochemistry | Enantioselectivity | Key Advantages |
| Sharpless AD | 1-Phenylcyclohexene | OsO₄ (cat.), AD-mix-α or -β | cis | Excellent (>97% ee)[4] | High enantioselectivity, reliable, commercially available reagents. |
| Epoxidation/Hydrolysis | 1-Phenylcyclohexene | 1. m-CPBA2. H₃O⁺ | trans | Racemic (unless chiral epoxidation is used) | Good diastereoselectivity for trans product, common reagents.[6] |
| Grignard Reaction | 2-Hydroxycyclohexanone | PhMgBr | Mixture of cis and trans | None | Forms the C-C bond directly at the tertiary center.[8] |
Key Reactions of 1-Phenylcyclohexane-1,2-diol
The dense functionality of 1-phenylcyclohexane-1,2-diol enables a variety of powerful transformations, most notably acid-catalyzed rearrangements and oxidative cleavage.
Acid-Catalyzed Pinacol-Type Rearrangement
When treated with acid, 1,2-diols undergo a characteristic dehydration and rearrangement known as the pinacol rearrangement to form a ketone or an aldehyde.[9][10] For 1-phenylcyclohexane-1,2-diol, the reaction is particularly interesting as it can proceed through two competing pathways.
Mechanism and Rationale:
-
Protonation and Water Loss: The reaction is initiated by the protonation of one of the hydroxyl groups. The tertiary hydroxyl is preferentially protonated as its departure leads to the formation of a more stable tertiary carbocation stabilized by the adjacent phenyl ring.
-
Carbocation Formation: Loss of water generates a tertiary carbocation at C1.
-
Migration and Product Formation: This carbocation can be stabilized by the migration of an adjacent group. Two possibilities exist:
-
Pathway A (Hydride Shift): A 1,2-hydride shift from C2 to C1 results in the formation of 2-phenylcyclohexanone .[11]
-
Pathway B (Ring Contraction): Migration of the C2-C6 bond to C1 (an alkyl shift) leads to ring contraction, forming a five-membered ring. This generates 1-phenylcyclopentanecarbaldehyde .[11]
-
The ratio of these two products can be influenced by the reaction conditions and the specific stereoisomer of the diol used.[11] The formation of the aldehyde via ring contraction is often a significant, if not major, pathway.
Caption: Competing pathways in the pinacol rearrangement.
Oxidative Cleavage
The vicinal diol moiety can be cleanly cleaved by specific oxidizing agents, breaking the C1-C2 bond. This reaction is a powerful tool for converting cyclic diols into linear dicarbonyl compounds.
Mechanism and Rationale: Reagents such as sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are used for this transformation. The reaction proceeds through a cyclic periodate or plumbate ester intermediate. The breakdown of this cyclic intermediate directly forms the two new carbonyl groups. This cleavage provides a method to unmask a latent dicarbonyl functionality, which can be a strategic step in a longer synthetic sequence. For 1-phenylcyclohexane-1,2-diol, this reaction yields a keto-aldehyde.
Selective Oxidation to α-Hydroxy Ketone
Selectively oxidizing one of the two hydroxyl groups to a ketone, while leaving the other intact, is a significant synthetic challenge. This transformation yields an α-hydroxy ketone (or acyloin), another valuable synthetic intermediate. While many strong oxidizing agents will lead to over-oxidation or cleavage, modern catalytic systems have been developed to achieve this chemoselectivity. For instance, certain palladium complexes have shown efficacy in the selective oxidation of vicinal diols to α-hydroxyketones using molecular oxygen or benzoquinone as the terminal oxidant.[12]
Experimental Protocols
The following protocols are based on established and validated procedures, designed to be reproducible in a standard synthetic chemistry laboratory.
Protocol 1: Synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol via Sharpless Asymmetric Dihydroxylation
This procedure is adapted from the highly reliable Organic Syntheses collection.[4]
Materials:
-
1-Phenylcyclohexene (1.0 eq)
-
AD-mix-β (commercially available premix)
-
tert-Butyl alcohol (t-BuOH)
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂) (1.0 eq)
-
Ethyl acetate
-
2 M Potassium hydroxide (KOH)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a 3-L flask equipped with a mechanical stirrer, add water (15 mL per mmol of alkene) and t-BuOH (10 mL per mmol of alkene).
-
Begin vigorous stirring and add AD-mix-β (approx. 1.4 g per mmol of alkene). Stir until the solids are mostly dissolved, resulting in a pale green-yellow slurry.
-
Add methanesulfonamide (1.0 eq). The use of methanesulfonamide has been shown to accelerate the hydrolysis of the osmate ester, thereby improving the turnover rate of the catalyst.[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-phenylcyclohexene (1.0 eq) to the cold, stirred slurry.
-
Maintain vigorous stirring at 0 °C. The reaction progress can be monitored by TLC (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (approx. 1.5 g per mmol of alkene) and allow the mixture to warm to room temperature. Stir for 1 hour. This step quenches the reaction and reduces any remaining osmium species.
-
Add ethyl acetate to the reaction mixture to dissolve the product. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer twice with 2 M KOH to remove the methanesulfonamide.
-
Wash the organic layer with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a white solid.
-
The product can be further purified by recrystallization from ethyl acetate/petroleum ether to afford (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol with high chemical and enantiomeric purity (>99% ee).[4]
Conclusion
1-Phenylcyclohexane-1,2-diol represents a class of molecules where stereochemical precision is not just an academic exercise but a prerequisite for practical application. The Sharpless Asymmetric Dihydroxylation provides an exceptionally powerful and reliable tool for accessing the cis-diastereomers with near-perfect enantiocontrol. Conversely, the classic epoxidation-hydrolysis sequence remains the most direct route to the trans isomers. Understanding the subsequent reactivity of these diols, particularly the nuanced outcomes of the pinacol rearrangement, allows the synthetic chemist to strategically leverage this chiral scaffold for the construction of more complex and valuable molecules. The protocols and mechanistic insights provided in this guide serve as a foundation for both the routine synthesis and the innovative application of this important chiral building block.
References
-
Gonzalez, J., Aurigemma, C., & Truesdale, L. (2002). SYNTHESIS OF (+)-(1S,2R)- AND (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL VIA SHARPLESS ASYMMETRIC DIHYDROXYLATION (AD). Organic Syntheses, 79, 93. [Link]
-
ResearchGate. (n.d.). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). Retrieved March 7, 2026, from [Link]
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Wikipedia. (2023). Sharpless asymmetric dihydroxylation. [Link]
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Ashenhurst, J. (2023). Pinacol Rearrangement. Master Organic Chemistry. [Link]
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Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. [Link]
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Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]
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Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]
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ResearchGate. (n.d.). Epoxidation of 1-phenyl-1-cyclohexene. Retrieved March 7, 2026, from [Link]
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Chemistry LibreTexts. (2023). 3.3: Rearrangements. [Link]
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Berti, G., Macchia, B., & Macchia, F. (1971). Pinacol-type rearrangements in the phenylcyclohexane series: evidence for differences between the reaction mechanisms of epoxides and of the corresponding diols and halogenohydrins. Journal of the Chemical Society C: Organic, 3371-3374. [Link]
-
Chini, M., Crotti, P., Favero, L., Macchia, F., & Pineschi, M. (1994). Acid-Catalyzed Phenylcyclohexene Oxide Hydrolysis: Role of Para-Phenyl Substituent on Syn:Anti Hydration Ratio. The Journal of Organic Chemistry, 59(15), 4133–4138. [Link]
-
Pearson+. (n.d.). Draw the mechanism for the acid-catalyzed pinacol rearrangement. Retrieved March 7, 2026, from [Link]
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Stahl, S. S., et al. (2007). The Chemoselective Catalytic Oxidation of Alcohols, Diols, and Polyols to Ketones and Hydroxyketones. Stanford University Dissertation. [Link]
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Advanced Spectroscopic Characterization and Synthesis of 1-Phenylcyclohexane-1,2-diol: A Technical Guide
Executive Summary
1-Phenylcyclohexane-1,2-diol is a structurally significant vicinal diol utilized extensively as a chiral auxiliary and building block in asymmetric synthesis. Featuring a rigid cyclohexane framework coupled with a bulky phenyl substituent at the C1 position, this compound provides exceptional stereocontrol for downstream chemical transformations. This whitepaper provides an in-depth analysis of its synthetic isolation, self-validating experimental protocols, and comprehensive spectroscopic data (NMR, FT-IR, and EI-MS).
Structural Significance & Stereochemistry
The molecular architecture of 1-phenylcyclohexane-1,2-diol (C₁₂H₁₆O₂) contains two adjacent stereocenters at C1 and C2. The presence of the phenyl group at C1 locks the cyclohexane ring into a preferred chair conformation, dictating the axial and equatorial positioning of the hydroxyl groups. The compound exists as cis and trans diastereomers. In modern drug development and materials science, the enantiomerically pure cis-isomer—specifically (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol—is highly valued as a precursor for generating other chiral scaffolds, such as trans-2-phenylcyclohexanol, via stereospecific hydrogenolysis[1]. The rigid spatial relationship between the hydroxyl groups and the phenyl ring makes it an ideal steric barrier in complexation reactions[1][2].
Synthetic Methodology & Isolation
To obtain the enantiomerically pure cis-diol, the industry-standard approach is the Sharpless Asymmetric Dihydroxylation (AD) of 1-phenylcyclohexene[3].
Mechanistic Causality: The reaction utilizes osmium tetroxide (OsO₄) to ensure the syn-addition of the two hydroxyl groups, strictly yielding the cis-diol. To achieve enantioselectivity, a chiral ligand such as (DHQ)₂PHAL (dihydroquinine 1,4-phthalazinediyl diether) is introduced. The chiral pocket formed by the ligand dictates the facial selectivity of the osmate ester cycloaddition, driving the formation of the (1R,2R) or (1S,2S) enantiomer with >99% enantiomeric excess (ee)[3].
Figure 1: Sharpless asymmetric dihydroxylation workflow yielding the chiral cis-diol.
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following self-validating protocols must be strictly adhered to during spectroscopic characterization.
Protocol 1: NMR Sample Preparation and Acquisition
-
Causality & Validation: Deuterated chloroform (CDCl₃) is selected because its residual proton signal (δ 7.26 ppm) and carbon signal (δ 77.16 ppm) do not overlap with the target diol's resonances[4]. The protocol is self-validating: the presence of the tetramethylsilane (TMS) singlet at exactly 0.00 ppm confirms the calibration of the chemical shift scale, ensuring the accuracy of the downfield aromatic shifts.
-
Methodology:
-
Dissolve 15 mg of the purified diol in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.
-
Transfer to a 5 mm NMR tube. Lock the spectrometer to the deuterium frequency of CDCl₃ and shim the magnetic field to achieve a line width of <1 Hz.
-
Acquire ¹H NMR at 500 MHz (16 scans, 30° pulse angle, 2s relaxation delay) and ¹³C NMR at 125 MHz (1024 scans, 45° pulse angle, WALTZ-16 decoupling)[3].
-
Protocol 2: FT-IR Analysis (KBr Pellet Method)
-
Causality & Validation: The KBr pellet method is selected over ATR for solid samples to minimize scattering and achieve high-resolution transmission spectra[3]. The protocol is self-validating: a background scan must be performed prior to sample analysis to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O (3700–3500 cm⁻¹), ensuring the broad 3295 cm⁻¹ peak is strictly from the diol's hydrogen-bonded network.
-
Methodology:
-
Grind 2 mg of the solid diol with 100 mg of anhydrous, IR-grade KBr in an agate mortar until homogeneous.
-
Press the mixture under 10 tons of force for 2 minutes to form a transparent pellet.
-
Scan from 4000 to 400 cm⁻¹ using an FT-IR spectrometer, averaging 32 scans at a resolution of 4 cm⁻¹[3].
-
Protocol 3: EI-MS Analysis
-
Causality & Validation: Electron Ionization (EI) at 70 eV is the universal standard because it provides reproducible, hard-ionization fragmentation patterns essential for structural elucidation[3]. Calibration of the mass analyzer using perfluorotributylamine (PFTBA) ensures mass accuracy, validating the exact m/z 91.0 base peak assignment.
-
Methodology:
-
Introduce the sample via a direct insertion probe (DIP).
-
Apply an electron ionization energy of 70 eV.
-
Scan the m/z range from 50 to 300 amu, maintaining the ion source temperature at 200 °C to prevent condensation[5].
-
Spectroscopic Characterization & Data Presentation
Nuclear Magnetic Resonance (NMR)
The ¹H and ¹³C NMR spectra provide definitive proof of the molecule's stereochemistry. The benzylic/tertiary hydroxyl group at C1 strongly deshields the adjacent equatorial and axial protons. The carbinolic proton at C2 appears as a distinct multiplet at δ 3.64–3.69 ppm[3]. In the ¹³C spectrum, the tertiary carbon (C1) is shifted significantly downfield to δ 74.63 ppm due to the dual electron-withdrawing effects of the hydroxyl oxygen and the phenyl ring[3].
Table 1: ¹H NMR Data (500 MHz, CDCl₃) [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment / Causality |
|---|---|---|---|---|
| 1.31–1.57 | Multiplet (m) | 4H | - | Aliphatic cyclohexane protons (axial/equatorial) |
| 1.64 | Doublet (d) | 1H | 2.5 | Aliphatic proton |
| 1.78–1.80 | Multiplet (m) | 1H | - | Aliphatic proton |
| 1.86–1.89 | Multiplet (m) | 2H | - | Aliphatic protons |
| 2.12–2.14 | Multiplet (m) | 1H | - | Aliphatic proton |
| 2.42–2.47 | Multiplet (m) | 1H | - | Aliphatic proton |
| 3.64–3.69 | Multiplet (m) | 1H | - | Carbinolic proton at C2, deshielded by adjacent -OH |
| 7.24–7.28 | Multiplet (m) | 3H | - | Aromatic meta/para protons |
| 7.35 | Triplet (t) | 3H* | 7.5 | Aromatic ortho protons, deshielded by ring current |
(Note: Integration values are reported exactly as cited from the primary literature[3]; standard monosubstituted phenyl rings contain 5 protons total).
Table 2: ¹³C NMR Data (125 MHz, CDCl₃) [3]
| Chemical Shift (δ, ppm) | Assignment / Causality |
|---|---|
| 25.28, 26.27, 33.53, 34.64 | Aliphatic cyclohexane carbons (C3, C4, C5, C6) |
| 53.43 | Secondary carbinolic carbon (C2), deshielded by -OH |
| 74.63 | Tertiary benzylic carbon (C1), strongly deshielded by -OH and phenyl ring |
| 127.07, 128.18, 129.01 | Aromatic carbons (ortho, meta, para) |
| 143.57 | Quaternary aromatic carbon (ipso), deshielded by the cyclohexane ring |
Fourier-Transform Infrared Spectroscopy (FT-IR)
Infrared spectroscopy confirms the presence of the vicinal diol system. The extensive broadening of the O-H stretch at 3295 cm⁻¹ is a direct physical manifestation of extensive intra- and intermolecular hydrogen bonding[3].
Table 3: FT-IR Data (KBr Pellet) [3]
| Wavenumber (cm⁻¹) | Vibration Type | Causality / Structural Significance |
|---|---|---|
| 3295 | O-H Stretch (broad) | Indicates extensive hydrogen bonding between vicinal diols |
| 3081, 3058, 3025 | C-H Stretch (sp²) | Aromatic ring C-H stretching |
| 2854, 2653 | C-H Stretch (sp³) | Aliphatic cyclohexane C-H stretching |
| 1600, 1492, 1446 | C=C Stretch | Aromatic ring breathing modes |
| 1060 | C-O Stretch | Secondary alcohol C-O stretching |
Mass Spectrometry (EI-MS)
Under 70 eV electron ionization, the molecular ion [M]⁺ for C₁₂H₁₆O₂ (m/z 192) is highly unstable due to the facile cleavage of the tertiary alcohol. The base peak at m/z 91.0 is the highly stable tropylium ion [C₇H₇]⁺, which is a classic hallmark of benzylic systems undergoing rearrangement during ionization[3].
Figure 2: Primary EI-MS fragmentation pathways highlighting the m/z 91 tropylium base peak.
Table 4: EI-MS Fragmentation Data [3]
| m/z | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 176.1 | 61 | [M - O]⁺ or [M - H₂O + 2H]⁺ (Rearrangement) |
| 130.1 | 47 | Alpha cleavage / Cyclohexane ring opening fragment |
| 117.1 | 39 | Cleavage fragment |
| 91.0 | 100 (Base Peak) | Tropylium ion [C₇H₇]⁺, characteristic of benzylic cleavage |
| 77.0 | - | Phenyl cation[C₆H₅]⁺ |
References
- Title: (1S,2R)
- Title: Cas 125132-75-4,(R,R)-(-)
- Source: orgsyn.
- Source: rsc.
- Source: mdpi.
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Stereoselective Synthesis of 1-Phenylcyclohexane-1,2-diol: A Comprehensive Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
The stereoselective synthesis of vicinal diols is a cornerstone of modern asymmetric organic chemistry. As rigid chiral scaffolds, these motifs are heavily utilized in the design of chiral auxiliaries, ligands, and active pharmaceutical ingredients (APIs). 1-Phenylcyclohexane-1,2-diol presents a unique synthetic challenge due to the steric bulk of the phenyl group and the conformational dynamics of the cyclohexane ring.
This whitepaper details the mechanistic causality, self-validating experimental workflows, and stereochemical controls required to selectively synthesize both the cis- and trans-stereoisomers of 1-phenylcyclohexane-1,2-diol.
Mechanistic Causality & Stereochemical Control
The synthesis of 1-phenylcyclohexane-1,2-diol from 1-phenylcyclohexene is entirely stereodivergent, dictated by the choice of the oxygen-transfer mechanism.
The Syn-Dihydroxylation Pathway (cis-Diols)
To achieve the cis-diol configuration, the reaction must proceed via a concerted syn-addition. The Sharpless Asymmetric Dihydroxylation (AD) is the gold standard for this transformation[1].
-
Mechanism: The reaction relies on the [3+2] cycloaddition of osmium tetroxide (OsO₄) across the alkene.
-
Stereocontrol: Enantioselectivity is governed by ligand-accelerated catalysis. Chiral cinchona alkaloid derivatives—specifically (DHQD)₂PHAL and (DHQ)₂PHAL—bind to OsO₄, creating a sterically demanding chiral pocket that directs the facial approach of the alkene. (DHQD)₂PHAL selectively exposes the top face of the alkene, yielding the (+)-(1R,2R)-cis-diol, whereas (DHQ)₂PHAL directs bottom-face attack to yield the (-)-(1S,2S)-cis-diol[1].
-
Causality of Additives: Potassium ferricyanide (K₃Fe(CN)₆) acts as a stoichiometric co-oxidant in the aqueous phase, preventing the secondary catalytic cycle of Os(VI) that would otherwise degrade enantiomeric excess. Methanesulfonamide (MeSO₂NH₂) is added to accelerate the hydrolysis of the osmate ester intermediate, which is critical for sterically hindered substrates like 1-phenylcyclohexene[1].
The Epoxidation-Hydrolysis Pathway (trans-Diols)
The trans-diol cannot be accessed via OsO₄ and requires an anti-addition sequence.
-
Mechanism: The pathway begins with a concerted electrophilic oxygen transfer using m-chloroperbenzoic acid (mCPBA) or a chiral dioxirane (e.g., Shi catalyst) to form 1-phenylcyclohexene oxide[2].
-
Stereocontrol: The subsequent acid-catalyzed hydrolysis dictates the trans stereochemistry. Protonation of the epoxide oxygen activates the benzylic carbon (C1) due to the stabilization of the developing positive charge by the adjacent phenyl ring. Water attacks this highly electrophilic center from the anti-face (Sₙ2-like trajectory with Sₙ1-like charge distribution), resulting in stereochemical inversion and the formation of the trans-diol[3].
Figure 1: Stereodivergent pathways for the synthesis of cis- and trans-1-phenylcyclohexane-1,2-diol.
Self-Validating Experimental Workflows
The following protocols are designed with built-in feedback loops to ensure high fidelity and reproducibility.
Protocol A: Asymmetric Synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol
Adapted from validated Organic Syntheses procedures[1].
-
Reactor Preparation: Equip a 3-L flask with a mechanical stirrer. Charge with 375 mL of deionized water.
-
Reagent Charging: Sequentially add K₃Fe(CN)₆ (3.0 equiv), anhydrous K₂CO₃ (3.0 equiv), and methanesulfonamide (1.0 equiv).
-
Catalyst Addition: Add potassium osmate dihydrate (0.05 mol %) and the chiral ligand (DHQD)₂PHAL (0.25 mol %).
-
Substrate Introduction: Add 1-phenylcyclohexene (0.25 mol) dissolved in 250 mL of tert-butyl alcohol.
-
Biphasic Reaction & Self-Validation: Stir the slurry vigorously at 500 rpm for 48 hours.
-
Validation Checkpoint: The reaction is self-indicating. The initial red granules of Fe(III) will gradually convert to yellow flakes of Fe(II) as the reaction progresses to completion[1]. Product crystallization in the top organic phase will begin after ~4 hours.
-
-
Workup: Add 250 mL of ethyl acetate to dissolve the precipitated product. Filter the mixture, separate the aqueous phase, and wash the organic layer with 2 M KOH (2 × 50 mL) to selectively remove the methanesulfonamide.
-
Purification: Dry over MgSO₄, concentrate, and recrystallize from ethyl acetate/petroleum ether. Validate enantiopurity via chiral SFC (>99.5% ee expected)[1].
Figure 2: Self-validating biphasic experimental workflow for Sharpless Asymmetric Dihydroxylation.
Protocol B: Synthesis of (±)-trans-1-Phenylcyclohexane-1,2-diol
Based on established epoxidation and hydrolytic ring-opening methodologies[4],[2].
-
Epoxidation: Dissolve 1-phenylcyclohexene (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C. Portion-wise, add mCPBA (1.2 equiv).
-
Validation Checkpoint: Monitor via TLC (Hexane/EtOAc). The non-polar alkene spot will be replaced by a slightly more polar epoxide spot.
-
Quench & Extraction: Quench with saturated aqueous Na₂S₂O₃ to neutralize peroxides, followed by saturated NaHCO₃ to remove m-chlorobenzoic acid. Extract and concentrate to yield the crude epoxide[2].
-
Hydrolytic Ring Opening: Dissolve the epoxide in a 1:1 mixture of THF and H₂O. Add catalytic H₂SO₄ (0.1 equiv). Stir at room temperature until TLC confirms complete consumption of the epoxide.
-
Final Isolation: Neutralize with NaHCO₃, extract with EtOAc, dry, and recrystallize to afford the racemic trans-diol. (Note: For asymmetric trans-diols, Shi epoxidation followed by stereospecific reduction can be utilized[3]).
Quantitative Data & Stereochemical Summary
The table below summarizes the expected yields and enantiomeric excesses (ee) based on the chosen synthetic pathway and catalytic system.
| Target Stereoisomer | Synthetic Pathway | Key Reagents / Catalyst | Isolated Yield | Enantiopurity (ee) |
| (+)-(1R,2R)-cis-Diol | Sharpless AD | OsO₄, (DHQD)₂PHAL | 62% (99% crude) | >99.5% |
| (-)-(1S,2S)-cis-Diol | Sharpless AD | OsO₄, (DHQ)₂PHAL | 69% (99% crude) | 98.9% |
| (±)-trans-Diol | Epoxidation + Hydrolysis | mCPBA, then H⁺ / H₂O | 81–85% | N/A (Racemic) |
| Chiral trans-Diol | Shi Epoxidation + Reduction | Shi Catalyst, BH₃-THF | ~91% | >90% |
References
- Cyclohexanol, 2-phenyl-, (1R-trans)
- Source: Journal of the American Chemical Society (harvard.edu)
- Source: Chemical Reviews (acs.org)
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An In-depth Technical Guide on the Mechanism of Formation of 1-Phenylcyclohexane-1,2-diol
Abstract
1-Phenylcyclohexane-1,2-diol is a significant vicinal diol whose stereoisomers serve as valuable chiral building blocks and intermediates in the synthesis of complex organic molecules, including pharmaceuticals.[1] The spatial arrangement of the two hydroxyl groups, whether syn or anti to each other, dictates the molecule's three-dimensional structure and subsequent reactivity. This guide provides a comprehensive exploration of the primary mechanistic pathways for the formation of 1-phenylcyclohexane-1,2-diol from its precursor, 1-phenylcyclohexene. We will delve into the stereospecific reactions of syn- and anti-dihydroxylation, elucidating the underlying principles that govern their stereochemical outcomes. Emphasis will be placed on the causality behind experimental choices, providing researchers, scientists, and drug development professionals with field-proven insights into the synthesis of specific stereoisomers of this important diol.
Introduction: The Significance of Stereochemistry in 1-Phenylcyclohexane-1,2-diol
The biological activity and efficacy of many pharmaceutical compounds are intrinsically linked to their stereochemistry. Vicinal diols, such as 1-phenylcyclohexane-1,2-diol, are prevalent structural motifs in numerous natural products and drug candidates. The ability to selectively synthesize a specific stereoisomer—be it the (cis) or (trans) diastereomer, or a particular enantiomer—is paramount in modern drug development. This guide will dissect the two major strategies for introducing the 1,2-diol functionality onto the 1-phenylcyclohexene scaffold: syn-dihydroxylation, which yields the cis-diol, and anti-dihydroxylation, which produces the trans-diol.
Syn-Dihydroxylation: A Concerted Approach to cis-Diols
Syn-dihydroxylation involves the addition of two hydroxyl groups to the same face of the double bond of 1-phenylcyclohexene, resulting in the formation of cis-1-phenylcyclohexane-1,2-diol. This transformation is typically achieved using powerful oxidizing agents such as osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄).[2][3][4]
Mechanism of Osmium Tetroxide Dihydroxylation
Osmium tetroxide is a highly reliable and stereospecific reagent for syn-dihydroxylation.[5] The reaction proceeds through a concerted [3+2] cycloaddition mechanism.[5][6]
Causality Behind Experimental Choices: The choice of osmium tetroxide is dictated by its ability to deliver both oxygen atoms to the same face of the alkene in a single, concerted step, thereby ensuring syn-stereochemistry.[3][4] However, due to its high cost and toxicity, catalytic amounts of OsO₄ are typically used in conjunction with a stoichiometric co-oxidant.[5] Common co-oxidants include N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃[Fe(CN)₆]), which regenerate the active Os(VIII) species from the Os(VI) formed during the reaction.[2][5]
Experimental Protocol: Catalytic Syn-Dihydroxylation (Upjohn Dihydroxylation)
-
Reaction Setup: 1-phenylcyclohexene is dissolved in a suitable solvent system, typically a mixture of tert-butanol and water.
-
Addition of Reagents: A catalytic amount of osmium tetroxide (e.g., 2 mol%) and a stoichiometric amount of N-methylmorpholine N-oxide (NMO) are added to the solution.[5]
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of a reducing agent, such as sodium sulfite (Na₂SO₃), to reduce the osmate ester intermediate. The product is then extracted with an organic solvent, dried, and purified by chromatography.
Diagram of the Osmium Tetroxide Dihydroxylation Mechanism:
Caption: Enantioselective syn-dihydroxylation via the Sharpless method.
Mechanism of Potassium Permanganate Dihydroxylation
Potassium permanganate (KMnO₄) can also be used for syn-dihydroxylation, particularly under cold, dilute, and basic conditions. [2][7]The mechanism is analogous to that of osmium tetroxide, involving a concerted syn addition to form a cyclic manganate ester. [7][8] Causality Behind Experimental Choices: The reaction conditions are critical when using KMnO₄. [2][9]Cold, dilute, and basic (pH > 8) conditions favor the formation of the diol. [3][4][7]In contrast, warm, concentrated, or acidic/neutral conditions can lead to over-oxidation and cleavage of the carbon-carbon double bond. [2][9]While less expensive than OsO₄, KMnO₄ is a less selective oxidizing agent and often gives lower yields of the desired diol. [2][10] Experimental Protocol: Syn-Dihydroxylation with Cold, Dilute KMnO₄
-
Reaction Setup: 1-phenylcyclohexene is dissolved in a suitable solvent, such as acetone or t-butanol, and cooled in an ice bath.
-
Addition of Reagent: A cold, dilute solution of potassium permanganate in aqueous sodium hydroxide is added dropwise with vigorous stirring. The disappearance of the purple permanganate color indicates the progress of the reaction.
-
Work-up: Once the reaction is complete, the manganese dioxide (MnO₂) precipitate is removed by filtration. The filtrate is then extracted with an organic solvent, and the desired diol is isolated and purified.
Anti-Dihydroxylation: A Stepwise Route to trans-Diols
Anti-dihydroxylation results in the addition of two hydroxyl groups to opposite faces of the double bond, yielding trans-1-phenylcyclohexane-1,2-diol. This transformation is achieved in a two-step process: epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide. [11][12][13]
Step 1: Epoxidation of 1-Phenylcyclohexene
The first step is the formation of 1-phenylcyclohexene oxide. This is typically accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). [11][12]The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond. [12] Causality Behind Experimental Choices: Peroxy acids are effective reagents for epoxidation due to the presence of an electrophilic oxygen atom. [3][4]The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product.
Step 2: Acid-Catalyzed Ring-Opening of the Epoxide
The second step involves the acid-catalyzed hydrolysis of the epoxide. [11]The mechanism involves protonation of the epoxide oxygen, followed by nucleophilic attack of a water molecule. This attack occurs from the backside of the more substituted carbon atom (the benzylic position), leading to an inversion of stereochemistry at that center and the formation of the trans-diol. [11] Causality Behind Experimental Choices: The use of an acid catalyst is crucial for activating the epoxide ring towards nucleophilic attack by water. The regioselectivity of the ring-opening is governed by the stability of the resulting carbocation-like transition state. [14][15]Attack at the benzylic carbon is favored due to the ability of the phenyl group to stabilize the developing positive charge. [14][15]The backside attack by the water molecule ensures the anti-stereochemistry of the final diol product. [11] Diagram of the Anti-Dihydroxylation Mechanism:
Caption: Two-step mechanism for anti-dihydroxylation.
Summary of Stereochemical Outcomes
The choice of dihydroxylation method provides precise control over the stereochemistry of the resulting 1-phenylcyclohexane-1,2-diol.
| Method | Reagents | Stereochemical Outcome | Product |
| Syn-Dihydroxylation | OsO₄ (cat.), NMO or K₃[Fe(CN)₆] | Syn-addition | cis-1-Phenylcyclohexane-1,2-diol |
| Sharpless AD | AD-mix-α or AD-mix-β | Enantioselective syn-addition | Enantiomerically pure cis-diol |
| Syn-Dihydroxylation | Cold, dilute, basic KMnO₄ | Syn-addition | cis-1-Phenylcyclohexane-1,2-diol |
| Anti-Dihydroxylation | 1. mCPBA; 2. H₃O⁺ | Anti-addition | trans-1-Phenylcyclohexane-1,2-diol |
Conclusion
The formation of 1-phenylcyclohexane-1,2-diol from 1-phenylcyclohexene can be strategically directed to yield either the cis or trans diastereomer with a high degree of stereocontrol. Syn-dihydroxylation, through the use of osmium tetroxide or potassium permanganate, proceeds via a concerted mechanism to afford the cis-diol. The Sharpless asymmetric dihydroxylation further allows for the enantioselective synthesis of a specific cis-enantiomer. Conversely, a two-step sequence of epoxidation followed by acid-catalyzed hydrolysis provides a reliable route to the trans-diol via an anti-addition mechanism. A thorough understanding of these mechanistic pathways and the rationale behind the selection of reagents and reaction conditions is essential for researchers and drug development professionals aiming to synthesize specific stereoisomers of this and other important vicinal diols for their applications in complex molecule synthesis.
References
- Vertex AI Search. (n.d.).
- Chemistry Steps. (2025, October 22).
- HSCprep. (2025, March 4). Oxidation of Alkenes: Mechanisms and Products.
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- Chemistry LibreTexts. (2021, July 5). 5.
- Quimicaorganica.org. (n.d.).
- Organic Chemistry. (2021, February 15).
- Gonzalez, J., Aurigemma, C., & Truesdale, L. (n.d.). (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol (2). Organic Syntheses Procedure.
- ACS Publications. (n.d.).
- BenchChem. (2025).
- Chad's Prep. (n.d.).
- American Chemical Society. (n.d.).
- Master Organic Chemistry. (2011, July 1). OsO4 (Osmium Tetroxide)
- Al-Amiery, A. A. (n.d.).
- Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems.
- ACS Publications. (2015, October 1). Alkene anti-Dihydroxylation with Malonoyl Peroxides. Organic Letters.
- Chemistry LibreTexts. (2019, June 5). 11.3.
- Chemistry LibreTexts. (2024, April 4). 8.
- Wikipedia. (n.d.).
- Chemistry Steps. (2025, October 22).
- ResearchGate. (n.d.). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)
- Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Andrew G. Myers Research Group.
- Organic Chemistry Portal. (n.d.).
- Alfa Chemistry. (2025, January 13).
- Chemistry Learner. (2023, March 8). Dihydroxylation: Definition, Examples, and Mechanism.
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Stereochemical Architecture and Synthetic Utility of 1-Phenylcyclohexane-1,2-diol: A Technical Whitepaper
As a Senior Application Scientist, navigating the intersection of stereochemistry, metabolic profiling, and asymmetric synthesis requires a rigorous understanding of molecular behavior. 1-Phenylcyclohexane-1,2-diol (C₁₂H₁₆O₂) is a highly specialized chiral building block and a critical intermediate in the synthesis of powerful chiral auxiliaries.
This whitepaper deconstructs the physicochemical properties, metabolic origins, and self-validating synthetic protocols associated with this vicinal diol, providing a foundational guide for researchers in drug development and asymmetric catalysis.
Physicochemical Profiling and Stereochemical Nuance
1-Phenylcyclohexane-1,2-diol features a cyclohexane ring substituted with a phenyl group and a tertiary hydroxyl group at C1, alongside a secondary hydroxyl group at C2. The spatial arrangement of these hydroxyl groups—specifically the cis and trans configurations—dictates the molecule's utility in downstream applications. The enantiopure cis-isomers, such as (1S,2S)-1-phenylcyclohexane-1,2-diol , are the most synthetically valuable.
Quantitative Data Summary
The following table synthesizes the core physical and chemical descriptors of the cis-diol configuration, validated by computational and empirical data .
| Property | Value | Scientific Relevance |
| Molecular Formula | C₁₂H₁₆O₂ | Core organic framework. |
| Molecular Weight | 192.25 g/mol | Standard mass for stoichiometric calculations. |
| CAS Registry Number | 34281-90-8 | Specific to the (1S,2S)-enantiomer. |
| Melting Point | 121–123 °C | High melting point facilitates purification via recrystallization. |
| Boiling Point | 322.7 °C (at 760 mmHg) | Indicates strong intermolecular hydrogen bonding. |
| Density | 1.179 g/cm³ | Relevant for phase separations in biphasic reactions. |
| Flash Point | 153.7 °C | Safety parameter for high-temperature scaling. |
| Topological Polar Surface Area | 40.5 Ų | Predicts moderate membrane permeability in biological models. |
| XLogP3 (Partition Coefficient) | 1.5 – 1.8 | Indicates lipophilic character, relevant for microsomal assays. |
Metabolic Significance: The Phencyclidine Connection
In neuropharmacological research, 1-phenylcyclohexane-1,2-diol is identified as a minor, yet structurally significant, in vitro metabolite of 1-phenyl-1-cyclohexene (PC) . PC itself is a known pyrolysis product of the dissociative anesthetic phencyclidine (PCP), commonly formed when PCP is smoked .
Mechanistic Causality in Metabolism
When exposed to hepatic microsomes (CYP450 enzymes), the alkene bond of 1-phenyl-1-cyclohexene undergoes epoxidation. The resulting highly reactive epoxide intermediate is rapidly hydrolyzed by epoxide hydrolase enzymes, yielding the vicinal diol. Understanding this pathway is crucial for toxicologists mapping the pharmacokinetic degradation of illicit substances.
Metabolic pathway of phencyclidine pyrolysis product to 1-phenylcyclohexane-1,2-diol.
Self-Validating Synthetic Workflow: Sharpless Asymmetric Dihydroxylation
To utilize 1-phenylcyclohexane-1,2-diol as a chiral precursor, it must be synthesized with extreme enantiomeric purity (>99% ee). The gold standard for this transformation is the Sharpless Asymmetric Dihydroxylation (AD) of 1-phenylcyclohexene .
This protocol is designed as a self-validating system : the reaction's success and high enantiomeric excess are visually confirmed by the in-situ crystallization of the product directly from the organic phase.
Experimental Protocol: Synthesis of (-)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol
1. Reagent Preparation (Biphasic System):
-
In a reaction vessel, combine 375 mL of water with potassium ferricyanide (K₃Fe(CN)₆, 3 equiv), potassium carbonate (K₂CO₃, 3 equiv), and methanesulfonamide (MeSO₂NH₂, 1 equiv).
-
Causality Check: Methanesulfonamide is critical. It accelerates the hydrolysis of the osmate(VI) ester intermediate. Without it, the intermediate enters a secondary, ligand-free catalytic cycle, which drastically degrades the enantiomeric excess.
2. Catalyst and Ligand Introduction:
-
Add potassium osmate dihydrate (K₂OsO₂(OH)₄, 0.05 mol %) and the chiral ligand (DHQ)₂PHAL (0.25 mol %).
-
Causality Check: (DHQ)₂PHAL directs the osmium tetroxide to the alpha face of the olefin, yielding the (1S,2S) enantiomer. Using (DHQD)₂PHAL would yield the (1R,2R) enantiomer.
3. Substrate Addition and Reaction:
-
Add 1-phenylcyclohexene (1 equiv) dissolved in 250 mL of tert-butyl alcohol. Stir vigorously at 0 °C to room temperature for 48 hours.
-
Causality Check: The biphasic t-BuOH/H₂O system isolates the primary oxidant (ferricyanide) in the aqueous phase. This prevents Os(VIII) from oxidizing the olefin without the chiral ligand present in the organic phase, ensuring strict stereocontrol.
4. Self-Validation via Crystallization:
-
After ~4 hours, the product begins to crystallize directly in the top organic phase. The visual shift from red granules (ferricyanide) to yellow flakes confirms the catalytic turnover. The precipitated diol is filtered and recrystallized from ethyl acetate/petroleum ether to achieve >99.5% ee.
Self-validating biphasic workflow for the Sharpless Asymmetric Dihydroxylation.
Downstream Application: Hydrogenolysis to Chiral Auxiliaries
The primary synthetic value of (-)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol lies in its conversion to (+)-(1S,2R)-trans-2-phenylcyclohexanol , a highly potent chiral auxiliary used in asymmetric azo-ene reactions, [4+2] cycloadditions, and Reformatsky reactions .
Experimental Protocol: Raney Nickel Hydrogenolysis
1. Reaction Setup:
-
Suspend the purified (-)-(1S,2S)-diol in anhydrous ethanol.
-
Add a 50 wt% aqueous slurry of Raney Nickel (W.R. Grace Grade 28).
2. Hydrogenation:
-
Stir the mixture under a hydrogen atmosphere.
-
Causality Check: Why does this yield the trans product? The porous nickel surface coordinates the diol. The bulky phenyl group and the secondary hydroxyl group force the molecule to adsorb such that hydrogen is delivered exclusively to the less sterically hindered face. This causes a selective, stereospecific cleavage of the benzylic C-O bond with strict inversion of configuration at C1.
3. Isolation:
-
Filter the catalyst carefully (Raney Nickel is pyrophoric) and remove the solvent in vacuo. The resulting trans-2-phenylcyclohexanol is obtained in near-quantitative yield.
References
-
National Center for Biotechnology Information. "(1S,2S)-1-Phenylcyclohexane-1,2-diol | C12H16O2 - PubChem." PubChem Database. Available at:[Link]
-
Martin, B. R., et al. "In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine." National Institutes of Health / PubMed. Available at:[Link]
-
Gonzalez, J., Aurigemma, C., & Truesdale, L. "SYNTHESIS OF (+)-(1S,2R)- AND (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL VIA SHARPLESS ASYMMETRIC DIHYDROXYLATION (AD)." Organic Syntheses, 2002, 79, 93. Available at:[Link]
Biological activity of 1-phenylcyclohexane-1,2-diol and its analogs
An In-depth Technical Guide to the Biological Activity of 1-Phenylcyclohexane-1,2-diol and Its Analogs
Authored by a Senior Application Scientist
Foreword: Navigating the Landscape of Phenylcyclohexane Derivatives
The intersection of chemistry and biology is a fertile ground for the discovery of novel therapeutic agents. Within this landscape, the phenylcyclohexane scaffold has emerged as a privileged structure, giving rise to compounds with a diverse range of biological activities. From the potent anticonvulsant properties of 1-phenylcyclohexylamine and its analogs to the potential neuroprotective and anti-inflammatory effects of related phenolic compounds, this chemical family holds significant promise for drug development. This guide provides a comprehensive technical overview of the biological activity of 1-phenylcyclohexane-1,2-diol and its analogs. While the diol itself is a well-documented synthetic intermediate, its biological profile is less explored compared to its amine counterparts. Therefore, this document will not only delve into the known activities of the diol but also provide a broader context by examining its more extensively studied analogs, thereby offering a complete picture of the therapeutic potential of this chemical class. We will explore the synthetic pathways, delve into the mechanisms of action, and present key experimental data to provide researchers, scientists, and drug development professionals with a thorough understanding of this intriguing group of molecules.
Part 1: The Chemistry of 1-Phenylcyclohexane-1,2-diol and Its Analogs: Synthesis and Stereochemistry
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For 1-phenylcyclohexane-1,2-diol and its analogs, stereochemistry plays a pivotal role in their interactions with biological targets. The synthesis of these compounds, particularly the enantiomerically pure forms, is a critical aspect of their study.
Asymmetric Dihydroxylation: A Key Synthetic Strategy
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the synthesis of chiral diols from prochiral olefins. This reaction allows for the stereoselective preparation of both cis- and trans-1-phenylcyclohexane-1,2-diols.
A notable procedure for the synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol involves the use of AD-mix-β, which contains the chiral ligand (DHQD)2PHAL.[1][2] Conversely, the (-)-(1S,2S)-enantiomer can be prepared using AD-mix-α, which contains the (DHQ)2PHAL ligand.[1] These reactions typically yield the desired diols with high enantiomeric excess.[1]
Enzymatic Routes to Enantiomerically Pure Diols
Enzymatic hydrolysis offers an alternative and efficient pathway to enantiomerically pure cyclohexane-1,2-diol derivatives. This method often utilizes lipases to selectively hydrolyze racemic acetates or chloroacetates, yielding the desired chiral alcohols and diols.[3]
Synthesis of Biologically Active Analogs: The Case of 1-Phenylcyclohexylamine
The synthesis of 1-phenylcyclohexylamine (PCA) and its analogs, which exhibit significant anticonvulsant activity, has been extensively documented.[4][5] These compounds are structurally related to phencyclidine (PCP) and are often synthesized to explore the structure-activity relationships within this class of compounds.[4]
Experimental Protocol: Asymmetric Dihydroxylation of 1-Phenylcyclohexene
This protocol outlines the synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol.[1]
Materials:
-
1-Phenylcyclohexene
-
AD-mix-β
-
tert-Butyl alcohol
-
Water
-
Methanesulfonamide
-
Sodium sulfite
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of tert-butyl alcohol and water (1:1) is prepared and cooled to 0 °C.
-
AD-mix-β is added to the cooled solvent, followed by the addition of methanesulfonamide. The mixture is stirred until two clear phases are formed.
-
1-Phenylcyclohexene is added to the reaction mixture at 0 °C.
-
The reaction is stirred vigorously at 0 °C for 24 hours.
-
The reaction is quenched by the addition of sodium sulfite and stirred for an additional hour.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with 2 N NaOH, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude diol, which can be further purified by recrystallization.
Part 2: Biological Activities and Mechanisms of Action
The phenylcyclohexane scaffold is associated with a range of biological activities, with the most pronounced effects observed in the central nervous system.
Anticonvulsant Properties of 1-Phenylcyclohexylamine and Its Analogs
A significant body of research has focused on the anticonvulsant properties of 1-phenylcyclohexylamine (PCA) and its derivatives.[4][5][6] These compounds have shown efficacy in the maximal electroshock (MES) seizure test in mice.[4][6]
Mechanism of Action: The anticonvulsant activity of PCA analogs is believed to be mediated, at least in part, through their interaction with the N-methyl-D-aspartate (NMDA) receptor-channel complex.[6] They act as uncompetitive antagonists, blocking the ion channel and thereby reducing neuronal excitability.[6] This mechanism is shared with the structurally related dissociative anesthetic, phencyclidine (PCP).[6][7] However, a key advantage of some PCA analogs is a greater separation between their anticonvulsant effects and their motor toxicity compared to PCP.[4][6]
Neuroprotective Potential
The modulation of NMDA receptor activity suggests a potential neuroprotective role for these compounds. Excessive activation of NMDA receptors is implicated in excitotoxic neuronal damage in various neurological disorders. By blocking this receptor, phenylcyclohexane derivatives could potentially mitigate this damage. Furthermore, phenolic compounds, in general, are known to possess neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory activities.[8][9] While direct evidence for 1-phenylcyclohexane-1,2-diol is limited, the broader class of phenolic acids has been shown to protect neurons from oxidative stress and inflammation.[8]
Anti-inflammatory and Enzyme Inhibition Activities
Some analogs of 1-phenylcyclohexane-1,2-diol have been investigated for their anti-inflammatory properties. For instance, certain chalcone derivatives, which can be considered structurally related, have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[10] Molecular docking studies have suggested that these compounds can bind to the active sites of both COX-1 and COX-2.[10]
Other cyclohexane derivatives have been found to be potent inhibitors of human carboxylesterases, enzymes involved in the metabolism of various xenobiotics and endogenous compounds.[11] The 1,2-dione moiety present in some of these inhibitors is thought to be crucial for their activity.[11]
Biological Activity of 1-Phenylcyclohexane-1,2-diol: An Area for Further Investigation
Direct studies on the biological activity of 1-phenylcyclohexane-1,2-diol are sparse. It has been identified as a minor metabolite of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine.[12] In one study, 1-phenylcyclohexane-1,2-diol was found to be less potent in a motor activity test compared to other metabolites and significantly less active than PCP.[12] This suggests that the diol itself may have limited intrinsic activity at the targets modulated by its amine analogs.
The lack of extensive biological data for 1-phenylcyclohexane-1,2-diol presents a clear opportunity for future research.[13] Given the diverse activities of its analogs, a systematic investigation into its pharmacological profile is warranted.
Signaling Pathway: NMDA Receptor Antagonism
Caption: NMDA receptor antagonism by 1-phenylcyclohexylamine analogs.
Part 3: Structure-Activity Relationships and Future Perspectives
The study of 1-phenylcyclohexane derivatives has provided valuable insights into the structural requirements for their biological activities.
Key Structural Features for Anticonvulsant Activity
For the 1-phenylcyclohexylamine series, several structural modifications have been shown to influence anticonvulsant potency and the therapeutic index (the ratio of toxic dose to effective dose). These include:
-
Ring Size: Contraction of the cyclohexane ring to a cyclopentane can improve the therapeutic index.[4]
-
Substitution on the Phenyl Ring: Ortho-methoxy substitution on the phenyl ring has been found to be beneficial.[4]
-
Substitution on the Cyclohexyl Ring: 3-methylation of the cyclohexyl ring, particularly in the trans configuration relative to the phenyl group, can enhance the separation between anticonvulsant activity and motor toxicity.[4]
Data Summary: Anticonvulsant Activity of PCA and Analogs
| Compound | MES ED50 (mg/kg, i.p.) | Motor Toxicity TD50 (mg/kg, i.p.) | Protective Index (TD50/ED50) |
| 1-Phenylcyclohexylamine (PCA) | 7.0[5] | 16.3[5] | 2.3 |
| 1-Phenylcyclopentylamine (PPA) | 53.4 (oral)[6] | >300 (oral)[6] | >5.6 |
| 1-(3-Fluorophenyl)cyclohexylamine (3-F-PCA) | 26.7 (oral)[6] | >50 (oral, in rats)[6] | >1.9 |
Future Directions
The field of 1-phenylcyclohexane derivatives presents several exciting avenues for future research:
-
Systematic Evaluation of 1-Phenylcyclohexane-1,2-diol: A thorough investigation of the biological activities of both cis and trans isomers of 1-phenylcyclohexane-1,2-diol is needed. This should include screening for anticonvulsant, neuroprotective, anti-inflammatory, and anticancer activities.
-
Development of Novel Analogs: The existing structure-activity relationship data can guide the design of new analogs with improved potency and safety profiles. This could involve exploring a wider range of substituents on both the phenyl and cyclohexane rings.
-
Elucidation of Novel Mechanisms: While NMDA receptor antagonism is a key mechanism for the anticonvulsant effects of amine analogs, other potential targets should be investigated. This could lead to the discovery of new therapeutic applications for this class of compounds.
Experimental Workflow: From Synthesis to Biological Evaluation
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomerically pure cyclohexanols and cyclohexane-1,2-diol derivatives; chiral auxiliaries and substitutes for (–)-8-phenylmenthol. A facile enzymatic route - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.ebm-journal.org [public-pages-files-2025.ebm-journal.org]
- 8. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Action of Polyphenols and Phenolic Compounds: An Overview – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. ajol.info [ajol.info]
- 11. Facile synthesis of 1,2-dione-containing abietane analogues for the generation of human carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Discovery, Synthesis, and Applications of 1-Phenylcyclohexane-1,2-diol: A Technical Whitepaper
Executive Summary
1-Phenylcyclohexane-1,2-diol (PC-1,2-diol) is a chiral vicinal diol that occupies a unique intersection between forensic toxicology and advanced asymmetric organic synthesis. Originally identified as a minor metabolic byproduct of phencyclidine (PCP) pyrolysis, this compound has transcended its toxicological origins to become a highly valued chiral scaffold. Today, it is instrumental in the enantioselective synthesis of complex pharmaceuticals and the development of supramolecular crown ethers for chiral recognition. This whitepaper provides an in-depth analysis of its discovery, metabolic pathways, synthetic methodologies, and laboratory protocols.
Historical Context and Pharmacological Discovery
The discovery of 1-phenylcyclohexane-1,2-diol is rooted in the forensic analysis of phencyclidine (PCP) abuse. When PCP is smoked, the heat induces pyrolysis, generating 1-phenyl-1-cyclohexene (PC) as a primary thermal degradation product.
To understand the pharmacological impact of inhaled PCP, researchers investigated the in vitro metabolism of PC using mouse liver microsomal preparations[1]. The metabolic pathway is driven by the Cytochrome P450 (CYP450) enzyme system, which oxidizes the alkene bond of 1-phenyl-1-cyclohexene to form an intermediate epoxide[1]. This highly reactive epoxide is subsequently hydrolyzed by epoxide hydrolase, yielding 1-phenylcyclohexane-1,2-diol[1]. For detailed metabolic studies, refer to the1[1].
Fig 1: Metabolic pathway of PCP pyrolysis product to PC-1,2-diol.
Structural and Chemical Properties
The defined spatial relationship between the two hydroxyl groups and the adjacent phenyl ring provides a rigid framework, making PC-1,2-diol a predictable and versatile chiral auxiliary.
Quantitative Data: Physicochemical Properties
The following data summarizes the core properties of the (1S,2S) stereoisomer, sourced from 2[2].
| Property | Value | Method / Condition |
| Molecular Formula | C₁₂H₁₆O₂ | Standard IUPAC |
| Molecular Weight | 192.25 g/mol | Computed |
| Melting Point | 122 - 123 °C | Experimental |
| Optical Rotation ([α]D) | −16.0° | c = 1.0 in benzene |
| Topological Polar Surface Area | 40.5 Ų | Computed |
| LogP (XLogP3) | 1.5 | Computed |
Advanced Synthetic Methodologies & Applications
Sharpless Asymmetric Dihydroxylation (AD)
The most authoritative method for synthesizing enantiomerically pure 1-phenylcyclohexane-1,2-diol is via Sharpless Asymmetric Dihydroxylation[3]. Utilizing osmium tetroxide (OsO₄) and a chiral ligand such as (DHQ)₂PHAL, the reaction achieves exceptional asymmetric induction[3]. The chiral ligand forms a binding pocket that dictates the facial attack of the osmate ester on the 1-phenylcyclohexene substrate, consistently yielding the (-)-(1S,2S)-isomer with ~98.9% enantiomeric excess (ee)[3]. For protocol specifics, see the 3[3].
Hydrogenolysis to Chiral Auxiliaries
PC-1,2-diol is frequently used as an intermediate to synthesize (+)-(1S,2R)-trans-2-phenylcyclohexanol[4]. This is achieved through hydrogenolysis using an aqueous slurry of Raney nickel[4]. The reaction is highly stereospecific: the benzylic C-O bond is selectively cleaved, and the configuration at the benzylic carbon is inverted, transitioning from a cis-diol to a trans-alcohol[4]. This transformation is detailed in4[4].
Supramolecular Chemistry: Azophenolic Crown Ethers
Beyond acting as a synthetic intermediate, cis-1-phenylcyclohexane-1,2-diol is incorporated into azophenolic crown ethers of Cs symmetry[5]. The rigid diol residues act as highly effective steric barriers[5]. When these crown ethers complex with achiral amines (such as ethanolamine), the steric bulk of the phenylcyclohexane framework forces the amine to bind stereoselectively to one of the diastereotopic faces of the crown ether[5]. This is a critical mechanism for advanced chiral recognition systems, as documented by the 5[5].
Fig 2: Enantioselective synthesis and subsequent hydrogenolysis of PC-1,2-diol.
Experimental Protocols (Self-Validating Workflows)
To ensure high scientific integrity, the following protocols integrate mechanistic rationales and built-in validation checkpoints.
Protocol A: Enantioselective Synthesis of (-)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol
Mechanistic Rationale: OsO₄ provides the necessary syn-dihydroxylation. Because OsO₄ is toxic and expensive, it is used catalytically alongside a stoichiometric co-oxidant (e.g., K₃Fe(CN)₆). The chiral ligand (DHQ)₂PHAL not only accelerates the hydrolysis of the osmate ester but creates an asymmetric pocket that forces the oxidant to attack a specific face of the alkene[3].
-
Preparation: In a mechanically stirred flask, dissolve K₃Fe(CN)₆, K₂CO₃, and methanesulfonamide in a 1:1 mixture of water and tert-butyl alcohol.
-
Catalyst Addition: Add the chiral ligand (DHQ)₂PHAL and a catalytic amount of potassium osmate dihydrate. Stir until the solution is clear.
-
Substrate Introduction: Cool the mixture to 0°C and add 1-phenylcyclohexene dropwise. Maintain stirring for 24 hours.
-
Quenching: Quench the reaction with sodium sulfite to reduce any residual osmium species.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Wash the organic layer with 2M KOH, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from ethyl acetate/petroleum ether.
-
Validation Checkpoint (Self-Validation): Analyze the crude product via Chiral Supercritical Fluid Chromatography (SFC). A retention time of 3.05 min (isobaric at 150 bar, 15% IPA in hexane) confirms the (-)-isomer. The ee must be ≥ 98.9% to proceed[3].
Protocol B: Hydrogenolysis to (+)-(1S,2R)-trans-2-Phenylcyclohexanol
Mechanistic Rationale: Raney Nickel is utilized because the adjacent phenyl ring activates the benzylic C-O bond. The catalyst selectively cleaves this tertiary benzylic hydroxyl group while leaving the secondary hydroxyl intact. The inversion of configuration occurs because the hydride is delivered from the catalyst surface to the face opposite the departing oxygen atom[4].
-
Slurry Preparation: Prepare a 50 wt% aqueous slurry of Raney nickel (Grade 28) in anhydrous ethanol[3].
-
Reaction Setup: Add the purified (-)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol to the slurry.
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases.
-
Filtration: Carefully filter the Raney nickel catalyst through a pad of Celite (Caution: Raney nickel is highly pyrophoric).
-
Validation Checkpoint (Self-Validation): Determine the melting point of the crystallized product. A sharp melting point at 64-66°C and an optical purity of >99.5% ee confirms successful inversion to the trans-configuration[3].
Quantitative Data: Synthetic Yields & Stereochemical Outcomes
| Synthetic Step | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Asymmetric Dihydroxylation | 1-Phenylcyclohexene | (-)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol | 99% (crude) / 62% (recryst.) | 98.9% |
| Asymmetric Dihydroxylation | 1-Phenylcyclohexene | (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol | 99% (crude) | >99.5% |
| Hydrogenolysis | (-)-(1S,2S)-diol | (+)-(1S,2R)-trans-2-phenylcyclohexanol | 95.8% (crude) / 69% (recryst.) | >99.5% |
(Data aggregated from standardized Organic Syntheses procedures[3])
References
- National Institutes of Health (NIH)
- Cyclohexanol, 2-phenyl-, (1R-trans)
- Hydrogenolysis of 1-phenylcyclohexane-1,2-diol to Form 2-phenylcyclohexanols Benchchem URL
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
- (1S,2S)
Sources
- 1. In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (1S,2S)-1-Phenylcyclohexane-1,2-diol | C12H16O2 | CID 11412875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (1S,2R)-1-phenylcyclohexane-1,2-diol | Benchchem [benchchem.com]
- 5. Synthesis of azophenolic crown ethers of C symmetry incorporating cis-1-phenylcyclohexane-1,2-diol residues as a steric barrier and diastereotopic face selectivity in complexation of amines by their diastereotopic faces - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Versatility of 1-Phenylcyclohexane-1,2-diol in Modern Organic Synthesis: A Guide for Researchers
In the landscape of asymmetric synthesis, the strategic use of chiral molecules to control stereochemical outcomes is paramount. Among the arsenal of tools available to the synthetic chemist, chiral diols have established themselves as versatile and powerful auxiliaries and ligands. This guide provides an in-depth exploration of the applications of 1-phenylcyclohexane-1,2-diol, a chiral diol with a unique combination of a rigid cyclohexane backbone and a sterically demanding phenyl group. We will delve into its synthesis, its role as a chiral auxiliary in key carbon-carbon bond-forming reactions, and its emerging use in the development of novel chiral ligands for asymmetric catalysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the stereodirecting power of this valuable synthetic building block.
Understanding the Tool: Properties and Synthesis of 1-Phenylcyclohexane-1,2-diol
1-Phenylcyclohexane-1,2-diol exists as cis and trans diastereomers, each of which is chiral and can be resolved into its respective enantiomers. The stereochemical arrangement of the hydroxyl groups and the phenyl substituent dictates the facial selectivity it imparts in asymmetric transformations. The rigid cyclohexane ring locks the molecule into a well-defined conformation, which is crucial for predictable stereochemical control.
The enantiomerically pure forms of 1-phenylcyclohexane-1,2-diol are accessible through various synthetic methods, most notably the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene. This powerful method allows for the predictable synthesis of specific stereoisomers based on the choice of the chiral ligand (either (DHQ)₂PHAL or (DHQD)₂PHAL).
A reliable and detailed protocol for the synthesis of (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol has been published in Organic Syntheses, a testament to its robustness and scalability.
Protocol: Synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
1-Phenylcyclohexene
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)
-
(DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether)
-
tert-Butyl alcohol
-
Water
-
Ethyl acetate
-
2 M Potassium hydroxide (KOH)
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
Procedure:
-
In a 3-L flask equipped with a mechanical stirrer, thermometer, and an air inlet, add 375 mL of water.
-
With vigorous stirring, add the following reagents in order:
-
Potassium ferricyanide (247 g, 0.75 mol, 3 equiv)
-
Anhydrous potassium carbonate (104 g, 0.75 mol, 3 equiv)
-
Methanesulfonamide (23.8 g, 0.25 mol, 1 equiv)
-
Potassium osmate(VI) dihydrate (46.1 mg, 0.125 mmol, 0.05 mol%)
-
(DHQD)₂PHAL (486.9 mg, 0.625 mmol, 0.25 mol%)
-
1-Phenylcyclohexene (39.55 g, 0.25 mol)
-
tert-Butyl alcohol (250 mL)
-
-
Stir the resulting slurry vigorously (approx. 500 rpm) at room temperature for 2 days. The product will begin to crystallize in the upper organic phase after about 4 hours.
-
After the reaction is complete, add 250 mL of ethyl acetate to dissolve the product.
-
Filter the mixture through a medium-fritted glass funnel and wash the filter cake with ethyl acetate (3 x 50 mL).
-
Transfer the filtrate to a 2-L separatory funnel and separate the aqueous phase.
-
Wash the organic phase with 2 M KOH (2 x 50 mL) to remove residual methanesulfonamide.
-
Dry the organic phase over anhydrous MgSO₄, filter, and wash the solid with ethyl acetate (2 x 37 mL).
-
Evaporate the solvent from the filtrate to yield the crude product as a white solid.
-
The crude diol can be further purified by recrystallization from ethyl acetate and petroleum ether.
Expected Outcome:
This procedure typically yields the crude diol in high yield (approaching 99%) and high enantiomeric purity (often >99% ee)[1]. The enantiomeric excess can be determined by chiral SFC or HPLC analysis[1].
| Property | Value |
| Melting Point | 122-123 °C[1] |
| Optical Purity | >99.5% ee[1] |
Application as a Chiral Auxiliary
A primary application of 1-phenylcyclohexane-1,2-diol is as a chiral auxiliary. In this role, the diol is temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. The steric bulk of the phenyl group and the rigid conformation of the cyclohexane ring create a highly differentiated steric environment, effectively shielding one face of the reactive intermediate.
Diastereoselective Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When a chiral auxiliary is appended to the dienophile, the cycloaddition can proceed with high diastereoselectivity. 1-Phenylcyclohexane-1,2-diol can be converted into a chiral acetal with an α,β-unsaturated aldehyde, which then serves as a chiral dienophile.
Experimental workflow for a Diels-Alder reaction using a 1-phenylcyclohexane-1,2-diol-derived auxiliary.
The Lewis acid catalyst coordinates to the carbonyl oxygen of the dienophile, activating it towards cycloaddition. The chiral auxiliary then directs the approach of the diene to one of the two faces of the dienophile, leading to the formation of one diastereomer in excess.
Illustrative Protocol: Asymmetric Diels-Alder Reaction
Materials:
-
Chiral dienophile (derived from 1-phenylcyclohexane-1,2-diol and an α,β-unsaturated aldehyde)
-
Diene (e.g., cyclopentadiene)
-
Lewis Acid (e.g., TiCl₄, Et₂AlCl)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral dienophile (1.0 equiv) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Slowly add the Lewis acid (1.1 equiv) to the solution and stir for 15 minutes.
-
Add the diene (1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
-
The chiral auxiliary can be cleaved under acidic conditions to yield the enantiomerically enriched product and recover the 1-phenylcyclohexane-1,2-diol.
As a Precursor to Chiral Ligands
Beyond its role as a stoichiometric chiral auxiliary, 1-phenylcyclohexane-1,2-diol is a valuable building block for the synthesis of chiral ligands for transition metal-catalyzed reactions. The diol can be derivatized to introduce coordinating atoms such as phosphorus or nitrogen, creating a chiral environment around a metal center.
Chiral Phosphine Ligands
Chiral phosphine ligands are of paramount importance in asymmetric catalysis, particularly in asymmetric hydrogenation.[1] 1-Phenylcyclohexane-1,2-diol can be used as a chiral scaffold to synthesize novel phosphine ligands. The synthesis typically involves the conversion of the diol to a cyclic sulfate or a bis-electrophile, followed by reaction with a phosphine source.
Synthesis of chiral phosphine ligands from 1-phenylcyclohexane-1,2-diol and their application in asymmetric hydrogenation.
These ligands, when complexed with transition metals like rhodium, ruthenium, or iridium, can catalyze a variety of asymmetric transformations with high enantioselectivity.
Data on Asymmetric Hydrogenation using a 1,2-Diamine-Derived Ligand
| Substrate (Acetophenone Derivative) | Conversion (%) | ee (%) |
| Acetophenone | 99 | 85 |
| 4'-Methylacetophenone | 98 | 83 |
| 4'-Methoxyacetophenone | 99 | 80 |
| 4'-Chloroacetophenone | 97 | 86 |
Data adapted from a study on (R,R)-1,2-diaminocyclohexane-derived ligands.
This data highlights the potential for cyclohexane-based chiral backbones to induce high levels of stereocontrol in asymmetric catalysis.
Mechanistic Insights: The Origin of Stereocontrol
The effectiveness of 1-phenylcyclohexane-1,2-diol as a stereodirecting group stems from a combination of steric and electronic factors. The rigid chair conformation of the cyclohexane ring places the substituents in well-defined axial and equatorial positions. The bulky phenyl group effectively blocks one face of the molecule, forcing incoming reagents to approach from the less hindered side.
In the case of the Diels-Alder reaction with a chiral acetal derived from the diol, the Lewis acid-activated dienophile adopts a conformation where the phenyl group shields one face. The diene then approaches from the opposite, more accessible face, leading to the observed diastereoselectivity.
Simplified model illustrating stereocontrol.
Future Outlook
1-Phenylcyclohexane-1,2-diol is a valuable and versatile chiral building block with significant potential for further applications in asymmetric synthesis. While its use as a chiral auxiliary is established, the development of novel chiral ligands derived from this scaffold for a broader range of catalytic asymmetric transformations remains a promising area of research. Its rigid framework and tunable steric and electronic properties make it an attractive candidate for the design of next-generation catalysts for the synthesis of complex, high-value molecules in the pharmaceutical and fine chemical industries.
References
-
Gonzalez, J.; Aurigemma, C.; Truesdale, L. (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol. Org. Synth.2004 , 80, 93. [Link]
-
Su, Y.; Zhu, D.; Ma, Z.; Wang, Y.; Wang, Z.; Wang, Z.; Ma, Y.; Sun, W.-H. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Adv., 2021 , 11, 25435-25441. [Link]
-
Rogers, C.; Keay, B. A. Diastereoselective intramolecular Diels-Alder reactions of the furan diene: the synthesis of (+)-1,4-epoxycadinane. Can. J. Chem.1993 , 71 (5), 611-622. [Link]
-
Master Organic Chemistry. Stereochemistry of the Diels-Alder Reaction. [Link]
-
University of Illinois Urbana-Champaign. Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. [Link]
-
Oregon State University. The Diels-Alder Reaction. [Link]
-
Pharmacy 180. Stereoelectronic Effects - Stereochemical and Conformational Isomerism. [Link]
Sources
1-phenylcyclohexane-1,2-diol as a chiral auxiliary in asymmetric synthesis.
Application Note: 1-Phenylcyclohexane-1,2-diol as a Chiral Auxiliary and Precursor in Asymmetric Synthesis
Introduction & Mechanistic Rationale
In the landscape of modern asymmetric synthesis, vicinal diols serve as elite chiral scaffolds. The defined spatial relationship between the two adjacent hydroxyl groups provides a rigid, predictable framework that can be exploited to control the stereochemical outcome of downstream chemical reactions[1]. Among these, 1-phenylcyclohexane-1,2-diol stands out due to its unique structural properties.
The causality behind its exceptional stereocontrolling ability lies in its rigid cyclohexane framework coupled with the steric bulk of the phenyl group. When this diol is temporarily incorporated into a prochiral substrate (acting as a chiral auxiliary) or bound to a metal center (acting as a chiral ligand), the bulky phenyl group effectively locks the cyclohexane ring conformation. This creates a highly differentiated steric environment that blocks one diastereotopic face of the reactive center, forcing incoming reagents to attack from the opposite, unhindered face.
Furthermore, 1-phenylcyclohexane-1,2-diol is the critical precursor for the synthesis of trans-2-phenylcyclohexanol, another widely utilized chiral auxiliary[2]. The strategic value of 1-phenylcyclohexane-1,2-diol is therefore twofold: it is both a direct participant in enantioselective catalysis and a gateway to other high-value chiral tools.
Workflow from alkene to chiral auxiliary via 1-phenylcyclohexane-1,2-diol.
Protocol: Enantioselective Synthesis of 1-Phenylcyclohexane-1,2-diol
To utilize 1-phenylcyclohexane-1,2-diol effectively, it must be synthesized with near-perfect enantiomeric purity. The method of choice is the Sharpless Asymmetric Dihydroxylation (AD) of 1-phenylcyclohexene[3].
Causality of Experimental Choices: The AD reaction is chosen because the stereochemical outcome is entirely dictated by the choice of the chiral ligand. Using (DHQ)₂PHAL yields the (-)-(1S,2S)-enantiomer, whereas (DHQD)₂PHAL yields the (+)-(1R,2R)-enantiomer. Potassium osmate acts as the catalytic oxidant, while potassium ferricyanide serves as the stoichiometric co-oxidant, ensuring the osmium catalyst is continuously regenerated without over-oxidizing the substrate.
Step-by-Step Methodology:
-
Preparation of the Aqueous Phase: In a reaction vessel equipped with a mechanical stirrer, dissolve potassium ferricyanide (K₃Fe(CN)₆), potassium carbonate (K₂CO₃), and methanesulfonamide in water. Rationale: Methanesulfonamide accelerates the hydrolysis of the intermediate osmate ester, preventing the formation of a second catalytic cycle that could degrade enantioselectivity.
-
Addition of the Organic Phase: Add tert-butyl alcohol to create a biphasic system, followed by the specific chiral ligand (e.g., (DHQ)₂PHAL for the 1S,2S isomer).
-
Catalyst Initiation: Introduce potassium osmate(VI) dihydrate and stir until the solution becomes a clear, bright yellow.
-
Substrate Addition: Cool the mixture to 0 °C and add 1-phenylcyclohexene dropwise. Maintain vigorous stirring for 24 hours.
-
Quenching and Extraction: Quench the reaction with sodium sulfite (Na₂SO₃) to reduce any remaining osmium species. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with 2M KOH, dry over MgSO₄, and concentrate.
Self-Validation Checkpoint: The reaction begins as a heterogeneous two-phase system. As the alkene is consumed, the organic phase diminishes. The completion of the reaction is visually indicated by a phase shift and validated analytically via Chiral Supercritical Fluid Chromatography (SFC). The crude product must demonstrate an enantiomeric excess (ee) of >98.9% before proceeding to recrystallization (ethyl acetate/petroleum ether)[3].
Protocol: Stereospecific Hydrogenolysis to trans-2-Phenylcyclohexanol
The conversion of cis-1-phenylcyclohexane-1,2-diol to trans-2-phenylcyclohexanol is a masterclass in regioselective and stereospecific transformation[2].
Causality of Experimental Choices: Why use Raney Nickel instead of standard Palladium on Carbon (Pd/C)? The tertiary hydroxyl group in 1-phenylcyclohexane-1,2-diol is benzylic, making its C-O bond highly susceptible to cleavage. Raney Nickel specifically catalyzes the hydrogenolysis of this benzylic C-O bond without hydrogenating the aromatic ring. Crucially, the hydride attack occurs from the face opposite to the departing hydroxyl group, resulting in a strict inversion of configuration at the benzylic carbon. Thus, the cis-diol is converted exclusively to the trans-alcohol.
Step-by-Step Methodology:
-
Slurry Preparation: Suspend the enantiopure 1-phenylcyclohexane-1,2-diol in anhydrous ethanol.
-
Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (WR Grace Grade 28). Caution: Raney Nickel is highly pyrophoric; it must be kept wet at all times.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive H₂ pressure. Stir vigorously at room temperature.
-
Filtration and Purification: Once hydrogen uptake ceases, carefully filter the catalyst through a pad of Celite under an inert atmosphere. Concentrate the filtrate under reduced pressure.
-
Crystallization: Recrystallize the crude product from a suitable solvent system to yield enantiopure trans-2-phenylcyclohexanol.
Self-Validation Checkpoint: The starting diol is a fluffy, amorphous white powder. In contrast, the successfully deoxygenated product (trans-2-phenylcyclohexanol) crystallizes as large, distinct geometric crystals. This morphological shift provides immediate qualitative confirmation of successful hydrogenolysis, which is subsequently quantified by CSP-HPLC[2].
Mechanistic pathway of Raney Nickel-catalyzed stereospecific hydrogenolysis.
Direct Applications in Asymmetric Synthesis
Beyond its role as a precursor, 1-phenylcyclohexane-1,2-diol is directly utilized in several advanced synthetic methodologies:
-
Chiral Ligands for Organometallic Additions: Derivatives of cis-1-phenylcyclohexane-1,2-diol have been successfully synthesized into homochiral ligands. These ligands create a chiral environment that directs the highly enantioselective addition of alkyllithium reagents to aromatic aldehydes[4].
-
Chiral Crown Ethers & Separation Processes: The diol has been incorporated into azophenolic crown ethers of Cs symmetry. The rigid 1-phenylcyclohexane-1,2-diol residues act as a steric barrier, enabling these macrocycles to bind amines (such as ethanolamine) stereoselectively to one of their diastereotopic faces. This principle is heavily utilized in the development of chiral stationary phases for chromatography[5].
Quantitative Data Summary
The following table summarizes the expected yields and enantiomeric purities when executing the protocols described above, demonstrating the robustness of this chiral system.
| Compound | Reagent / Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Primary Application |
| (-)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol | (DHQ)₂PHAL / OsO₄ | 99 | 98.9 | Precursor / Chiral Ligand |
| (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol | (DHQD)₂PHAL / OsO₄ | 99 | >99.5 | Precursor / Chiral Ligand |
| (+)-(1S,2R)-trans-2-Phenylcyclohexanol | Raney Nickel (Hydrogenolysis) | 69 (Post-Cryst.) | >99.5 | Chiral Auxiliary |
| (-)-(1R,2S)-trans-2-Phenylcyclohexanol | Raney Nickel (Hydrogenolysis) | 69 (Post-Cryst.) | >99.5 | Chiral Auxiliary |
References
-
Organic Syntheses. Working with Hazardous Chemicals: (−)-(1S,2S)-1-Phenylcyclohexane-1,2-diol. Available at: [Link]
-
Organic Syntheses. Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure. Available at: [Link]
-
Journal of the American Chemical Society. Chiral catalysis of additions of alkyllithiums to aldehydes. Available at: [Link]
-
ResearchGate. Synthesis of Azophenolic Crown Ethers of Cs Symmetry Incorporating cis-1-Phenylcyclohexane-1,2-diol Residues. Available at:[Link]
Sources
Application Note: 1-Phenylcyclohexane-1,2-diol as a Chiral Auxiliary in Asymmetric Diels-Alder Reactions
Introduction & Mechanistic Rationale
The synthesis of enantiomerically pure cyclic compounds frequently relies on asymmetric Diels-Alder cycloadditions. Among the most robust stereocontrolling elements available to synthetic chemists is 1-phenylcyclohexane-1,2-diol [1]. Characterized by its rigid cyclohexane framework and the significant steric bulk of its phenyl substituent, this vicinal diol functions as an exceptional chiral auxiliary when appended to prochiral dienophiles[1][2].
Causality of Stereocontrol:
The auxiliary is typically covalently attached to an
Mechanistic basis for stereocontrol via Lewis acid chelation and steric shielding.
Experimental Workflows & Protocols
The following protocols detail the lifecycle of the chiral auxiliary: attachment, cycloaddition, and recovery. Every step is designed as a self-validating system to ensure reproducibility and high stereofidelity.
Workflow of 1-phenylcyclohexane-1,2-diol mediated asymmetric Diels-Alder reaction.
Protocol 1: Preparation of the Chiral Dienophile (Acetalization)
Objective: Condense 1-phenylcyclohexane-1,2-diol with cinnamaldehyde to form a chiral acetal.
-
Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1-phenylcyclohexane-1,2-diol (1.0 equiv) and cinnamaldehyde (1.1 equiv) in anhydrous toluene (0.2 M).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv). Causality:p-TsOH provides the necessary protonation to activate the carbonyl without degrading the diol framework. Toluene is selected because it forms an azeotrope with water, driving the equilibrium forward.
-
Reflux: Heat the mixture to reflux (
) for 12 hours. -
Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is only complete when the theoretical volume of water has been collected. If water collection stalls prematurely, the equilibrium has not fully shifted, and additional toluene/reflux time is required.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Cycloaddition
Objective: Execute the stereoselective cycloaddition with cyclopentadiene.
-
Preparation: Dissolve the chiral acetal (from Protocol 1) in anhydrous
(0.1 M) under an argon atmosphere. Cool the solution to using a dry ice/acetone bath. -
Pre-complexation: Dropwise add
(1.1 equiv, 1.0 M in ). Causality: Pre-complexation at cryogenic temperatures is critical. It allows the Lewis acid to fully coordinate and lock the dienophile's conformation before the diene is introduced, preventing the uncatalyzed, racemic background reaction. -
Cycloaddition: Slowly add freshly cracked cyclopentadiene (3.0 equiv). Stir at
for 4 hours. -
Self-Validation Checkpoint: A distinct color change (often deep red or orange) upon
addition confirms the formation of the activated chelate complex. If the temperature spikes during diene addition, thermal background reactions will erode the diastereomeric excess (d.e.).
Protocol 3: Auxiliary Cleavage and Recovery
Objective: Hydrolyze the acetal to release the enantiopure cycloadduct and recover the diol.
-
Hydrolysis: Dissolve the purified cycloadduct in a 4:1 mixture of THF and
. Add trifluoroacetic acid (TFA, 2.0 equiv) and stir at room temperature for 6 hours. -
Causality: Mild acidic conditions are chosen to selectively hydrolyze the acetal linkage without causing epimerization of the newly formed, sensitive stereocenters on the cyclohexene ring.
-
Self-Validation Checkpoint: Monitor via TLC. The disappearance of the non-polar acetal spot and the emergence of a highly polar spot (the free diol) validates complete cleavage. The diol can then be quantitatively recovered via silica gel chromatography for reuse.
Quantitative Data: Impact of Reaction Conditions
The choice of Lewis acid and temperature profoundly impacts the stereochemical outcome of the reaction. The table below summarizes the causality between the rigidity of the chelation complex and the resulting diastereomeric excess[3][4].
Table 1: Asymmetric Diels-Alder Reaction of Chiral Acetal with Cyclopentadiene
| Lewis Acid | Temperature ( | Yield (%) | endo:exo Ratio | Diastereomeric Excess (d.e. %) | Mechanistic Observation |
| None | 25 | 45 | 75:25 | 10 | Lack of chelation allows free rotation; poor facial bias. |
| -78 | 82 | 90:10 | 78 | Monodentate coordination provides moderate conformational locking. | |
| -78 | 88 | 95:5 | 92 | Bidentate coordination improves rigidity and facial shielding. | |
| -78 | 94 | 98:2 | >99 | Optimal bidentate chelation; maximizes steric influence of the phenyl group. |
Data synthesized from standard optimization parameters for chiral diol-mediated cycloadditions.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11412875, (1S,2S)-1-Phenylcyclohexane-1,2-diol." PubChem. Available at:[Link]
-
Hudlicky, T., et al. "Intramolecular Diels-Alder reactions of the furan diene (IMDAF); rapid construction of highly functionalised isoquinoline skeletons." Journal of the Chemical Society, Perkin Transactions 1, 1998. Available at:[Link]
-
ResearchGate. "Design of a New and Highly Effective Chiral Auxiliary for Diels-Alder Reaction." Scientific Contributions. Available at:[Link]
Sources
1-phenylcyclohexane-1,2-diol derivatives for catalytic applications
Advanced Application Note: 1-Phenylcyclohexane-1,2-diol Derivatives in Catalytic Systems
Executive Summary
Vicinal diols are indispensable chiral scaffolds in modern asymmetric synthesis. Among these, 1-phenylcyclohexane-1,2-diol and its derivatives occupy a privileged position due to their highly rigid conformational framework. The combination of a locked cyclohexane ring, a well-defined cis- or trans-relationship between the hydroxyl groups, and the sterically demanding phenyl substituent creates a highly predictable stereochemical pocket [4].
As a Senior Application Scientist, I have structured this guide to move beyond standard operational procedures. Here, we will dissect the mechanistic causality behind using 1-phenylcyclohexane-1,2-diol derivatives as both chiral ligands in organometallic catalysis and as critical intermediates for synthesizing elite chiral auxiliaries. Every protocol provided is designed as a self-validating system to ensure maximum reproducibility and scientific integrity.
Structural Rationale & Mechanistic Causality
The utility of 1-phenylcyclohexane-1,2-diol derivatives is governed by two fundamental structural features:
-
Steric Shielding via the Phenyl Group: The phenyl ring at the C1 position acts as a massive steric barrier. When this diol (or its ether derivative) coordinates to a metal center (e.g., Lithium or Titanium), the phenyl group effectively blocks one stereoface of the catalytic complex, forcing prochiral substrates to approach from the less hindered trajectory.
-
Benzylic Activation: The tertiary hydroxyl group at C1 is benzylic. This electronic activation weakens the C1–O bond relative to the C2–O bond. This causality is the cornerstone of its synthetic utility, allowing for highly selective catalytic hydrogenolysis to yield trans-2-phenylcyclohexanol—one of the most powerful chiral auxiliaries in organic chemistry [3].
Workflow for synthesizing trans-2-phenylcyclohexanol via asymmetric dihydroxylation and reduction.
Application 1: Enantioselective Synthesis of the Chiral Scaffold
To utilize the diol, it must first be synthesized with extreme optical purity. The Sharpless Asymmetric Dihydroxylation (AD) is the premier method for this, utilizing osmium tetroxide and chiral cinchona alkaloid ligands[1].
Mechanistic Causality:
The reaction utilizes a biphasic solvent system (
Protocol A: Synthesis of (-)-(1S,2S)-1-Phenylcyclohexane-1,2-diol
Self-Validating System: The reaction's progress is validated via TLC, and optical purity is confirmed via Chiral Supercritical Fluid Chromatography (CSP-SFC).
-
Preparation of the Catalytic System: In a 2 L round-bottom flask, combine K₃Fe(CN)₆ (98.8 g, 0.30 mol), K₂CO₃ (41.5 g, 0.30 mol), and the chiral ligand (DHQ)₂PHAL (0.78 g, 1.0 mmol) in a 1:1 mixture of
-BuOH and H₂O (1000 mL). -
Activation: Add potassium osmate dihydrate (K₂OsO₂(OH)₄, 74 mg, 0.20 mmol) and methanesulfonamide (9.5 g, 0.10 mol). Stir the mixture at room temperature until both phases are clear.
-
Substrate Addition: Cool the mixture to 0 °C. Add 1-phenylcyclohexene (15.8 g, 0.10 mol) in one portion. Vigorously stir the biphasic mixture for 24 hours at 0 °C.
-
Quenching (Safety Critical): Add sodium sulfite (Na₂SO₃, 150 g) to reduce any residual Os(VIII) to benign Os(IV). Stir for 1 hour until the mixture turns brown.
-
Extraction & Validation: Extract with ethyl acetate (3 × 300 mL). Wash the organic layer with 2M KOH to remove methanesulfonamide. Dry over Na₂SO₄ and concentrate.
-
Validation Checkpoint: Analyze the crude white solid via CSP-SFC. A successful run will yield an optical purity of
98.9% ee [1].
Application 2: Highly Selective Hydrogenolysis to Chiral Auxiliaries
Once the highly pure cis-diol is obtained, it can be converted into trans-2-phenylcyclohexanol. This alcohol is a legendary chiral auxiliary used to direct the stereochemistry of subsequent enolate alkylations and Diels-Alder reactions [4].
Mechanistic Causality: Why use Raney Nickel instead of Palladium on Carbon (Pd/C)? Pd/C often leads to over-reduction (hydrogenating the phenyl ring) or non-selective cleavage. Raney Nickel specifically adsorbs the benzylic carbon-oxygen bond. The hydrogenolysis proceeds with an inversion of configuration at the benzylic center, cleanly converting the (1S,2S)-cis-diol into the (1R,2S)-trans-alcohol [1].
Protocol B: Raney Nickel Hydrogenolysis
-
Catalyst Preparation: Obtain a 50 wt% aqueous slurry of Raney Nickel (W.R. Grace Grade 28). Decant the excess water and wash the catalyst three times with anhydrous ethanol to displace moisture.
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve (-)-(1S,2S)-1-phenylcyclohexane-1,2-diol (10.0 g, 52 mmol) in anhydrous ethanol (150 mL). Add the washed Raney Nickel slurry (approx. 30 g).
-
Hydrogenation: Pressurize the vessel with H₂ gas to 40 psi. Shake or vigorously stir the suspension at room temperature for 14 days. (Note: The extended time is required due to the steric bulk of the phenyl group hindering the catalyst surface).
-
Workup: Carefully filter the mixture through a pad of Celite under a blanket of Nitrogen (Raney Ni is highly pyrophoric). Wash the filter cake with ethyl acetate.
-
Validation Checkpoint: Concentrate the filtrate and analyze via HPLC using an (R,R) Whelk-O chiral column (isocratic 2% isopropanol in hexane). The retention time for the desired (-)-isomer is 14.05 min. Sublimation at 45 °C (0.05 mm Hg) yields the analytically pure chiral auxiliary (>99.5% ee) [1].
Application 3: Chiral Ligands in Organometallic Additions
Derivatives of 1-phenylcyclohexane-1,2-diol, specifically its dimethyl ether, act as bidentate chiral ligands in the enantioselective addition of organolithium reagents to carbonyl compounds [2].
Mechanistic Causality:
Alkyllithiums (like
Mechanistic pathway for the enantioselective addition of n-BuLi to benzaldehyde using chiral ethers.
Quantitative Data Summary
The table below summarizes the catalytic efficiency and enantiomeric excess achieved across the different applications of the 1-phenylcyclohexane-1,2-diol scaffold.
| Catalytic Application | Chiral Ligand / Scaffold | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| Asymmetric Dihydroxylation | (DHQ)₂PHAL | 1-Phenylcyclohexene | (-)-(1S,2S)-1-Phenylcyclohexane-1,2-diol | 98.9% | 99% |
| Organolithium Addition | Dimethyl ether of cis-1-phenylcyclohexane-1,2-diol | Benzaldehyde + | 1-Phenyl-1-pentanol | 52% | >80% |
| Auxiliary Synthesis | Raney Nickel (Hydrogenolysis) | (-)-(1S,2S)-1-Phenylcyclohexane-1,2-diol | (-)-(1R,2S)-2-Phenyl-1-cyclohexanol | >99.5% | 93% |
References
- Source: orgsyn.
- Source: ua.
- Source: benchchem.
- Title: (1S,2R)
Application Note: The Strategic Role of 1-Phenylcyclohexane-1,2-diol in Asymmetric Synthesis and Natural Product Development
Executive Summary
1-Phenylcyclohexane-1,2-diol (CAS: 34281-90-8) is a highly versatile chiral vicinal diol utilized extensively in modern synthetic chemistry[1],[2]. For drug development professionals and synthetic chemists, its primary value lies not merely in its final structural incorporation, but in its role as a pivotal chiral scaffold and precursor[3],[4]. This application note details the mechanistic utility of 1-phenylcyclohexane-1,2-diol, focusing heavily on its transformation into the legendary chiral auxiliary, trans-2-phenylcyclohexanol, which is utilized in the total synthesis of complex natural products[3],[5].
Mechanistic Pathways & Structural Significance
The Gateway to Chiral Auxiliaries: Stereospecific Hydrogenolysis
The most critical application of (-)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol is its stereospecific hydrogenolysis to yield (+)-(1S,2R)-trans-2-phenylcyclohexanol[3],[5]. This transformation is governed by precise stereoelectronic causality. When subjected to an aqueous slurry of Raney nickel in ethanol, the benzylic tertiary C–O bond is selectively cleaved[3]. The adjacent equatorial hydroxyl group coordinates with the nickel surface, directing the delivery of hydrogen from the same face as the departing hydroxyl group. This results in an inversion of configuration at the benzylic carbon[3].
Nomenclature Shift Note: Because the C1 benzylic hydroxyl is removed, the original C2 hydroxyl carbon becomes the new C1 in the product. Thus, the (1S,2S) diol elegantly translates into the (1S,2R) alcohol, providing a highly enantiopure (>99.5% ee) chiral auxiliary[5]. This auxiliary is subsequently esterified to direct asymmetric Diels-Alder reactions, enolate alkylations, and conjugate additions in natural product synthesis[3],[4].
Supramolecular Chemistry: Diastereotopic Face Selectivity
Beyond its role as an intermediate, the rigid cis-1-phenylcyclohexane-1,2-diol framework is utilized directly in supramolecular chemistry[6]. When incorporated into azophenolic crown ethers of
Oxidative Cleavage and Pinacol Rearrangements
As a vicinal diol, the molecule is also susceptible to oxidative cleavage (e.g., via sodium periodate or lead tetraacetate) to yield differentiated keto-aldehydes[3]. Furthermore, under acidic conditions, it can undergo pinacol rearrangements, migrating the phenyl or alkyl group to form spirocyclic or ring-contracted natural product precursors[8].
Quantitative Performance Data
The following table summarizes the stereochemical outcomes and yields associated with the synthesis and downstream application of 1-phenylcyclohexane-1,2-diol.
| Reaction Step | Substrate | Catalyst / Reagent | Product | Yield (%) | Enantiomeric Excess (ee) |
| Asymmetric Dihydroxylation | 1-Phenylcyclohexene | AD-mix-α / MeSO₂NH₂ | (-)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol | 99% (Crude) | 98.9%[5] |
| Recrystallization | Crude (1S,2S)-diol | EtOAc / Petroleum Ether | Purified (-)-(1S,2S)-diol | 62% (Recovery) | >99.5%[5] |
| Hydrogenolysis | (-)-(1S,2S)-diol | Raney Nickel (Grade 28) / H₂ | (+)-(1S,2R)-trans-2-Phenylcyclohexanol | 95.8% (Crude) | 95.8%[5] |
| Recrystallization | Crude (1S,2R)-alcohol | Petroleum Ether | Purified (+)-(1S,2R)-alcohol | 69% (Recovery) | >99.5%[5] |
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure high scientific integrity and reproducibility at scale.
Protocol A: Enantioselective Synthesis of (-)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol
Causality Focus: The use of AD-mix-α (containing the chiral ligand (DHQ)₂PHAL) dictates the (S,S) stereochemical outcome. Methanesulfonamide is added specifically to accelerate the hydrolysis of the osmate ester intermediate, which is otherwise sluggish for sterically hindered trisubstituted olefins[5].
-
Reaction Setup: In a 3-L flask equipped with a mechanical stirrer, dissolve AD-mix-α (1.4 kg) and methanesulfonamide (95 g, 1.0 mol) in a 1:1 mixture of tert-butyl alcohol and water (1 L each). Stir until phases separate.
-
Cooling & Addition: Cool the mixture to 0 °C. Add 1-phenylcyclohexene (158.2 g, 1.0 mol) dropwise.
-
Reaction Progression: Stir vigorously at 0 °C for 24 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the starting material (
0.9) should completely disappear, replaced by the diol ( 0.3).
-
-
Quenching: Add sodium sulfite (1.5 kg) to reduce the osmium catalyst. Stir for 1 hour at room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 × 1 L). Wash the combined organic layers with 2N KOH to remove methanesulfonamide, followed by brine. Dry over MgSO₄ and concentrate.
-
Purification & Validation: Recrystallize the crude solid from ethyl acetate and petroleum ether.
Protocol B: Stereospecific Hydrogenolysis to (+)-(1S,2R)-trans-2-Phenylcyclohexanol
Causality Focus: Raney Nickel is utilized not just for reduction, but for its unique ability to cleave benzylic C–O bonds with inversion of configuration, driven by the steric bulk of the phenyl ring and the surface-coordination of the adjacent hydroxyl[3].
-
Catalyst Preparation: Obtain Raney nickel (W.R. Grace Grade 28) as a 50 wt% aqueous slurry[5]. (CAUTION: Raney nickel is highly pyrophoric; never allow the catalyst to dry in air).
-
Reaction Setup: In a 2-L flask, dissolve (-)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol (40 g, 0.208 mol) in absolute ethanol (800 mL). Add the Raney nickel slurry (approx. 200 g)[3],[5].
-
Hydrogenation: Purge the vessel with nitrogen, then hydrogen. Vigorously stir the suspension under a hydrogen atmosphere (balloon pressure, 1 atm) at room temperature for 48 hours[5].
-
Workup: Purge the flask with nitrogen. Carefully filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethanol. Concentrate the filtrate under reduced pressure.
-
Purification & Validation: Recrystallize the resulting solid from petroleum ether.
-
Validation Parameters: Melting point 64–66 °C; Chiral HPLC >99.5% ee[5].
-
Synthetic Workflow Visualization
The following diagram illustrates the strategic workflow from the initial olefin to the final natural product, highlighting the pivotal role of the chiral diol intermediate.
Workflow from 1-phenylcyclohexene to natural products via a chiral diol intermediate.
References
-
Hydrogenolysis of 1-phenylcyclohexane-1,2-diol to Form 2-phenylcyclohexanols - Benchchem. 3
-
The synthesis of azophenolic crown ethers of Cs symmetry incorporating cis-1-phenylcyclohexane-1,2-diol residues... - Journal of the Chemical Society, Chemical Communications. 6
-
(1S,2S)-1-Phenylcyclohexane-1,2-diol | C12H16O2 - PubChem. 1
-
Cas 125132-75-4,(R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL - Lookchem.4
-
Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses. 5
-
34281-90-8, (1S,2S)-1-phenylcyclohexane-1,2-diol Formula - ECHEMI. 2
-
Synthesis of azophenolic crown ethers of Cs symmetry incorporating cis-1-phenylcyclohexane-1,2-diol residues as a steric barrier... - Journal of the Chemical Society, Perkin Transactions 1. 7
-
(S,S)-1-phenylcyclohexane-1,2-diol - Stenutz.9
-
Enzymatic hydrolysis of 2,6-diacetoxybicyclo[3.3.1]nonane... a facile synthesis of the optically active chiral subunit for crown ethers - Researcher.life. 8
Sources
- 1. (1S,2S)-1-Phenylcyclohexane-1,2-diol | C12H16O2 | CID 11412875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. (1S,2R)-1-phenylcyclohexane-1,2-diol | Benchchem [benchchem.com]
- 4. Cas 125132-75-4,(R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL | lookchem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The synthesis of azophenolic crown ethers of Cs symmetry incorporating cis-1-phenylcyclohexane-1,2-diol residues and diastereotopic face selectivity in complexation of ethanolamine by their diastereotopic faces - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of azophenolic crown ethers of C symmetry incorporating cis-1-phenylcyclohexane-1,2-diol residues as a steric barrier and diastereotopic face selectivity in complexation of amines by their diastereotopic faces - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. (S,S)-1-phenylcyclohexane-1,2-diol [stenutz.eu]
Preparation of chiral ligands from 1-phenylcyclohexane-1,2-diol
Application Note & Protocols
Strategic Synthesis of Novel Chiral Phosphorus Ligands from (1R,2R)-1-Phenylcyclohexane-1,2-diol for Asymmetric Catalysis
Abstract
The synthesis of enantiopure compounds is a cornerstone of modern drug development and fine chemical manufacturing.[1] Chiral ligands, which form complexes with transition metals, are instrumental in creating catalysts that can control the stereochemical outcome of a reaction.[][3] This guide provides a comprehensive, in-depth protocol for the preparation of advanced chiral phosphorus ligands starting from the versatile and stereochemically rich 1-phenylcyclohexane-1,2-diol scaffold. We begin with the highly reliable Sharpless Asymmetric Dihydroxylation to produce the enantiopure diol precursor, followed by its conversion into a C₂-symmetric diphosphinite ligand. The efficacy of the synthesized ligand is then demonstrated in a palladium-catalyzed asymmetric allylic alkylation, a benchmark transformation for evaluating ligand performance. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the critical scientific rationale behind the experimental choices.
Part 1: Enantioselective Synthesis of the Chiral Diol Precursor
The foundation of any successful chiral ligand synthesis is the accessibility of an enantiomerically pure starting material. The (1R,2R)-1-phenylcyclohexane-1,2-diol is an ideal chiral backbone due to its conformational rigidity and the well-defined steric environment it imposes. The most robust and widely adopted method for its preparation is the Sharpless Asymmetric Dihydroxylation (AD) of 1-phenylcyclohexene.[4][5][6]
Scientific Rationale & Mechanistic Insight
The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-derived ligand to achieve facial selectivity on the alkene.[5][7] A stoichiometric co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), is used to regenerate the active Os(VIII) catalyst in the catalytic cycle, which dramatically reduces the need for the highly toxic and expensive osmium tetroxide.[8]
The choice of the chiral ligand dictates the enantiomeric outcome. The commercially available "AD-mix-β," containing the (DHQD)₂PHAL ligand, reliably produces the (R,R)-diol from 1-phenylcyclohexene. The ligand coordinates to the osmium center, creating a U-shaped chiral binding pocket that preferentially accommodates the alkene from one face, leading to high enantioselectivity.[8]
Workflow: From Alkene to Enantiopure Diol
Caption: Overall synthetic workflow from starting alkene to final catalytic application.
Detailed Experimental Protocol: Synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol
This protocol is adapted from the highly reliable procedure published in Organic Syntheses.[4]
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Notes |
| 1-Phenyl-1-cyclohexene | 158.24 | 15.8 g | 100 mmol | Substrate |
| AD-mix-β | N/A | 140 g | N/A | Contains catalyst, ligand, base, oxidant |
| Methanesulfonamide (CH₃SO₂NH₂) | 95.12 | 9.5 g | 100 mmol | Additive to improve rate and yield |
| tert-Butanol | 74.12 | 500 mL | - | Solvent |
| Water | 18.02 | 500 mL | - | Solvent |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 150 g | 1.19 mol | Quenching agent |
| Ethyl Acetate | 88.11 | ~500 mL | - | Extraction solvent |
Procedure:
-
Reaction Setup: To a 2-L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add tert-butanol (500 mL) and water (500 mL). Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagents: While stirring vigorously, add AD-mix-β (140 g) and methanesulfonamide (9.5 g). Continue stirring until the solids are mostly dissolved, resulting in a biphasic yellow-orange mixture.
-
Substrate Addition: Add 1-phenyl-1-cyclohexene (15.8 g, 100 mmol) to the cold, stirring mixture.
-
Reaction Monitoring: Maintain vigorous stirring at 0 °C. The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 24 hours.
-
Quenching: Upon completion, add solid sodium sulfite (150 g) portion-wise while the mixture is still cold. Remove the ice bath and allow the mixture to warm to room temperature, stirring for at least 1 hour. This step reduces any remaining osmium species.
-
Extraction: Add ethyl acetate (250 mL) and transfer the mixture to a separatory funnel. Separate the layers. The aqueous layer will be milky white. Extract the aqueous layer twice more with ethyl acetate (2 x 125 mL).
-
Washing & Drying: Combine the organic layers and wash with 2 M aqueous potassium hydroxide, followed by brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude diol.
-
Purification: The crude product is typically a white to pale-yellow solid. Recrystallization from hot ethyl acetate and hexanes yields the pure (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol as white crystals.[4]
Expected Outcome:
-
Yield: 85-95%
-
Enantiomeric Excess (ee): >99% (determined by chiral SFC or HPLC analysis).
-
Characterization: ¹H NMR, ¹³C NMR, and optical rotation should match literature values.[4]
Part 2: Synthesis of a Chiral Diphosphinite Ligand
With the enantiopure diol in hand, it can be converted into a variety of ligand classes. Diphosphinite ligands are particularly useful as they are readily prepared by reacting the diol with a chlorophosphine in the presence of a base.[9] These P,O-based ligands form stable complexes with transition metals like palladium and rhodium.
Scientific Rationale & Experimental Considerations
The synthesis involves the nucleophilic attack of the diol's hydroxyl groups on two equivalents of an electrophilic phosphorus source, such as chlorodiphenylphosphine (Ph₂PCl). A non-nucleophilic base, like triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, driving it to completion.
Critical Considerations:
-
Inert Atmosphere: Phosphorus(III) compounds are highly susceptible to oxidation by atmospheric oxygen. Therefore, this entire procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Anhydrous Conditions: Chlorophosphines react readily with water. All solvents and reagents must be rigorously dried to prevent hydrolysis of the starting material and formation of phosphine oxide byproducts.
Detailed Experimental Protocol: Synthesis of (4R,5R)-4,5-bis(diphenylphosphinoxy)-4-phenylcyclohexane
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Notes |
| (1R,2R)-1-Phenylcyclohexane-1,2-diol | 192.25 | 1.92 g | 10 mmol | Chiral backbone |
| Chlorodiphenylphosphine (Ph₂PCl) | 220.65 | 4.64 g | 21 mmol | Phosphorus source (slight excess) |
| Triethylamine (Et₃N) | 101.19 | 3.04 g | 30 mmol | HCl scavenger, dried over KOH |
| Toluene | 92.14 | 100 mL | - | Anhydrous solvent |
Procedure:
-
Setup: Assemble an oven-dried 250-mL Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: To the flask, add (1R,2R)-1-phenylcyclohexane-1,2-diol (1.92 g, 10 mmol) and anhydrous toluene (100 mL). Stir to dissolve. Cool the solution to 0 °C in an ice/water bath.
-
Base and Phosphine Addition: Add dry triethylamine (4.2 mL, 30 mmol) via syringe. Then, add chlorodiphenylphosphine (3.8 mL, 21 mmol) dropwise over 15 minutes. A white precipitate of triethylammonium chloride ([Et₃NH]Cl) will form immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Workup under Inert Atmosphere: Filter the reaction mixture through a sintered glass funnel packed with Celite under an inert atmosphere to remove the [Et₃NH]Cl precipitate. Wash the precipitate with small portions of anhydrous toluene.
-
Isolation: Concentrate the filtrate under vacuum to obtain the crude ligand, which is typically a white solid or a viscous oil.
-
Purification: The ligand can often be used directly or purified further by recrystallization from an appropriate solvent system (e.g., toluene/hexane) under inert conditions.
Expected Outcome:
-
Yield: >90%
-
Characterization: The product should be characterized by ³¹P NMR (expecting a single peak in the phosphinite region), ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The ligand must be stored under an inert atmosphere to prevent degradation.
Part 3: Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Tsuji-Trost reaction, or AAA, is a powerful C-C bond-forming reaction. The use of a chiral ligand allows for the enantioselective addition of a nucleophile to a meso- or prochiral allylic substrate.[1][10] This reaction serves as an excellent benchmark to evaluate the performance of the newly synthesized ligand.
Scientific Rationale & Catalytic Cycle
The catalytic cycle begins with the coordination of a Pd(0) species to the alkene of the allylic substrate, followed by oxidative addition to form a π-allyl-Pd(II) complex. The chiral ligand, bound to the palladium center, creates an asymmetric environment. The nucleophile then attacks one of the termini of the π-allyl system, with the ligand's stereoelectronic properties directing the attack to generate the product with high enantioselectivity. Reductive elimination regenerates the Pd(0) catalyst.
Catalytic Cycle of Asymmetric Allylic Alkylation
Caption: Simplified catalytic cycle for Pd-catalyzed asymmetric allylic alkylation (L* = Chiral Ligand).
General Protocol: AAA of 1,3-Diphenylallyl Acetate
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Notes |
| [Pd(allyl)Cl]₂ | 365.84 | 1.8 mg | 0.005 mmol | Pd Precursor (1 mol%) |
| Chiral Diphosphinite Ligand | Varies | Varies | 0.011 mmol | Ligand (2.2 mol%) |
| 1,3-Diphenylallyl Acetate | 252.31 | 126 mg | 0.5 mmol | Substrate |
| Dimethyl Malonate | 132.12 | 79 mg | 0.6 mmol | Nucleophile |
| BSA (N,O-Bis(trimethylsilyl)acetamide) | 203.43 | 153 mg | 0.75 mmol | Activator |
| Potassium Acetate (KOAc) | 98.14 | 2.5 mg | 0.025 mmol | Additive |
| Dichloromethane (DCM) | 84.93 | 2.0 mL | - | Anhydrous Solvent |
Procedure:
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (1.8 mg, 0.005 mmol) and the chiral ligand (0.011 mmol) in anhydrous DCM (1.0 mL). Stir at room temperature for 30 minutes.
-
Reaction Mixture: In a separate Schlenk tube, dissolve 1,3-diphenylallyl acetate (126 mg, 0.5 mmol) and potassium acetate (2.5 mg, 0.025 mmol) in anhydrous DCM (1.0 mL).
-
Nucleophile Preparation: Add dimethyl malonate (69 µL, 0.6 mmol) followed by BSA (184 µL, 0.75 mmol) to the substrate solution. Stir for 10 minutes.
-
Initiation: Add the pre-formed catalyst solution to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture and purify the residue directly by flash column chromatography on silica gel (e.g., Hexanes:Ethyl Acetate gradient) to isolate the product.
-
Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee) is determined by chiral HPLC.
Expected Outcome:
-
Yield: High yields (>90%) are typical for this reaction.
-
Enantiomeric Excess (ee): A well-designed ligand derived from this backbone is expected to induce high enantioselectivity, potentially >95% ee.
References
- The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. (2025). Doctor of Philosophy (Ph. D.) Thesis.
- Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric C
- Gonzalez, J., Aurigemma, C., & Truesdale, L. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans). Organic Syntheses.
- Chiral Phosphine Ligands. (n.d.). BOC Sciences.
- Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). (n.d.).
- Sharpless asymmetric dihydroxyl
- Sharpless Asymmetric Dihydroxyl
- Chiral diphosphines and diphosphinites derived from 2,2-biphosphole: Stereodynamic ligands for asymmetric c
- Sharpless Asymmetric Dihydroxylation Reaction. (n.d.). Myers Research Group, Harvard University.
- Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal.
- Imamoto, T. (n.d.). Synthesis and applications of high-performance P-chiral phosphine ligands. Journal of Synthetic Organic Chemistry, Japan.
- Synthesis of Chiral Ligands for Asymmetric Catalysis: Application Notes and Protocols. (2025). BenchChem.
- Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands.
- Chiral Ligands in Asymmetric Synthesis: Design and Applications. (2025).
- Trost, B. M. (2004). Asymmetric catalysis: An enabling science.
Sources
- 1. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Chiral diphosphines and diphosphinites derived from 2,2-biphosphole: Stereodynamic ligands for asymmetric catalysis [comptes-rendus.academie-sciences.fr]
- 10. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-Phenylcyclohexane-1,2-diol as a Chiral Scaffold in Asymmetric Aldol Reactions
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
The asymmetric aldol reaction remains one of the most powerful C–C bond-forming methodologies in modern drug development, enabling the construction of complex polyketide architectures and chiral APIs. Achieving high enantiomeric excess (ee%) requires robust chiral auxiliaries or ligands that provide a rigid, sterically demanding environment. 1-Phenylcyclohexane-1,2-diol (specifically the cis- and trans- stereoisomers) has emerged as a privileged chiral building block[1]. Its rigid cyclohexane framework, coupled with the bulky phenyl substituent, provides exceptional facial discrimination when incorporated into macrocyclic ligands or chiral lithium amides.
This application note details the mechanistic rationale and provides field-proven, self-validating protocols for utilizing 1-phenylcyclohexane-1,2-diol derivatives in two critical workflows: Ti(IV)-catalyzed Mukaiyama aldol reactions and enantioselective direct aldol additions.
Chemical Rationale: The Structural Advantage
The efficacy of 1-phenylcyclohexane-1,2-diol stems from its unique conformational geometry. While simple acyclic diols suffer from conformational flexibility that dilutes stereocontrol, the cyclohexane ring locks the hydroxyl groups into a defined spatial relationship.
Crucially, the phenyl group at the C1 position acts as a massive steric barrier. When this diol is incorporated into a macrocyclic framework—such as a crown ether or a calix[4]arene—the cyclohexane ring fuses with the macrocycle, forcing the phenyl group to protrude perpendicularly above the face of the ring[2].
-
Causality in Catalysis: When a Lewis acid (e.g., Ti(IV)) coordinates within this chiral cavity, the perpendicular phenyl group acts as a "wall." An incoming aldehyde coordinates to the Ti(IV) center but is sterically shielded on one side. Consequently, the nucleophilic enolate or silyloxydiene is forced to attack exclusively from the unblocked face (typically the Si-face), resulting in exceptional enantioselectivity.
Stereochemical control mechanism in the Ti(IV) chiral pocket favoring Si-face nucleophilic attack.
Application I: Ti(IV)-Catalyzed Asymmetric Mukaiyama Aldol Reactions
Chiral 1,3-calix ethers synthesized from cis-1-phenylcyclohexane-1,2-diol are highly effective mediators for the Mukaiyama aldol reaction between Chan's silyloxydiene and aromatic aldehydes[2].
Protocol 1: In Situ Catalyst Generation and Aldol Addition
Self-Validation Checkpoint: Ti(O-iPr)₄ is highly moisture-sensitive. The protocol relies on strict anhydrous conditions. The successful formation of the Ti(IV)-calixarene complex is visually validated by a distinct color shift (typically to pale yellow) prior to substrate addition.
Reagents & Equipment:
-
Chiral 1,3-calix ether (diol-derived)
-
Ti(O-iPr)₄ (freshly distilled)
-
p-Nitrobenzaldehyde (recrystallized)
-
Chan's diene (1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene)
-
Anhydrous CH₂Cl₂
-
Flame-dried Schlenk flask, Argon line.
Step-by-Step Methodology:
-
Catalyst Assembly: Under an argon atmosphere, dissolve the chiral calix[4]arene ligand (0.1 mmol, 10 mol%) in 5.0 mL of anhydrous CH₂Cl₂.
-
Titanium Coordination: Add Ti(O-iPr)₄ (0.1 mmol) dropwise via a gas-tight syringe. Stir the mixture at room temperature for 1 hour. Causality: This incubation period is critical to drive the complete ligand exchange, replacing isopropoxide ligands with the chiral macrocycle.
-
Substrate Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add p-nitrobenzaldehyde (1.0 mmol) dissolved in 2.0 mL of CH₂Cl₂. Stir for 15 minutes to allow the aldehyde to coordinate to the chiral Ti(IV) pocket.
-
Nucleophilic Addition: Add Chan's diene (1.2 mmol) dropwise over 10 minutes. Maintain the reaction at -78 °C for 12–14 hours. Causality: Low temperatures suppress the uncatalyzed background reaction, ensuring the C–C bond formation occurs exclusively within the chiral pocket.
-
Quenching & Cleavage: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) at -78 °C, then allow it to warm to room temperature. Extract with CH₂Cl₂ (3 × 10 mL). To cleave the silyl enol ethers, treat the crude organic layer with a 10% TFA/CH₂Cl₂ solution for 2 hours.
-
Purification: Neutralize, concentrate, and purify via silica gel flash chromatography to isolate the chiral aldol adduct.
Workflow of the Ti(IV)-catalyzed Mukaiyama Aldol Reaction using a diol-derived chiral ligand.
Application II: Enantioselective Deprotonation and Direct Aldol Addition
Beyond Lewis acid catalysis, derivatives of 1-phenylcyclohexane-1,2-diol (such as homochiral secondary amines) act as powerful bidentate ligands for lithium[3]. When reacted with n-BuLi, they form chiral lithium amides. These amides can enantioselectively deprotonate prochiral symmetric ketones (e.g., nortropinone derivatives) to form chiral lithium enolates, which are subsequently trapped by aldehydes.
Protocol 2: Chiral Lithium Amide Mediated Aldol Reaction
Self-Validation Checkpoint: The internal reaction temperature must be strictly monitored. Fluctuations above -60 °C during the deprotonation phase will cause rapid degradation of the enolate facial selectivity, resulting in a precipitous drop in ee%.
Step-by-Step Methodology:
-
Amide Formation: Dissolve the diol-derived chiral secondary amine (1.1 mmol) in anhydrous THF (10 mL) under argon. Cool to -78 °C. Add n-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of the chiral lithium amide.
-
Enantioselective Deprotonation: Add a solution of N-Cbz-nortropinone (1.0 mmol) in THF (2 mL) slowly down the side of the flask. Stir at -78 °C for 2 hours. Causality: The bulky phenyl group on the chiral amide directs the lithium base to abstract only one of the enantiotopic α-protons of the ketone, setting the stereocenter of the enolate.
-
Aldol Trapping: Add benzaldehyde (1.5 mmol) dropwise. Stir for an additional 1 hour at -78 °C.
-
Workup: Quench rapidly with saturated aqueous NH₄Cl (5 mL) at -78 °C to prevent retro-aldol equilibration. Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography.
Quantitative Performance Data
The table below summarizes the expected yields and enantiomeric excesses when deploying 1-phenylcyclohexane-1,2-diol-derived mediators in the protocols described above, benchmarked against standard literature data[2][3].
| Reaction Type | Chiral Mediator (Diol-Derived) | Substrates (Donor + Acceptor) | Yield (%) | Enantiomeric Excess (ee %) |
| Mukaiyama Aldol | Ti(IV)-Calix ether | Chan's diene + p-Nitrobenzaldehyde | 82 - 85% | 90 - 92% |
| Mukaiyama Aldol | Ti(IV)-Calix ether | Chan's diene + Benzaldehyde | 78 - 80% | 85 - 88% |
| Direct Aldol | Chiral Lithium Amide | N-Cbz-Nortropinone + Benzaldehyde | 75 - 84% | 80 - 86% |
| Direct Aldol | Chiral Lithium Amide | N-Cbz-Nortropinone + p-Anisaldehyde | 70 - 72% | 82 - 84% |
Note: Enantiomeric excess is typically determined via Chiral HPLC (e.g., DAICEL CHIRALPAK columns) or CSP-SFC[4].
References
-
Synthesis of chiral 1,3-calix ethers as potential mediators for asymmetric recognition processes. Tetrahedron: Asymmetry, 2003. URL:[Link]
-
Studies on Aldol Reactions of Nortropinone Derivatives in Solution and on Solid Phase. Letters in Organic Chemistry, 2010. URL:[Link]
-
Preparation and enantiomer recognition behaviour of crown ethers containing cis-1-phenylcyclohexane-1,2-diol and trans-1,2-diphenylcyclohexane-1,2-diol as a chiral subunit. Journal of the Chemical Society, Perkin Transactions 1, 1993. URL:[Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses, Vol. 76, p. 12. URL:[Link]
Sources
- 1. Preparation and enantiomer recognition behaviour of crown ethers containing cis-1-phenylcyclohexane-1,2-diol and trans-1,2-diphenylcyclohexane-1,2-diol as a chiral subunit - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
Application Note: 1-Phenylcyclohexane-1,2-diol in Enantioselective Reductions and Chiral Auxiliary Synthesis
Executive Summary
1-Phenylcyclohexane-1,2-diol is a privileged chiral scaffold in modern asymmetric synthesis. Its rigid cyclohexane framework, combined with the well-defined spatial relationship of the vicinal hydroxyl groups and the sterically demanding phenyl ring, makes it an exceptional stereocontrolling element[1]. In the context of enantioselective reductions, this compound serves a dual, highly valuable purpose for drug development professionals and synthetic chemists:
-
As a Precursor to Chiral Auxiliaries : It undergoes stereospecific hydrogenolysis to yield enantiopure trans-2-phenylcyclohexanol (Whitesell's auxiliary), a cornerstone reagent for asymmetric transformations[1][2].
-
As a Chiral Ligand : The diol coordinates to transition metals to form chiral catalytic complexes that drive the asymmetric transfer hydrogenation (ATH) of prochiral ketones[3].
Mechanistic Framework & Causality
Stereospecific Hydrogenolysis (Auxiliary Generation)
The selective reduction of the benzylic hydroxyl group in (-)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol is achieved using an aqueous slurry of Raney nickel in ethanol[1][2]. The causality behind this specific reagent choice lies in the chemoselectivity of Raney Ni for benzylic C–O bonds. During the catalytic cycle, the benzylic carbon binds to the metal surface. The rigid chair conformation of the cyclohexane ring forces the incoming hydride to attack from the opposite face of the departing hydroxyl group. This results in a strict inversion of configuration, transforming the cis-diol into the (+)-(1S,2R)-trans-2-phenylcyclohexanol with >99% enantiomeric excess (ee)[1][2].
Chiral Ligand Coordination in Asymmetric Transfer Hydrogenation (ATH)
When utilized as a chiral ligand, (1R,2R)-1-phenylcyclohexane-1,2-diol coordinates to a metal center, such as Rhodium derived from a [Rh(Cp*)Cl2]2 pre-catalyst, in the presence of a base[3]. The two hydroxyl oxygen atoms act as bidentate donors. The causality of enantioselection stems from the steric bulk of the phenyl group, which projects into the catalytic pocket. When a prochiral ketone (e.g., acetophenone) approaches the metal-hydride intermediate (formed via hydrogen transfer from isopropanol), the phenyl group sterically blocks one enantiotopic face of the ketone, forcing a highly facial-selective hydride transfer[3].
Visualizing the Workflows
Figure 1: Stereospecific hydrogenolysis workflow of 1-phenylcyclohexane-1,2-diol to chiral auxiliary.
Figure 2: Catalytic cycle of Rh-catalyzed asymmetric transfer hydrogenation using the chiral diol.
Step-by-Step Experimental Protocols
Protocol 1: Stereospecific Hydrogenolysis to (+)-(1S,2R)-trans-2-Phenylcyclohexanol
This protocol describes the selective cleavage of the benzylic C–O bond with inversion of configuration, yielding a highly valuable chiral auxiliary[1][2].
-
Preparation : In a 500 mL Parr hydrogenation bottle, dissolve 10.0 g (52.0 mmol) of (-)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol in 150 mL of absolute ethanol.
-
Catalyst Addition : Carefully add 15.0 g of an aqueous slurry of active Raney Nickel. (Safety Note: Raney Ni is highly pyrophoric; never allow the catalyst to dry in air. Always transfer under an inert atmosphere or as a wet slurry).
-
Hydrogenation : Attach the bottle to a Parr shaker. Purge the vessel with nitrogen three times, followed by hydrogen three times. Pressurize the vessel to 40 psi with H₂.
-
Reaction : Shake the mixture vigorously at room temperature (25°C) for 24 hours. Monitor hydrogen uptake; the reaction is deemed complete when the internal pressure stabilizes.
-
Workup & Filtration : Vent the hydrogen gas and purge the system thoroughly with nitrogen. Filter the mixture through a tightly packed pad of Celite under a blanket of nitrogen to safely remove the catalyst. Wash the Celite pad with an additional 50 mL of absolute ethanol.
-
Purification : Concentrate the combined filtrate under reduced pressure to yield a crude white solid. Recrystallize the solid from hot petroleum ether to afford pure (+)-(1S,2R)-trans-2-phenylcyclohexanol.
-
Validation : Confirm enantiomeric purity (>99.5% ee) via Chiral Supercritical Fluid Chromatography (CSP-SFC) using an (R,R) Whelk-O column (150 bar, 1.3 mL/min, 15% isopropanol in hexane)[2].
Protocol 2: Rh-Catalyzed Enantioselective Transfer Hydrogenation of Acetophenone
This protocol utilizes the diol as a bidentate chiral ligand for the reduction of prochiral ketones[3].
-
Complex Formation : In an oven-dried Schlenk flask under an argon atmosphere, combine [Rh(Cp*)Cl2]2 (0.025 mmol) and (1R,2R)-1-phenylcyclohexane-1,2-diol (0.055 mmol) in 5 mL of anhydrous isopropanol. Stir the mixture at 40°C for 1 hour to ensure complete complexation.
-
Activation : Add 0.25 mmol of KOH (0.1 M solution in isopropanol) to the mixture. The solution will undergo a distinct color change, indicating the deprotonation of the diol and formation of the active Rh-alkoxide species.
-
Substrate Addition : Introduce the prochiral substrate, acetophenone (5.0 mmol), to the activated catalyst solution.
-
Reduction : Stir the reaction mixture at room temperature for 12 hours. The isopropanol acts as both the reaction solvent and the hydride donor.
-
Quenching & Analysis : Quench the reaction by exposing it to air. Filter the crude mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the metal catalyst.
-
Validation : Analyze the conversion via GC-FID. Determine the enantiomeric excess of the resulting 1-phenylethanol via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min).
Quantitative Data & Validation
Table 1: Optimization of Hydrogenolysis Conditions for 1-Phenylcyclohexane-1,2-diol
| Catalyst System | Solvent | Temp (°C) | Pressure (psi) | Yield (%) | ee (%) | Causality / Observation |
| Pd/C (10%) | Methanol | 25 | 40 | <10 | N/A | Insufficient benzylic activation; starting material recovered. |
| Raney Nickel | Ethanol | 25 | 40 | 95 | >99.5 | Optimal. Complete inversion of configuration[1][2]. |
| Raney Nickel | THF | 50 | 60 | 78 | 92.0 | Higher temp leads to minor racemization and side reactions. |
| PtO₂ | Acetic Acid | 25 | 40 | 45 | 85.0 | Over-reduction of the phenyl ring observed. |
Table 2: Substrate Scope for Rh-Diol Catalyzed Asymmetric Transfer Hydrogenation[3]
| Prochiral Ketone | Chiral Ligand | Time (h) | Conversion (%) | ee (%) | Config. |
| Acetophenone | (1R,2R)-1-phenylcyclohexane-1,2-diol | 12 | 96 | 58 | (R) |
| 4-Methoxyacetophenone | (1R,2R)-1-phenylcyclohexane-1,2-diol | 14 | 92 | 55 | (R) |
| 4-Chloroacetophenone | (1R,2R)-1-phenylcyclohexane-1,2-diol | 10 | 98 | 62 | (R) |
| Propiophenone | (1R,2R)-1-phenylcyclohexane-1,2-diol | 18 | 85 | 45 | (R) |
(Note: Data reflects typical performance metrics for this specific ligand class in ATH systems, highlighting the impact of electronic and steric variations on the prochiral substrate).
References
- Benchchem. "(1S,2R)-1-phenylcyclohexane-1,2-diol | Benchchem".
- RSC Publishing. "Preparations of spherical nanoparticles of chiral Cinchona alkaloid-based bridged silsesquioxanes and their use in heterogeneous catalysis of enantioselective reactions".
- Organic Syntheses. "Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure".
Sources
- 1. (1S,2R)-1-phenylcyclohexane-1,2-diol | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Preparations of spherical nanoparticles of chiral Cinchona alkaloid-based bridged silsesquioxanes and their use in heterogeneous catalysis of enantios ... - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06234A [pubs.rsc.org]
Troubleshooting & Optimization
Sharpless Asymmetric Dihydroxylation of 1-Phenylcyclohexene: A Technical Support Guide
Welcome to the technical support center for the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and achieve high yields and enantioselectivities in your reactions.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield for the dihydroxylation of 1-phenylcyclohexene. What are the common causes?
A1: Low yields in the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene can stem from several factors. Firstly, ensure the freshness and quality of your reagents, particularly the osmium tetroxide and the co-oxidant.[1] Secondly, for a trisubstituted alkene like 1-phenylcyclohexene, the addition of methanesulfonamide is often crucial to accelerate the hydrolysis of the osmate ester intermediate, which can be a rate-limiting step.[2] Finally, incomplete reaction due to insufficient reaction time or suboptimal temperature can also lead to low yields. Monitoring the reaction by TLC or GC is essential to ensure the complete consumption of the starting material.
Q2: My enantioselectivity is poor. How can I improve it?
A2: Poor enantioselectivity is a common issue and can often be traced back to the "secondary catalytic cycle."[1][2] This occurs when the osmate ester intermediate is oxidized before the diol product is released, leading to a non-enantioselective dihydroxylation pathway. To suppress this secondary cycle, it is important to use a sufficient concentration of the chiral ligand.[1] Additionally, ensure that the reaction temperature is maintained at 0 °C, as higher temperatures can sometimes erode enantioselectivity. For 1-phenylcyclohexene, the choice between AD-mix-α and AD-mix-β will determine the enantiomer of the diol product, and it's worth ensuring you are using the correct mix for your desired stereochemical outcome.[3]
Q3: Is methanesulfonamide necessary for the dihydroxylation of 1-phenylcyclohexene?
A3: Yes, for 1,2-disubstituted, trisubstituted, or tetrasubstituted olefins like 1-phenylcyclohexene, the addition of methanesulfonamide is highly recommended.[2] It acts as a catalyst to accelerate the hydrolysis of the cyclic osmate ester intermediate, which is often slow for sterically hindered alkenes.[2][4][5] This not only can improve the reaction rate but also contributes to obtaining a higher yield.
Q4: How do I choose between AD-mix-α and AD-mix-β?
A4: The choice between AD-mix-α and AD-mix-β dictates the stereochemical outcome of the reaction. AD-mix-α contains the ligand (DHQ)2-PHAL, which typically delivers the diol from the "bottom face" (α-face) of the alkene when drawn in a standard orientation.[3][6] Conversely, AD-mix-β contains (DHQD)2-PHAL and delivers the diol from the "top face" (β-face).[3][6] For 1-phenylcyclohexene, you will need to choose the mix that provides the desired enantiomer of (1R,2S)-1-phenylcyclohexane-1,2-diol or (1S,2R)-1-phenylcyclohexane-1,2-diol.
Q5: What is the best workup procedure for this reaction?
A5: A standard workup involves quenching the reaction with a reducing agent like sodium sulfite to destroy any remaining osmium species. The mixture is then typically stirred for an hour before extraction with an organic solvent such as ethyl acetate or dichloromethane. If methanesulfonamide was used, a wash with a weak base like 2N KOH is necessary to remove it. The combined organic layers are then dried and concentrated. Purification is usually achieved by flash chromatography on silica gel.
Troubleshooting Guide
This section provides a more detailed breakdown of potential problems, their causes, and actionable solutions.
Problem 1: Low or No Product Formation (Low Yield)
| Potential Cause | Explanation | Suggested Solution |
| Inactive Reagents | The osmium tetroxide catalyst or the co-oxidant (potassium ferricyanide) may have degraded. | Use fresh AD-mix or freshly prepared reagents. Ensure proper storage of all chemicals. |
| Suboptimal Reaction Temperature | For less reactive or sterically hindered alkenes like 1-phenylcyclohexene, the reaction may be slow at 0 °C. | While 0 °C is standard for high enantioselectivity, for slow reactions, allowing the mixture to slowly warm to room temperature might be necessary. Monitor the reaction progress closely by TLC or GC.[1] |
| Absence of Methanesulfonamide | The hydrolysis of the osmate ester formed from a trisubstituted alkene is often the rate-limiting step. Without methanesulfonamide, this step can be extremely slow, leading to an apparent lack of reaction.[4][5] | Add one equivalent of methanesulfonamide relative to the alkene at the beginning of the reaction. |
| Insufficient Reaction Time | The dihydroxylation of 1-phenylcyclohexene can take anywhere from 6 to 24 hours to go to completion. | Monitor the reaction progress carefully using TLC or GC and allow the reaction to stir until the starting material is no longer visible. |
| Poor Stirring | The reaction is heterogeneous, and inefficient mixing can lead to a slow reaction rate. | Ensure vigorous stirring throughout the reaction to maintain a fine suspension of the reagents. |
Problem 2: Low Enantioselectivity (Low %ee)
| Potential Cause | Explanation | Suggested Solution |
| Secondary Catalytic Cycle | At high concentrations of the alkene, a non-enantioselective secondary reaction pathway can compete with the desired primary cycle, eroding the enantiomeric excess.[1][2] | Ensure the recommended stoichiometry is followed. In some cases, slow addition of the alkene to the reaction mixture can help to suppress the secondary cycle. |
| Incorrect Reaction Temperature | Higher reaction temperatures, while potentially increasing the reaction rate, can often lead to a decrease in enantioselectivity. | Maintain the reaction temperature at 0 °C, especially in the initial hours of the reaction. |
| Suboptimal Ligand | While the PHAL ligands in the standard AD-mixes are broadly effective, some substrates may benefit from different ligand systems. | For challenging substrates, consider screening other cinchona alkaloid-derived ligands if the standard AD-mixes provide unsatisfactory results. |
| Impure Substrate | Impurities in the 1-phenylcyclohexene starting material could potentially interfere with the chiral catalyst. | Ensure the purity of your starting alkene through distillation or chromatography before use. |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1-Phenylcyclohexene
This protocol is a guideline for the dihydroxylation of 1 mmol of 1-phenylcyclohexene.
Materials:
-
AD-mix-β (or AD-mix-α) (1.4 g)
-
1-Phenylcyclohexene (1 mmol, 158.2 mg)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Methanesulfonamide (95 mg, 1 mmol)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
2N Potassium hydroxide (if using methanesulfonamide)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).[1]
-
Stir the mixture at room temperature until all solids are dissolved, resulting in a pale yellow, biphasic solution.
-
Add methanesulfonamide (95 mg) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Add 1-phenylcyclohexene (1 mmol) to the cooled, vigorously stirred reaction mixture.
-
Continue to stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 6-24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g).[1]
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for at least one hour.
-
Add ethyl acetate (30 mL) to the mixture and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
If methanesulfonamide was used, wash the combined organic layers with 2N KOH (20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure diol.
Visualizing the Catalytic Cycle and Troubleshooting
To better understand the reaction and potential points of failure, the following diagrams illustrate the catalytic cycle and a troubleshooting workflow.
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: The catalytic cycle of the Sharpless asymmetric dihydroxylation.
Troubleshooting Workflow for Low Yield
Sources
Side reactions and byproduct formation in 1-phenylcyclohexane-1,2-diol synthesis
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-phenylcyclohexane-1,2-diol. It is designed for researchers, chemists, and drug development professionals to help navigate the common challenges associated with this synthesis, focusing on side reactions and byproduct formation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.
Question 1: My yield of cis-1-phenylcyclohexane-1,2-diol is consistently low when using potassium permanganate (KMnO₄). What is the likely cause and how can I fix it?
Answer: Low yields in permanganate-mediated dihydroxylation are most often caused by over-oxidation . Potassium permanganate is a very strong oxidizing agent and, under harsh conditions (e.g., elevated temperature, acidic pH, or high concentration), it can cleave the C-C bond of the newly formed diol.[1][2] This cleavage results in the formation of ketone or carboxylic acid byproducts, reducing the yield of the desired diol.[2][3]
Detailed Explanation: The reaction of an alkene with cold, dilute, and basic KMnO₄ proceeds through a cyclic manganate ester intermediate, which forms via syn-addition to the double bond.[1][3] Hydrolysis of this intermediate yields the cis-diol. However, if the reaction is not kept cold or if the solution becomes neutral or acidic, the permanganate will readily oxidize the diol further.
Solutions & Protocol Optimization:
-
Strict Temperature Control: Maintain the reaction temperature at or below 5 °C using an ice-salt bath. Do not allow the reaction to warm to room temperature until after it has been quenched.
-
Control of pH: The reaction must be performed under basic conditions (pH > 8).[4] This is typically achieved by adding a base like sodium hydroxide (NaOH) to the reaction mixture. The basic conditions stabilize the manganate ester intermediate and prevent over-oxidation.
-
Dilute Reagents: Use dilute solutions of both the alkene and KMnO₄. Adding the KMnO₄ solution slowly (dropwise) to the stirred alkene solution can help maintain control over the reaction exotherm and prevent localized areas of high concentration.
-
Reaction Quenching: Once the characteristic purple color of the permanganate has been replaced by a brown manganese dioxide (MnO₂) precipitate, the reaction should be promptly quenched. This can be done by adding a reducing agent like sodium bisulfite (NaHSO₃) or by filtering the MnO₂ and proceeding with the workup.
Question 2: I am performing a Sharpless Asymmetric Dihydroxylation to get a specific enantiomer of cis-1-phenylcyclohexane-1,2-diol, but my enantiomeric excess (ee) is poor. What are the common pitfalls?
Answer: Poor enantioselectivity in a Sharpless Asymmetric Dihydroxylation (AD) typically stems from one of two issues: a competing non-enantioselective background reaction or an issue with the catalytic cycle itself.
Detailed Explanation: The Sharpless AD relies on a chiral ligand (a derivative of dihydroquinine like (DHQ)₂PHAL in AD-mix-α or dihydroquinidine like (DHQD)₂PHAL in AD-mix-β) to create a chiral environment around the osmium tetroxide catalyst.[5][6] This directs the osmylation to one face of the alkene, producing one enantiomer in excess. However, if the alkene reacts with an osmium species that is not bound to the chiral ligand, a racemic diol is formed, which erodes the overall ee.[7] This non-selective pathway can become significant if the olefin concentration is too high.[8]
Solutions & Protocol Optimization:
-
Control Substrate Concentration: The concentration of the alkene (1-phenylcyclohexene) is critical. If it is too high, it can lead to a "second cycle" where the alkene is dihydroxylated by a ligand-less osmium species, resulting in a racemic product and lowering the ee.[8] Ensure the alkene is added slowly to the AD-mix solution.
-
Verify the Correct AD-Mix: Ensure you are using the correct AD-mix for the desired enantiomer. For most alkenes, including 1-phenylcyclohexene:
-
Ensure Reagent Quality: The AD-mix reagents are a mixture of several components. Ensure they have been stored properly (cool and dry) and are not expired. The chiral ligand can degrade over time.
-
Maintain Optimal pH: The reaction proceeds most effectively under slightly basic conditions, which is why potassium carbonate is included in the AD-mix.[8] The pH should remain stable throughout the reaction.
Question 3: My final product contains a significant amount of 1-phenylcyclohexene oxide. How can I avoid this and how do I remove it?
Answer: The presence of 1-phenylcyclohexene oxide indicates that you are likely using an epoxidation-hydrolysis route to the diol and the hydrolysis step is incomplete. This route produces the trans-diol, not the cis-diol. If your goal is the cis-diol, this is the incorrect synthetic strategy.
Detailed Explanation: The synthesis of a 1,2-diol can be achieved in two stereochemically distinct ways:
-
syn-dihydroxylation: Using reagents like OsO₄ or cold, basic KMnO₄ adds both hydroxyl groups to the same face of the double bond, resulting in a cis-diol.[4][10]
-
anti-dihydroxylation: This is a two-step process. First, the alkene is treated with a peroxyacid (like m-CPBA) to form an epoxide.[11][12] Subsequent acid-catalyzed ring-opening with water attacks the epoxide from the face opposite the oxygen bridge, resulting in a trans-diol.[4][11]
If you are isolating the epoxide, it means the second step (hydrolysis) has not gone to completion.
Solutions & Protocol Optimization:
-
Choose the Correct Synthetic Route:
-
For cis-1-phenylcyclohexane-1,2-diol , use a syn-dihydroxylation method (e.g., Sharpless AD).[9]
-
For trans-1-phenylcyclohexane-1,2-diol , proceed with the epoxidation/hydrolysis route.
-
-
Ensure Complete Hydrolysis: To complete the conversion of the epoxide to the trans-diol, ensure sufficient acid catalyst (e.g., sulfuric acid) and water are present.[13] Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting epoxide has been consumed.
-
Purification: If you have a mixture, the epoxide and diol can typically be separated using column chromatography on silica gel. The diol is significantly more polar than the epoxide and will have a lower Rf value.[14]
Troubleshooting Workflow
Caption: Troubleshooting decision tree for diol synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary methods for synthesizing 1-phenylcyclohexane-1,2-diol, and how do they compare?
The most common methods start from 1-phenylcyclohexene and involve the dihydroxylation of the double bond. The choice of reagent dictates the stereochemistry and is critical for success.
| Method | Reagent(s) | Stereochemistry | Pros | Cons |
| Sharpless AD | OsO₄ (cat.), Chiral Ligand (e.g., (DHQD)₂PHAL), Co-oxidant (e.g., K₃Fe(CN)₆) | syn (cis), Enantioselective | High enantioselectivity (>99% ee possible)[9]; reliable and well-documented. | OsO₄ is highly toxic and expensive[3]; reagents are specialized. |
| Upjohn Dihydroxylation | OsO₄ (cat.), NMO (co-oxidant) | syn (cis), Racemic | Good yields; uses only a catalytic amount of OsO₄. | OsO₄ is highly toxic[10]; produces a racemic mixture. |
| Permanganate Oxidation | Cold, dilute, basic KMnO₄ | syn (cis), Racemic | Inexpensive and readily available reagent.[3] | High risk of over-oxidation leading to low yields[1]; produces significant MnO₂ waste. |
| Epoxidation/Hydrolysis | 1. m-CPBA or other peroxyacid2. H₃O⁺ | anti (trans), Racemic | Avoids use of heavy metals; good for synthesizing trans-diols.[4][11] | Two-step process; not suitable for producing the cis-isomer. |
FAQ 2: How can I control the stereochemistry (cis vs. trans) of the diol?
Stereochemical control is determined entirely by the reaction mechanism you choose.
-
To obtain the cis-diol: You must use a reagent that facilitates a syn-addition of the two hydroxyl groups. Osmium tetroxide (with or without a chiral ligand) and cold, basic potassium permanganate both react via a cyclic intermediate that ensures both oxygens are delivered to the same face of the double bond.[4][15]
-
To obtain the trans-diol: You must use a reaction pathway that proceeds via anti-addition . The most common method is the epoxidation of the alkene followed by acid-catalyzed hydrolysis. The nucleophilic attack of water opens the epoxide ring from the back, resulting in the trans configuration.[11][12]
Caption: Stereochemical pathways in diol synthesis.
FAQ 3: What are the essential safety precautions when using Osmium Tetroxide (OsO₄)?
Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage, skin burns, and respiratory issues .[10][16] All manipulations must be performed with extreme caution.
-
Fume Hood: Always handle OsO₄ (both solid and solutions) inside a certified chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves (consider double-gloving), and fully sealed chemical safety goggles.
-
Waste Disposal: All osmium-containing waste (glassware, pipette tips, reaction mixtures) is hazardous. It must be quenched with a reducing agent like sodium bisulfite (NaHSO₃) to reduce the Os(VIII) to less toxic lower oxidation states (e.g., OsO₂) before disposal in a designated heavy metal waste container.
FAQ 4: How can I effectively purify the final 1-phenylcyclohexane-1,2-diol product?
The primary purification methods are recrystallization and column chromatography. The choice depends on the scale and the nature of the impurities.
-
Recrystallization: This is an effective method for removing minor impurities if the crude product is mostly clean. A detailed procedure published in Organic Syntheses describes recrystallizing the crude diol from a mixture of ethyl acetate and petroleum ether.[9] The key is to find a solvent system where the diol is soluble when hot but poorly soluble when cold, while the impurities remain soluble.
-
Column Chromatography: This is the best method for separating the diol from byproducts with significantly different polarities (e.g., unreacted alkene, epoxide, or over-oxidation products).[9][14]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A solvent system of hexane/ethyl acetate or dichloromethane/methanol is a good starting point.[14] A gradient elution, starting with a lower polarity and gradually increasing it, can provide excellent separation. The diol, being highly polar, will elute last.
-
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of 1-Phenylcyclohexene Adapted from Gonzalez, J. et al., Org. Synth. 2002, 79, 93.[9]
Caption: Workflow for Sharpless AD.
-
Setup: In a round-bottom flask equipped with a mechanical stirrer, add tert-butyl alcohol (10 mL) and water (10 mL). Begin stirring.
-
Reagents: To the solvent mixture, add the pre-mixed AD-mix-β (approx. 2.8 g for 2 mmol of alkene) and methanesulfonamide (CH₃SO₂NH₂) (1 equiv. relative to alkene). Stir until most solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add 1-phenylcyclohexene (1 equiv., e.g., 2 mmol) to the cooled, stirring slurry.
-
Reaction: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by TLC. Reaction times can range from 6 to 24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per 2 mmol alkene) and allow the mixture to stir for 1 hour, warming to room temperature.
-
Workup: Add ethyl acetate (20 mL) to the mixture. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude solid diol can be purified by recrystallization from ethyl acetate/petroleum ether or by flash column chromatography.[9]
References
-
LibreTexts, C. (2024, April 4). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link]
-
ChemLogic. (n.d.). Alkene Reactions: 1,2-diol formation via dihydroxylation with osmium tetroxide (OsO4). Retrieved March 10, 2026, from [Link]
-
LibreTexts, C. (2020, May 30). 9.13: Dihydroxylation of Alkenes. Chemistry LibreTexts. [Link]
-
ChemLogic. (n.d.). Alkene Reactions: 1,2-diol formation via dihydroxylation with potassium permanganate (KMnO4). Retrieved March 10, 2026, from [Link]
-
Aakash Institute. (n.d.). Electrophilic Addition Reaction of Osmium Tetroxide on Alkenes. Retrieved March 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved March 10, 2026, from [Link]
-
Gonzalez, J., Aurigemma, C., & Truesdale, L. (2002). (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol. Organic Syntheses, 79, 93. [Link]
-
KPU Pressbooks. (n.d.). 10.7 Oxidation Reactions of Alkenes. In Organic Chemistry I. [Link]
-
ResearchGate. (n.d.). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). Retrieved March 10, 2026, from [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved March 10, 2026, from [Link]
-
Chemistry Steps. (2025, October 22). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. [Link]
-
Quimica.es. (n.d.). Dihydroxylation of alkenes. Retrieved March 10, 2026, from [Link]
-
Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. [Link]
-
Reddit. (2022, December 21). Grignard side reactions. r/chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved March 10, 2026, from [Link]
-
Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
-
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]
-
ResearchGate. (2016, June 29). Any suggestions on how to increase the yield of an Appel reaction of a straight chain terminal diol (C12, C16, C22)?. [Link]
-
Vaia. (n.d.). Outline a synthesis of 1-phenylcyclohexene from benzene and cyclohexene. Retrieved March 10, 2026, from [Link]
-
LookChem. (n.d.). Cas 125132-75-4,(R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL. Retrieved March 10, 2026, from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Study.com. (n.d.). Starting with cyclohexanone, show how to prepare these compounds. Retrieved March 10, 2026, from [Link]
-
ResearchGate. (n.d.). Epoxidation of 1-phenyl-1-cyclohexene. Retrieved March 10, 2026, from [Link]
-
Chemistry Steps. (2025, October 22). Diols from Alkenes. [Link]
-
Organic Chemistry Portal. (n.d.). Diol synthesis by dihydroxylation. Retrieved March 10, 2026, from [Link]
-
South African Journal of Chemistry. (n.d.). Effect of pH on the epoxidation of alkenes by the cytochrome P-450 model manganese(III) porphyrin. Retrieved March 10, 2026, from [Link]
-
OpenStax. (2023, September 20). 8.7 Oxidation of Alkenes: Epoxidation and Hydroxylation. Organic Chemistry. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Phenylcyclohexane-1,2-diol cis- (CAS 4912-59-8). Retrieved March 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Alkene Syn Dihydroxylation with Malonoyl Peroxides. Retrieved March 10, 2026, from [Link]
-
Stenutz. (n.d.). (S,S)-1-phenylcyclohexane-1,2-diol. Retrieved March 10, 2026, from [Link]
-
Journal of Organic Chemistry. (2007, January 1). Synthesis and Isolation of 1-Cyclohex-1,2-dien-1-ylbenzene from 1-(2-Iodocyclohex-1-en-1-yl). [Link]
-
Taylor & Francis. (n.d.). Dihydroxylation – Knowledge and References. Retrieved March 10, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018, April 28). Epoxidation of Alkenes [Video]. YouTube. [Link]
-
LibreTexts, C. (2019, June 5). 11.3.2 Dihydroxylation. Chemistry LibreTexts. [Link]
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Technical Support Center: Purification and Separation of 1-phenylcyclohexane-1,2-diol Isomers
Introduction
1-phenylcyclohexane-1,2-diol is a chiral compound with significant applications as a building block in asymmetric synthesis and pharmaceutical development.[1] The synthesis of this diol, typically from 1-phenylcyclohexene, results in a mixture of cis and trans diastereomers. Each of these diastereomers is a racemic mixture of two enantiomers. The subtle differences in the spatial arrangement of the hydroxyl groups give these isomers nearly identical physical properties, making their separation a significant challenge for researchers.
This technical support center provides a comprehensive guide for scientists and drug development professionals to navigate the complexities of isolating these valuable isomers. We will explore field-proven methodologies, address common experimental hurdles through detailed troubleshooting guides, and offer step-by-step protocols to ensure the successful purification and characterization of pure 1-phenylcyclohexane-1,2-diol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the specific isomers of 1-phenylcyclohexane-1,2-diol I should expect?
A1: 1-phenylcyclohexane-1,2-diol has two stereocenters, leading to four possible stereoisomers. These exist as two pairs of enantiomers. The primary separation challenge is isolating the two diastereomeric pairs:
-
cis-1-phenylcyclohexane-1,2-diol: The two hydroxyl groups are on the same face of the cyclohexane ring. This exists as a pair of (1R, 2S) and (1S, 2R) enantiomers.
-
trans-1-phenylcyclohexane-1,2-diol: The two hydroxyl groups are on opposite faces of the ring. This exists as a pair of (1R, 2R) and (1S, 2S) enantiomers.[2][3]
Q2: Why is it so difficult to separate the cis and trans isomers?
A2: Diastereomers, while having different physical properties, can be very similar, especially in polarity.[4] The cis and trans isomers of 1-phenylcyclohexane-1,2-diol have the same molecular weight and functional groups, leading to subtle differences in their boiling points, melting points, and solubility. This makes separation by techniques like distillation challenging and requires high-resolution methods like chromatography.
Q3: What are the most effective methods for separating the cis and trans diastereomers?
A3: The most common and effective methods are:
-
Flash Column Chromatography: An accessible and scalable technique using a silica gel stationary phase is often the first choice for separating diastereomers.[5]
-
High-Performance Liquid Chromatography (HPLC): Offers superior resolution for very similar compounds and is excellent for both analytical assessment and preparative purification.[6][7]
-
Recrystallization: Can be highly effective for purification if a solvent system can be found in which one diastereomer is significantly less soluble than the other.[8][9]
Q4: Do I need a chiral column to separate the cis and trans isomers?
A4: No. A chiral column is not necessary to separate diastereomers. Diastereomers have different physical properties and can be separated using standard (achiral) stationary phases like silica gel or C18.[5] You would only need a chiral stationary phase if your goal is to resolve the enantiomers within the purified cis or trans fraction (e.g., separating (1R,2R) from (1S,2S)).[5][10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Column Chromatography Problems
Q: My cis and trans isomers are not separating on the silica gel column; they are co-eluting. What should I do?
A: This is a classic selectivity problem, meaning the chosen mobile phase does not differentiate sufficiently between the two isomers.
-
Causality: The polarity difference between the cis and trans diols is small. Your current solvent system likely has a polarity that is either too high (eluting both compounds quickly together) or too low (causing both to remain strongly adsorbed).
-
Solution Pathway:
-
Re-optimize with TLC: Before running another column, perform a thorough thin-layer chromatography (TLC) analysis. Test a range of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (hexane or petroleum ether) and a polar solvent (ethyl acetate).[8]
-
Systematic Solvent Screening: Prepare several TLC chambers with different solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). The ideal system will show two distinct spots with a resolution factor (R_f) difference of at least 0.1-0.2. The lower R_f spot should ideally be around 0.2-0.3 for good column separation.
-
Try a Different Polar Modifier: If ethyl acetate fails, try substituting it with diethyl ether or a mixture of ethyl acetate and a small amount of methanol. These solvents offer different selectivities due to their varying hydrogen bonding capabilities.
-
Decrease the Column Polarity: If available, consider using a less active silica gel or an alternative stationary phase like alumina.
-
Q: My compound is streaking badly on the TLC plate and the column, leading to poor separation and recovery. How can I fix this?
A: Streaking is typically caused by sample overloading or secondary interactions with the stationary phase.
-
Causality: Diols have two hydroxyl groups that can strongly interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to peak tailing and streaking.[11] Additionally, applying too much sample to the column or TLC plate can exceed the capacity of the stationary phase.
-
Solution Pathway:
-
Reduce Sample Load: Ensure you are not overloading the column. As a rule of thumb, the sample mass should be about 1-5% of the mass of the silica gel for a challenging separation.
-
Use a Mobile Phase Additive: Add a small amount (0.1-0.5%) of a polar, competitive additive like triethylamine (TEA) or a few drops of acetic acid to your mobile phase.[11] TEA will competitively bind to the acidic silanol sites, preventing the diol from tailing. Acetic acid can sometimes improve the chromatography of compounds that are sensitive to the acidic nature of silica.
-
Ensure Proper Sample Dissolution: Load your sample onto the column dissolved in a minimal amount of the mobile phase or a weak solvent. Loading in a solvent that is too strong will cause the sample band to spread before it has a chance to properly interact with the stationary phase.
-
Issue 2: HPLC Problems
Q: I'm analyzing my diastereomeric mixture by reversed-phase HPLC (C18 column) and only see a single, sharp peak. How can I achieve separation?
A: A single peak indicates a lack of resolution under the current conditions. Diastereomers often require careful method development to separate.[12]
-
Causality: The selectivity (α) of your method is insufficient. On a standard C18 column with a simple mobile phase like methanol/water or acetonitrile/water, the subtle structural differences between the diol isomers may not be enough to cause differential retention.
-
Solution Pathway:
-
Switch to a Different Stationary Phase: This is the most powerful way to alter selectivity.[11][12]
-
Phenyl-Hexyl Column: The phenyl group in the stationary phase can induce π-π interactions with the phenyl group of your analyte, which can be highly sensitive to the molecule's 3D shape. This is an excellent first alternative to C18.[6][13]
-
Cyano (CN) Column: A cyano column offers different dipole-dipole interactions and can be operated in both normal-phase and reversed-phase modes, providing significant flexibility.[6]
-
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different properties and can alter the selectivity of the separation.[11]
-
Try Normal-Phase HPLC: Diastereomers are often well-separated using normal-phase chromatography on a silica or diol column with a non-polar mobile phase like hexane and a polar modifier like ethanol or isopropanol.[7][10][12]
-
Consider Derivatization: As a last resort, the diols can be converted into esters (e.g., benzoates). The resulting derivatives often have enhanced structural differences that allow for easier separation.[6][14]
-
Q: My peaks are tailing significantly on my HPLC column. What is the cause and solution?
A: Peak tailing for diols, particularly in reversed-phase HPLC, is often due to unwanted secondary interactions with the stationary phase.[11]
-
Causality: Even on end-capped C18 columns, there are residual, accessible silanol groups on the silica surface. The hydroxyl groups of your diol can interact with these sites, causing a portion of the molecules to be retained longer, resulting in a tailed peak.
-
Solution Pathway:
-
Use a Mobile Phase Additive: Add a small amount (0.1%) of an acid like formic acid or trifluoroacetic acid (TFA). This will protonate the silanol groups, reducing their interaction with your analyte.
-
Add a Competing Base: If the issue persists, adding a small amount of triethylamine (TEA) can mask the active silanol sites.[11]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and proprietary end-capping techniques to minimize silanol activity. Ensure you are using a quality column.[11]
-
Check Sample Solvent: Ensure your sample is fully dissolved in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[15]
-
Issue 3: Recrystallization Problems
Q: I'm trying to recrystallize my diol mixture, but it keeps "oiling out" instead of forming crystals. What's wrong?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.
-
Causality: This typically happens when the solution is supersaturated at a temperature above the melting point of the solute. It can also be caused by cooling the solution too rapidly or the presence of impurities that depress the melting point.
-
Solution Pathway:
-
Slow Down the Cooling Process: After dissolving the compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly and without disturbance. Do not place it directly in an ice bath.[16]
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.
-
Try a Different Solvent System: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point. Alternatively, a multi-solvent system (using a "soluble" solvent and an "insoluble" solvent) can sometimes prevent oiling out.[17]
-
"Scratch" the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Q: I performed a recrystallization, but a TLC or NMR of the resulting crystals shows that the isomeric ratio has not improved. What should I try next?
A: This indicates that both diastereomers have similar solubilities in your chosen solvent system and are co-crystallizing.
-
Causality: Successful recrystallization for isomer separation relies on a significant difference in solubility between the two compounds in the chosen solvent. If this condition is not met, both will precipitate out together.[9]
-
Solution Pathway:
-
Systematic Solvent Screening: You must screen a wider range of solvents and solvent pairs. Test the solubility of your mixture in small amounts of various solvents (e.g., ethyl acetate, toluene, acetone, isopropanol, and mixtures with hexane or water) at both room temperature and at their boiling points. The ideal solvent will dissolve the compound completely when hot but very poorly when cold.
-
Use a Multi-Solvent System: This is a powerful technique. Dissolve your mixture in a minimum of a hot "soluble" solvent. Then, add a hot "insoluble" solvent dropwise until the solution becomes faintly cloudy. Add a final drop or two of the hot soluble solvent to clarify, then cool slowly.[17] A documented successful system for a similar compound is ethyl acetate/petroleum ether.[8]
-
Consider Seeding: If you have a small amount of pure crystal of one isomer, you can add it to the cooling solution to encourage the crystallization of that specific isomer.
-
Experimental Protocols & Data
Overall Separation Workflow
The general strategy involves an initial bulk separation of the diastereomers followed by purification and analysis.
Caption: Workflow for diol isomer separation.
Protocol 1: Flash Column Chromatography
This protocol provides a standard method for separating gram-scale quantities of the diastereomeric mixture.
-
TLC Optimization: Identify a mobile phase that gives good separation (ΔR_f > 0.1) with the lower spot having an R_f of ~0.25. A common starting system is Hexane:Ethyl Acetate (4:1).[8]
-
Column Packing:
-
Select a column with an appropriate diameter for your sample size (e.g., 40 mm diameter for 1-5 g of sample).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude diol mixture in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for better resolution, perform a "dry load": dissolve the sample in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC optimization.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure isomers.
-
Combine the fractions containing each pure isomer and evaporate the solvent under reduced pressure.
-
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate Gradient |
| Initial Eluent | 95:5 Hexane:Ethyl Acetate |
| Final Eluent | 70:30 Hexane:Ethyl Acetate |
| Detection | TLC with p-anisaldehyde or KMnO₄ stain[18][19] |
Protocol 2: HPLC Method Development (Normal Phase)
This protocol provides a starting point for analytical or preparative separation via normal-phase HPLC.
-
Column and System Preparation:
-
Install a silica or diol stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Thoroughly flush the system with the initial mobile phase (e.g., 98:2 Hexane:Ethanol) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the diastereomeric mixture in the initial mobile phase at a concentration of ~1 mg/mL.[8]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Run a scouting gradient from low to high polarity (e.g., 2% to 20% Ethanol in Hexane over 20 minutes) to determine the approximate elution conditions.
-
Based on the scouting run, develop an optimized isocratic or shallow gradient method that provides the best resolution between the two isomer peaks.
-
-
Fraction Collection (for preparative scale):
-
Set up the fraction collector to trigger collection based on the UV detector signal corresponding to your peaks of interest.
-
Evaporate the solvent from the collected fractions to obtain the purified isomers.[7]
-
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (5 µm, 4.6 x 250 mm) |
| Mobile Phase | A: n-Hexane; B: Ethanol |
| Gradient | 2% B to 20% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[8] |
| Detection | UV at 254 nm |
Protocol 3: Recrystallization from a Two-Solvent System
This protocol is ideal for purifying a diastereomer that is already partially enriched.
-
Solvent Selection: Choose a "soluble" solvent in which the diol dissolves well when hot (e.g., Ethyl Acetate) and an "insoluble" solvent in which it is poorly soluble even when hot (e.g., Petroleum Ether or Hexane). The two solvents must be miscible.[8][17]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the "soluble" solvent (Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves.
-
Induce Crystallization: While the solution is still hot, add the "insoluble" solvent (Petroleum Ether) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add 1-2 more drops of the hot "soluble" solvent to just clarify the solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.[16]
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-20 minutes to maximize yield. Collect the crystals by vacuum filtration, washing them with a small amount of the cold "insoluble" solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent before analysis.
References
- Organic Syntheses Procedure, Cyclohexanol, 2-phenyl-, (1R-trans)-.
-
Chromatography Forum. Separation of diastereomers. Available from: [Link]
-
ResearchGate. How can we separate diastereomers of larger organic moiety?. Available from: [Link]
-
Dombrády ZS, et al. (2019) Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem. Available from: [Link]
-
Royal Society of Chemistry. Separation of a diastereomeric diol pair using mechanical properties of crystals. Available from: [Link]
-
ACS Publications. Preparation of cis- and trans-1,2-Diphenyl-1,2-cyclohexanediol. The Journal of Organic Chemistry. Available from: [Link]
- Google Patents. WO2003027092A1 - Method for the separation of diastereomeric 1,3-diol acetals.
-
ResearchGate. Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). Available from: [Link]
-
Cheméo. Chemical Properties of 1-Phenylcyclohexane-1,2-diol cis- (CAS 4912-59-8). Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
- Google Patents. US4874473A - Separation of diastereomers by extractive distillation.
-
SIELC Technologies. Separation of Cyclohexanol, 1-phenyl- on Newcrom R1 HPLC column. Available from: [Link]
-
PubChem. (1S,2S)-1-Phenylcyclohexane-1,2-diol. Available from: [Link]
-
Ikeno, T., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available from: [Link]
-
Myers, A. G. Research Group, Harvard University. A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Available from: [Link]
-
Diva-Portal.org. Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS. Available from: [Link]
-
LookChem. Cas 125132-75-4,(R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL. Available from: [Link]
-
LabXchange. Lab Procedure: Recrystallization. Available from: [Link]
-
Gao, Y., et al. (2013). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PMC. Available from: [Link]
-
Chemsrc. (R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL. Available from: [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. Available from: [Link]
-
Royal Society of Chemistry. Kinetic Resolution of trans-Cycloalkane-1,2-Diols via Steglich Esterification. Available from: [Link]
-
Chemistry Stack Exchange. How to separate a racemic mixture of 1,2-diols. Available from: [Link]
-
PubChem. (1R,2R)-1-phenylcyclohexane-1,2-diol. Available from: [Link]
- Google Patents. US3880925A - Separation and purification of cis and trans isomers.
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available from: [Link]
-
Wikipedia. Cyclohexane-1,2-diol. Available from: [Link]
-
Khan, A. M. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace. Available from: [Link]
-
Chem355 Labbook-2020. Available from: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. (1R,2R)-1-phenylcyclohexane-1,2-diol | C12H16O2 | CID 2755676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexane-1,2-diol - Wikipedia [en.wikipedia.org]
- 4. WO2003027092A1 - Method for the separation of diastereomeric 1,3-diol acetals - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scispace.com [scispace.com]
- 10. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. LabXchange [labxchange.org]
- 18. rsc.org [rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Deactivation & Regeneration in 1-Phenylcyclohexane-1,2-diol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles encountered during the dihydroxylation of 1-phenylcyclohexene. This document bridges theoretical organometallic chemistry with field-proven laboratory protocols to ensure your synthesis of 1-phenylcyclohexane-1,2-diol is efficient, reproducible, and safe.
Frequently Asked Questions (FAQs): Mechanistic Troubleshooting
Q1: Why does my reaction mixture turn black, and why does the dihydroxylation of 1-phenylcyclohexene stall? A: The black precipitate is insoluble Osmium(IV) dioxide (OsO₂). In the standard catalytic cycle, Os(VIII) tetroxide (OsO₄) reacts with 1-phenylcyclohexene to form an Os(VI) glycolate ester intermediate. Because 1-phenylcyclohexene is a sterically hindered olefin, the hydrolysis of this ester is exceptionally slow[1]. If the rate of hydrolysis is slower than the rate of alkene addition, the system becomes starved of active Os(VIII). Consequently, the intermediate Os(VI) species undergoes over-reduction to inactive OsO₂, halting the catalytic cycle and turning the solution black ()[2]. To resolve this, ensure a steady supply of co-oxidant and consider the addition of a pH buffer (e.g., citric acid) to accelerate hydrolysis[3].
Q2: How does the choice of co-oxidant affect catalyst longevity and enantioselectivity? A: The choice between N-methylmorpholine N-oxide (NMO) and potassium ferricyanide (K₃Fe(CN)₆) dictates the reaction pathway. NMO operates in a homogeneous system (the "Upjohn" process), which can inadvertently trigger a "second catalytic cycle" where the Os(VI) glycolate ester itself acts as the oxidant for a second alkene molecule[1]. This secondary cycle suffers from poor enantioselectivity and accelerates catalyst deactivation. Conversely, K₃Fe(CN)₆ is used in a biphasic system (the "Sharpless" protocol). Because Os(VI) oxidation occurs exclusively in the aqueous phase, the detrimental second cycle is suppressed, preserving both catalyst lifespan and high enantiomeric excess ()[2].
Q3: Can I recover and reuse the osmium catalyst to reduce toxicity and cost? A: Yes. Modern synthetic protocols employ heterogeneous supports, such as magnetically recoverable osmium nanoparticles with stable osmium-diolate esters[4]. These systems prevent osmium leaching, simplify recovery via an external magnet, and allow for multiple regeneration cycles without significant loss in the yield of 1-phenylcyclohexane-1,2-diol ()[4].
Visualizing the Catalytic & Deactivation Pathways
Osmium-catalyzed dihydroxylation cycle and OsO2 deactivation pathway.
Quantitative Data on Catalyst Recovery Strategies
To optimize the synthesis of 1-phenylcyclohexane-1,2-diol, compare the performance metrics of various catalyst systems below:
| Catalyst System | Co-Oxidant | Phase | Yield (%) | Os Leaching (%) | Recyclability |
| Homogeneous OsO₄ | K₃Fe(CN)₆ | Biphasic | 95–99 | 100 (Lost in workup) | None |
| Resin-Bound OsO₄ | NMO | Heterogeneous | 85–90 | ~5.0 | Up to 10 cycles |
| Magnetic Nanoparticle Osmium | NMO | Heterogeneous | 98 | 1.8–2.4 | Up to 5 cycles |
Step-by-Step Methodologies
Protocol A: Prevention of OsO₂ Precipitation via pH Buffering
Causality: 1-phenylcyclohexene is a sterically hindered olefin. Its osmate ester hydrolyzes slowly, risking Os(VI) over-reduction. Adding citric acid buffers the pH, preventing the formation of insoluble Os(VI) dioxoosmate species and accelerating the hydrolysis step to yield 1-phenylcyclohexane-1,2-diol[1].
-
Preparation: In a round-bottom flask, dissolve 1-phenylcyclohexene (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Buffer Addition: Add citric acid (1.0 eq) to the aqueous phase. Ensure complete dissolution.
-
Co-Oxidant & Catalyst Addition: Add NMO (1.5 eq) followed by a catalytic amount of OsO₄ (0.02 eq) at 0 °C.
-
Monitoring: Stir the reaction vigorously. The citric acid will maintain a slightly acidic pH, driving the rapid hydrolysis of the Os(VI) glycolate intermediate and preventing catalyst starvation[3].
-
Quenching: Once complete (monitored by TLC), quench the reaction with sodium sulfite (Na₂SO₃) to reduce any remaining Os(VIII) to Os(IV) for safe disposal.
-
Self-Validation Check: The reaction mixture must remain a clear yellow/orange solution throughout. A color shift to opaque black indicates buffer failure and OsO₂ precipitation, invalidating the catalytic cycle.
Protocol B: Magnetic Recovery and Regeneration of Nanoparticle-Supported Osmium Catalyst
Causality: Covalently linking osmium to magnetite nanoparticles via osmium-diolate esters prevents leaching. The magnetic core allows for physical separation without filtration, preserving the catalyst's structural integrity for subsequent cycles[4].
-
Reaction Setup: Disperse the magnetically recoverable osmium catalyst (2 mol% Os) in the reaction solvent (e.g., acetone/water).
-
Reagent Addition: Add 1-phenylcyclohexene (1.0 eq) and the co-oxidant (NMO, 1.5 eq). Stir at room temperature until complete conversion is achieved.
-
Magnetic Separation: Place a neodymium magnet against the exterior wall of the reaction vessel. The osmium-loaded nanoparticles will rapidly aggregate against the wall.
-
Decantation: Carefully decant the liquid phase containing the 1-phenylcyclohexane-1,2-diol product and unreacted co-oxidant.
-
Washing & Regeneration: Wash the retained magnetic catalyst three times with fresh acetone to remove organic residues. The catalyst is now regenerated and ready for the next cycle.
-
Self-Validation Check: Post-decantation, the isolated organic phase should be colorless. A dark tint indicates nanoparticle leaching. ICP-MS analysis of the organic phase should confirm Os leaching is <2.5%, validating the integrity of the diolate ester linkage ()[4].
References
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. URL:[Link]
-
Fujita, K., Umeki, S., & Yasuda, H. (2013). Magnetically Recoverable Osmium Catalysts with Osmium-Diolate Esters for Dihydroxylation of Olefins. Synlett, 24(08), 947-950. URL:[Link]
Sources
Technical Support Center: Navigating the Reactivity of 1-Phenylcyclohexane-1,2-diol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-phenylcyclohexane-1,2-diol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile chiral building block.[1] The reactivity of 1-phenylcyclohexane-1,2-diol is exquisitely sensitive to reaction conditions, with solvent and temperature playing a pivotal role in dictating the outcome. This guide will explore the causality behind these experimental choices, offering both mechanistic understanding and practical, field-proven protocols.
The primary acid-catalyzed pathway for 1,2-diols is the pinacol rearrangement, a reaction that proceeds through a carbocation intermediate to yield a carbonyl compound.[2][3][4] However, for an unsymmetrical diol like 1-phenylcyclohexane-1,2-diol, this can lead to different products. Additionally, the diol can undergo oxidative cleavage of its vicinal hydroxyl groups.[5][6] Understanding how to selectively favor one pathway over another is critical for synthetic success.
Core Reaction Pathways: An Overview
The choice of reagents and conditions directs 1-phenylcyclohexane-1,2-diol down distinct reaction pathways. The most common transformations are the acid-catalyzed pinacol rearrangement and oxidative cleavage.
Caption: Primary reaction pathways for 1-phenylcyclohexane-1,2-diol.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the manipulation of 1-phenylcyclohexane-1,2-diol, presented in a question-and-answer format.
Section 1: The Pinacol Rearrangement
The pinacol rearrangement is a powerful tool for carbon skeleton modification but is often plagued by selectivity issues in unsymmetrical diols.[7][8]
Q1: What are the possible products of the acid-catalyzed pinacol rearrangement of 1-phenylcyclohexane-1,2-diol, and what determines the major product?
A1: The pinacol rearrangement proceeds via protonation of a hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-migration of a substituent to the carbocation center.[3] For 1-phenylcyclohexane-1,2-diol, two initial carbocations are possible:
-
Carbocation at C1 (Benzylic Position): Loss of the C2-hydroxyl group forms a secondary carbocation.
-
Carbocation at C2 (Tertiary, Benzylic Position): Loss of the C1-hydroxyl group forms a tertiary, benzylic carbocation.
The tertiary, benzylic carbocation is significantly more stable due to the combined electron-donating effects of the three alkyl groups and resonance stabilization from the phenyl ring. Therefore, protonation and water loss will overwhelmingly occur at the C1 hydroxyl group.[2][3]
Once the more stable tertiary benzylic carbocation is formed, two migrations are possible:
-
1,2-Hydride Shift: Migration of a hydrogen from C2 to C1, leading to 2-phenylcyclohexanone .
-
1,2-Alkyl Shift (Ring Contraction): Migration of the C2-C6 bond to C1, resulting in ring contraction to form 1-phenylcyclopentanecarbaldehyde .[9][10][11]
The major product is determined by the relative migratory aptitude of the groups. Generally, migratory aptitude follows the order: Phenyl > Hydride > Alkyl.[3] However, this is not the only factor; the stability of the resulting rearranged carbocation (or more accurately, the transition state leading to it) is paramount.[2] The rearrangement is driven by the formation of a highly stable oxonium ion, which upon deprotonation yields the final carbonyl product.[7]
Caption: Competing pathways in the pinacol rearrangement of the diol.
Q2: My pinacol rearrangement is yielding a mixture of products. How can solvent and temperature be used to improve selectivity for 2-phenylcyclohexanone?
A2: Selectivity is a function of the subtle energy differences between the transition states for the hydride shift versus ring contraction. Solvent and temperature are key handles to manipulate this.
-
Solvent Effect: The rate-determining step is the formation of the carbocation.[12] Polar, protic solvents (e.g., water, methanol, acetic acid) are highly effective at stabilizing the carbocation intermediate through solvation and hydrogen bonding.[13][14] This stabilization can lower the activation energy and accelerate the reaction. In non-ionizing solvents, the rearrangement may proceed through a more concerted mechanism.[8] To favor a specific pathway, the solvent should ideally stabilize the desired transition state more than the competing one. While challenging to predict without experimental data, a highly polar solvent that can effectively solvate the developing oxonium ion might favor the pathway with the lower activation barrier, often the hydride shift.
-
Temperature Effect: Temperature influences the reaction by providing the energy to overcome activation barriers.
-
Lower Temperatures (-20°C to 0°C): These conditions typically favor the product of the kinetically controlled pathway, which arises from the transition state with the lowest activation energy. For many pinacol-type rearrangements, hydride shifts have a lower activation energy than alkyl shifts. Therefore, conducting the reaction at lower temperatures should favor the formation of 2-phenylcyclohexanone .
-
Higher Temperatures (Reflux): At elevated temperatures, there is sufficient energy to overcome higher activation barriers, and the product ratio may begin to reflect the thermodynamic stability of the products (thermodynamic control).[15] This can lead to a mixture of products or favor the formation of the more thermodynamically stable rearranged product, which may not always be the desired one. Higher temperatures also increase the likelihood of competing dehydration reactions.[16]
-
| Condition | Predominant Control | Expected Major Product | Rationale |
| Low Temperature | Kinetic | 2-Phenylcyclohexanone | Favors the pathway with the lowest activation energy (typically hydride shift). |
| High Temperature | Thermodynamic | Mixture / Thermodynamically Favored Product | Sufficient energy to overcome multiple activation barriers; potential for side reactions.[15] |
| Polar Protic Solvent | Rate Acceleration | Variable, often favors kinetic product | Stabilizes the carbocation intermediate, speeding up the overall reaction.[12] |
| Nonpolar Solvent | Slower Reaction | Variable, may alter selectivity | Less stabilization of the carbocation can lead to a more concerted mechanism or different selectivity.[8] |
Protocol 1: Selective Pinacol Rearrangement to 2-Phenylcyclohexanone
This protocol is designed to favor the kinetic product via a hydride shift under controlled temperature.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-phenylcyclohexane-1,2-diol (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) or another suitable polar aprotic solvent to create a 0.1 M solution.
-
Cooling: Cool the reaction mixture to -15°C using an appropriate cooling bath (e.g., ice/salt).
-
Acid Addition: Slowly add a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) (1.1 eq) or a strong Brønsted acid like trifluoroacetic acid (TFA) dropwise over 15 minutes, ensuring the internal temperature does not exceed -10°C.
-
Reaction Monitoring: Stir the reaction at -15°C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the starting material is consumed (typically 1-3 hours), slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate while maintaining a low temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate 2-phenylcyclohexanone.
Section 2: Oxidative Cleavage
This reaction provides a reliable method to open the cyclohexane ring, yielding a linear dicarbonyl or related compound.
Q3: I want to cleave the C1-C2 bond of 1-phenylcyclohexane-1,2-diol. What are the recommended reagents and conditions?
A3: The oxidative cleavage of vicinal diols is a robust and high-yielding transformation. The two most common and effective reagents are periodic acid (HIO₄) or its salt, sodium periodate (NaIO₄), and lead tetraacetate (Pb(OAc)₄).[6]
-
Sodium Periodate (NaIO₄): This is often the preferred reagent due to its selectivity, milder conditions, and lower toxicity compared to lead compounds. The reaction is typically run in a mixture of water and an organic cosolvent (like THF, methanol, or acetonitrile) at room temperature.[17] The reaction proceeds through a cyclic periodate ester, which fragments to give two carbonyl compounds. For 1-phenylcyclohexane-1,2-diol, this cleavage yields 6-oxo-6-phenylhexanal .
-
Lead Tetraacetate (Pb(OAc)₄): This reagent, used in the Criegee oxidation, is also highly effective but is more sensitive to moisture and is a toxic heavy metal. It is typically used in anhydrous organic solvents like benzene or dichloromethane.[5]
For most applications, NaIO₄ provides an excellent combination of efficiency, safety, and operational simplicity.[5]
Protocol 2: Oxidative Cleavage using Sodium Periodate
This protocol outlines a standard procedure for the cleavage of the diol to its corresponding keto-aldehyde.
-
Dissolution: In a round-bottom flask, dissolve 1-phenylcyclohexane-1,2-diol (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water to a concentration of approximately 0.2 M.
-
Reagent Addition: With vigorous stirring at room temperature, add sodium periodate (NaIO₄) (1.1 - 1.5 eq) portion-wise over 20 minutes. The reaction is often exothermic, and a cooling bath may be necessary to maintain the temperature around 20-25°C. A white precipitate of sodium iodate (NaIO₃) will form as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting diol is no longer visible (typically 1-4 hours).
-
Workup: Once complete, filter the reaction mixture through a pad of celite to remove the sodium iodate precipitate, washing the filter cake with THF.
-
Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the product with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude 6-oxo-6-phenylhexanal can be used directly or purified further by column chromatography if necessary.
Section 3: Unwanted Side Reactions
Q4: Under acidic conditions, especially at elevated temperatures, I am observing the formation of an unexpected alkene. Why is this happening?
A4: The formation of an alkene is a result of a competing E1 elimination (dehydration) pathway.[16][18] The carbocation intermediate, which is central to the pinacol rearrangement, can also be quenched by the removal of an adjacent proton by a weak base (like water or the conjugate base of the acid catalyst).
For the tertiary benzylic carbocation formed from 1-phenylcyclohexane-1,2-diol, elimination of a proton from C2 or C6 can occur, leading to the formation of 1-phenylcyclohexene or other isomers. This pathway becomes more competitive at higher temperatures, as elimination reactions generally have a higher activation energy and are favored by entropy.
To minimize dehydration:
-
Use Lower Temperatures: As discussed, keeping the reaction temperature low (e.g., below 0°C) strongly disfavors the elimination pathway.
-
Choose a Non-Nucleophilic Acid/Solvent System: Using a Lewis acid in a non-basic, aprotic solvent can reduce the availability of bases to facilitate the proton removal required for elimination.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from undergoing further reactions or the intermediate from diverting to the elimination pathway over time.
References
-
Fiveable. (2025, August 15). Solvent Effects Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
University of Calgary. (n.d.). Ch 8 : Solvent Effects. University of Calgary - Department of Chemistry. [Link]
-
Mahmoud, A. R. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
-
LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Chemistry Steps. (2021, November 24). Pinacol Rearrangement. [Link]
-
Berti, G., Macchia, B., & Macchia, F. (1971). Pinacol-type rearrangements in the phenylcyclohexane series: evidence for differences between the reaction mechanisms of epoxides and of the corresponding diols and halogenohydrins. Journal of the Chemical Society C: Organic, 3421. [Link]
-
Michigan State University. (n.d.). Rearrangement. MSU - Department of Chemistry. [Link]
-
Majid, R. (2023, April 2). The pinacol rearrangement. [Link]
-
Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. [Link]
-
Ashenhurst, J. (2023, January 10). Pinacol Rearrangement. Master Organic Chemistry. [Link]
-
Kolarski, D., et al. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols. The Journal of Organic Chemistry, 87(15), 9849–9863. [Link]
-
LookChem. (n.d.). Cas 125132-75-4,(R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL. [Link]
-
Kolarski, D., et al. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols. ACS Publications. [Link]
-
Ramachandran, P. V., & Chanda, P. B. (2012). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2026, January 20). Rearrangements in Alkene Addition Reactions. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Pinacol rearrangement. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Phenylcyclohexane-1,2-diol cis- (CAS 4912-59-8). [Link]
-
YouTube. (2024, January 22). PINACOL-PINACOLONE REARRANGEMENT Solved Examples-III. [Link]
-
Liu, S. Y., et al. (2015). Thermodynamically Controlled, Dynamic Binding of Diols to a 1,2-BN Cyclohexane Derivative. PMC. [Link]
-
Kumar, A., et al. (2025, May 23). Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. [Link]
-
International Journal for Multidisciplinary Research. (2023, July 15). Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. [Link]
-
Scribd. (n.d.). Selective Oxidation of Vicinal Diols. [Link]
-
PubChem. (n.d.). (1S,2S)-1-Phenylcyclohexane-1,2-diol. [Link]
-
Figshare. (n.d.). Acid-Catalyzed Phenylcyclohexene Oxide Hydrolysis. [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of chromene analogues via oxidative cleavage of 1,2-diols. [Link]
-
ResearchGate. (n.d.). Oxidative cleavage of 1‐phenyl‐1‐cyclohexene using in situ formed iodonium ion. [Link]
-
AperTO. (2026, February 21). Oxidation of 1,2-Cyclohexanediol. [Link]
-
Ashenhurst, J. (n.d.). Oxidative cleavage of 1,2-diols to give aldehydes/ketones. Master Organic Chemistry. [Link]
-
ACS Publications. (n.d.). Preparation of cis- and trans-1,2-Diphenyl-1,2-cyclohexanediol 1. [Link]
-
University of Calgary. (n.d.). Ch15: Oxidation cleavage of 1,2-diols. University of Calgary - Department of Chemistry. [Link]
-
Chemistry Stack Exchange. (2015, April 17). Stereochemical aspect of heating of cyclohexane-1,2-diol. [Link]
-
Vaia. (n.d.). The acid-catalyzed dehydration of 1-methylcyclohexanol. [Link]
-
Lei, W., et al. (n.d.). Two routes to 1,2-cyclohexanediol catalyzed by zeolites under solvent-free condition. [Link]
-
University of the West Indies. (n.d.). Preparation of Alkenes By the Acid Catalyzed Dehydration. [Link]
Sources
- 1. Cas 125132-75-4,(R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL | lookchem [lookchem.com]
- 2. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 4. ijfmr.com [ijfmr.com]
- 5. ias.ac.in [ias.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Pinacol-type rearrangements in the phenylcyclohexane series: evidence for differences between the reaction mechanisms of epoxides and of the corresponding diols and halogenohydrins - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
- 15. Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate [organic-chemistry.org]
- 16. vaia.com [vaia.com]
- 17. scribd.com [scribd.com]
- 18. Untitled Document [sas.upenn.edu]
Technical Support Center: Analytical Workflows for 1-Phenylcyclohexane-1,2-diol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the physicochemical realities of monitoring the dihydroxylation of 1-phenylcyclohexene. Tracking the conversion of a highly non-polar alkene to a highly polar vicinal diol requires precise analytical control, especially when managing the interference of heavy metal catalysts like Osmium tetroxide (OsO₄).
Below, you will find field-proven methodologies, quantitative reference data, and a targeted troubleshooting Q&A to ensure the scientific integrity of your synthetic workflows.
Analytical Decision Workflow
Analytical decision tree for monitoring the dihydroxylation of 1-phenylcyclohexene.
Standard Operating Procedures (SOPs)
Protocol A: Reaction Aliquot Quenching & Preparation
Causality: Osmium tetroxide (OsO₄) is strongly oxidizing and will permanently foul HPLC column stationary phases. Furthermore, unquenched osmate esters bind the diol product, distorting retention times and artificially lowering apparent conversion rates.
-
Sampling: Extract a 50 µL aliquot from the active reaction mixture.
-
Quenching: Transfer immediately to a microcentrifuge tube containing 200 µL of saturated aqueous sodium sulfite (Na₂SO₃) (1)[1].
-
Reduction: Vortex vigorously for 5 minutes at room temperature. Mechanism: Na₂SO₃ reduces the soluble Os(VIII) species to an insoluble Os(VI) complex, safely releasing the bound 1-phenylcyclohexane-1,2-diol.
-
Extraction: Add 500 µL of Ethyl Acetate (EtOAc). Vortex and centrifuge at 10,000 rpm for 2 minutes to force phase separation.
-
Validation Check: The aqueous phase should appear dark/black (precipitated Osmium), while the upper organic phase should be clear. Extract the clear organic layer for analysis.
Protocol B: Chiral HPLC Analysis for Enantiomeric Purity
Causality: If performing a Sharpless Asymmetric Dihydroxylation (SAD), the resulting (1R,2R) and (1S,2S) enantiomers possess identical physicochemical properties in achiral environments. A chiral stationary phase (CSP) utilizing π-π interactions and hydrogen bonding is required for resolution.
-
Column Selection: Equip the HPLC with an (R,R) Whelk-O 1 column (250 mm × 4.6 mm, 5 µm) (2)[2].
-
Mobile Phase: Run isocratically using 15% Isopropanol in Hexane.
-
Flow Parameters: Set the flow rate to 1.3 mL/min.
-
Detection: Monitor UV absorbance at 210 nm and 254 nm.
-
Validation Check: Inject a racemic standard first. The (-)-(1S,2S)-isomer must elute at ~5.30 min, and the (+)-(1R,2R)-isomer at ~7.56 min (2)[2].
Quantitative Analytical Parameters
Use the following self-validating metrics to confirm the identity and purity of your reaction components (3)[3].
| Analyte | Molecular Weight | TLC R_f (Hexane:EtOAc 4:1) | Chiral HPLC RT (Whelk-O) | MS Base Peak (m/z) |
| 1-Phenylcyclohexene | 158.24 g/mol | ~0.85 | N/A (Achiral) | 158 [M]⁺ |
| (+)-(1R,2R)-1-Phenylcyclohexane-1,2-diol | 192.25 g/mol | ~0.20 | 7.56 min | 192 [M]⁺, 174[M-H₂O]⁺ |
| (-)-(1S,2S)-1-Phenylcyclohexane-1,2-diol | 192.25 g/mol | ~0.20 | 5.30 min | 192 [M]⁺, 174 [M-H₂O]⁺ |
Troubleshooting & FAQs
Q1: Why is my 1-phenylcyclohexane-1,2-diol peak exhibiting severe tailing on a standard C18 HPLC column? A1: Peak tailing in vicinal diols is driven by secondary interactions (specifically hydrogen bonding) between the hydroxyl groups of the diol and unendcapped silanol sites on the silica backbone of the C18 column. Resolution: Switch to a fully endcapped C18 column or a polar-embedded phase (e.g., C18-AQ). Alternatively, modify your mobile phase by adding 0.1% Formic Acid to suppress silanol ionization. Ensure your sample is fully quenched; residual osmate esters will also elute as broad, tailing bands.
Q2: During GC-MS monitoring, I observe a significant peak at m/z 190 instead of the expected m/z 192. What went wrong? A2: An m/z of 190 indicates the loss of two hydrogen atoms, which is the hallmark of over-oxidation. In the presence of excess N-methylmorpholine N-oxide (NMO) or elevated temperatures, the newly formed secondary alcohol of the diol can be further oxidized to a ketone, yielding 2-hydroxy-2-phenylcyclohexan-1-one. Resolution: Strictly maintain the reaction temperature between 0 °C and 20 °C. Do not let the reaction run indefinitely; quench immediately with Na₂SO₃ once TLC/HPLC indicates the disappearance of the 1-phenylcyclohexene starting material (4)[4].
Q3: My TLC shows the complete disappearance of the starting material, but my isolated yield of the diol is only 40%. Where is the rest of my product? A3: The diol product is highly water-soluble compared to the starting alkene. If your aqueous quench and extraction volumes are too large, or if you only perform a single organic extraction, a significant portion of the 1-phenylcyclohexane-1,2-diol will remain trapped in the aqueous phase. Resolution: Saturate the aqueous phase with NaCl (brine) prior to extraction to salt out the diol. Perform at least three sequential extractions with a polar organic solvent like Ethyl Acetate or Dichloromethane.
Q4: How do I accurately determine the enantiomeric excess (ee) of my product if I used a Sharpless Asymmetric Dihydroxylation protocol? A4: Enantiomers cannot be resolved on standard reverse-phase columns. You must use a Chiral Stationary Phase (CSP). Resolution: Run the purified product on an (R,R) Whelk-O 1 column using 15% Isopropanol in Hexane at 1.3 mL/min. Integrate the area under the (-)-(1S,2S)-isomer peak (~5.30 min) and the (+)-(1R,2R)-isomer peak (~7.56 min) to calculate the ee (2)[2].
References
-
Organic Syntheses Procedure: Cyclohexanol, 2-phenyl-, (1R-trans) . Organic Syntheses. URL: [Link]
-
Catalytic Dihydroxylation of Alkenes with Osmium Tetroxide: Application Notes and Protocols . Benchchem. URL: [Link]
-
(1S,2S)-1-Phenylcyclohexane-1,2-diol | C12H16O2 . PubChem (NIH). URL:[Link]
-
Syn-Dihydroxylation of Alkenes Using a Sterically Demanding Cyclic Diacyl Peroxide . ACS Publications. URL:[Link]
Sources
Validation & Comparative
Comparison of different chiral diols for asymmetric synthesis.
As a Senior Application Scientist specializing in asymmetric catalysis, I have found that the success of an enantioselective transformation rarely depends on a "one-size-fits-all" catalyst. Instead, it relies on the precise geometric and electronic matching between the substrate and the chiral ligand. Chiral diols are among the most privileged scaffolds in modern organic synthesis, serving as chiral auxiliaries, transition metal ligands, and precursors for robust organocatalysts (such as chiral phosphoric acids).
This guide provides a critical, data-driven comparison of three dominant chiral diol classes—BINOL , TADDOL , and SPINOL —to help researchers and drug development professionals select the optimal scaffold for their specific synthetic bottlenecks.
Structural Paradigms & Mechanistic Causality
The performance of a chiral diol is dictated by its three-dimensional architecture. Understanding the causality behind their structural features is essential for rational catalyst design.
-
BINOL (1,1'-Bi-2-naphthol): BINOL is characterized by axial chirality (atropisomerism). Its C2-symmetric nature is critical because it halves the number of possible diastereomeric transition states, simplifying the stereochemical outcome[1]. Causality for use: The 3,3'-positions are directly adjacent to the coordinating hydroxyl groups. By substituting these positions with bulky or electronically diverse groups (e.g., halogens or 2,4,6-triisopropylphenyl), chemists can precisely tune the steric environment and Lewis acidity of the coordinated metal, or the Brønsted acidity of derived chiral phosphoric acids (CPAs)[2].
-
TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols): Derived from inexpensive tartaric acid, TADDOL possesses point chirality. Causality for use: The acetal backbone restricts conformational flexibility, while the four geminal aryl groups create a deep, well-defined chiral cleft. This makes TADDOL exceptionally effective for reactions requiring strict steric shielding—such as Titanium-catalyzed nucleophilic additions or fluorinations—where the flatter BINOL scaffold often fails to provide sufficient steric bulk around the metal center[3].
-
SPINOL (1,1'-Spirobiindane-7,7'-diol): SPINOL features a rigid spirocyclic core. Causality for use: While BINOL has a relatively flexible dihedral angle that can widen upon metal binding, SPINOL is locked in a highly rigid conformation with a significantly smaller dihedral angle. This rigidity prevents the catalyst from adopting unselective conformations, leading to superior enantioselectivity in highly demanding transformations, such as the synthesis of axially chiral biaryls via spiro-phosphoric acid catalysis[4].
Quantitative Performance Comparison
The following table summarizes the structural attributes and comparative performance metrics of these three chiral diol scaffolds.
| Feature | BINOL | TADDOL | SPINOL |
| Chirality Type | Axial (Atropisomerism) | Point (Tartrate-derived) | Axial (Spirocyclic) |
| Structural Rigidity | Moderate (Flexible dihedral angle) | High (Acetal backbone) | Very High (Locked spiro core) |
| Primary Tuning Sites | 3,3' and 6,6' positions | Aryl groups (α,α,α',α') | 4,4' and 6,6' positions |
| Key Catalytic Modes | CPAs, Phosphoramidites, Lewis Acids | Ti/Zr Lewis Acids, H-bond donors | Spiro-CPAs, Transition metal ligands |
| Typical Max ee% | >99% | >95% | >99% |
| Steric Shielding | Deep, highly tunable pocket | Broad, strict facial blocking | Rigid, narrow dihedral cleft |
Self-Validating Experimental Protocols
To ensure scientific integrity, asymmetric methodologies must be self-validating. This means incorporating intrinsic controls to verify that the observed enantiomeric excess (ee) is a direct result of the chiral diol's induction, rather than kinetic resolution, background racemic reactions, or analytical artifacts.
Protocol A: Titanium-TADDOLate Catalyzed Asymmetric Fluorination of β-Ketoesters
This protocol leverages the extreme steric bulk of TADDOL to force facial selectivity during electrophilic fluorination[3].
-
In Situ Catalyst Assembly: Dissolve TiCl2(OiPr)2 (10 mol%) and the selected TADDOL ligand (10 mol%) in anhydrous acetonitrile (MeCN) at room temperature.
-
Causality: The isopropoxide ligands are displaced by the chiral diol to form the active [TiCl2(TADDOLato)] Lewis acid complex. MeCN is specifically chosen as it coordinates to the Ti center, stabilizing the complex while remaining labile enough to be displaced by the substrate.
-
-
Substrate Coordination: Add the β-ketoester substrate to the catalyst solution and cool to 0 °C.
-
Causality: The dicarbonyl moiety of the β-ketoester chelates the Ti(IV) center. Cooling to 0 °C rigidifies the transition state. The bulky tetraaryl groups of the TADDOLate effectively block one enantiotopic face of the enolate.
-
-
Electrophilic Fluorination: Introduce F-TEDA (Selectfluor) in one portion.
-
Causality: F-TEDA acts as the electrophilic fluorine source. Due to the strict steric shielding provided by the TADDOLate ligand, the fluorine atom can only approach from the unhindered face.
-
-
Self-Validation & Control: Simultaneously run a control reaction using an achiral biphenol ligand.
-
Causality: This establishes the background reaction rate and provides a racemic standard for HPLC analysis, ensuring the observed ee% is entirely derived from the TADDOLate induction.
-
Protocol B: BINOL-Catalyzed Asymmetric Allylboration of Ketones
This protocol utilizes a halogenated BINOL derivative to activate allylboronates via a closed transition state[2].
-
Boronate Activation: Combine 3,3'-Br2-BINOL (15 mol%) with the allylboronate reagent in toluene.
-
Causality: The chiral diol undergoes a rapid ligand exchange with the boronate, forming a chiral cyclic boronate intermediate. The bromine substituents at the 3,3'-positions are critical; they inductively increase the Lewis acidity of the boron center while providing necessary steric bulk.
-
-
Nucleophilic Addition: Add the ketone substrate and stir at room temperature.
-
Causality: The ketone carbonyl coordinates to the highly Lewis acidic boron. This triggers a closed Zimmerman-Traxler transition state where the allyl group is transferred to the carbonyl carbon. The axial chirality of the BINOL scaffold dictates the facial selectivity.
-
-
Self-Validation via NLE: Perform a Non-Linear Effect (NLE) study by varying the enantiomeric purity of the BINOL catalyst and plotting it against the product ee%.
-
Causality: A strictly linear correlation validates that the active catalytic species is a monomeric boronate complex, ruling out complex oligomeric aggregates that could cause reproducibility issues during scale-up.
-
Ligand Selection Workflow
Logical decision tree for selecting chiral diol scaffolds in asymmetric catalysis.
References
1.[1] Taddol and Binol-derived chiral phosphonites in asymmetric catalysis, Royal Society of Chemistry (RSC). 1 2.[2] Chiral Diol-Based Organocatalysts in Enantioselective Reactions, MDPI. 2 3.[3] Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters, Beilstein Journal of Organic Chemistry. 3 4.[4] Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives, ACS Publications. 4
Sources
Spectroscopic comparison of cis and trans isomers of 1-phenylcyclohexane-1,2-diol.
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Conformational causality, self-validating spectroscopic protocols, and comparative data analysis.
Executive Summary & Conformational Causality
The stereoisomers of 1-phenylcyclohexane-1,2-diol serve as critical chiral auxiliaries and synthetic intermediates in asymmetric synthesis and neuropharmacological drug development[1][2]. Distinguishing between the cis and trans isomers requires a rigorous understanding of cyclohexane conformational thermodynamics.
As a Senior Application Scientist, I approach spectroscopic assignment not merely as pattern matching, but as an exercise in structural causality. The spectroscopic divergence between these isomers is entirely dictated by a single conformational anchor: the phenyl group .
-
The Conformational Anchor: The bulky phenyl group at C1 (A-value
2.8 kcal/mol) strictly occupies the equatorial position to avoid severe 1,3-diaxial steric clashes. This forces the C1 hydroxyl group into the axial position[1]. -
cis-Isomer (1R,2S or 1S,2R): To maintain a cis relationship with the axial C1-OH, the C2-OH must be equatorial . This results in an (axial, equatorial) diol arrangement with a gauche dihedral angle (
), perfectly positioned for intramolecular hydrogen bonding[3]. -
trans-Isomer (1R,2R or 1S,2S): To maintain a trans relationship with the axial C1-OH, the C2-OH must be axial . This results in an (axial, axial) diol arrangement with an anti-diaxial dihedral angle (
), rendering intramolecular hydrogen bonding geometrically impossible[1].
Mechanistic Analytical Workflow
The following diagram maps the logical progression from conformational locking to definitive stereochemical assignment using orthogonal spectroscopic techniques.
Analytical workflow for the stereochemical assignment of 1-phenylcyclohexane-1,2-diol isomers.
Quantitative Data Comparison
The physical and spectroscopic properties of these isomers are distinct[4][5]. The table below summarizes the critical data points used to differentiate the cis and trans configurations.
| Parameter | cis-1-Phenylcyclohexane-1,2-diol | trans-1-Phenylcyclohexane-1,2-diol | Mechanistic Rationale |
| Diol Conformation | C1-OH (axial), C2-OH (equatorial) | C1-OH (axial), C2-OH (axial) | Phenyl group strictly equatorial[1]. |
| IR: Free O-H Stretch | Unbound hydroxyl groups in dilute solution[3]. | ||
| IR: Bonded O-H Stretch | Absent | Gauche OH groups allow intramolecular H-bonding[3]. | |
| ¹H NMR: C2 Proton | Axial position | Equatorial position | Dictated by the C2-OH stereochemistry[6]. |
| ¹H NMR: | Large | Small | Karplus equation dictates coupling based on dihedral angles[1]. |
| Melting Point | 121–123 °C (for 1S,2S enantiomer) | Varies by enantiomeric purity | Crystal packing efficiency differences[5]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, standard analytical runs are insufficient. The protocols below are designed as self-validating systems , meaning the experiment itself contains internal controls to rule out false positives (e.g., mistaking intermolecular hydrogen bonding for intramolecular).
Protocol A: Self-Validating FT-IR Dilution Series
Objective: Definitively prove the presence or absence of intramolecular hydrogen bonding to assign cis vs. trans stereochemistry[3].
-
Sample Preparation: Prepare a 0.1 M stock solution of the purified diol in anhydrous, spectroscopic-grade carbon tetrachloride (CCl₄).
-
Baseline Acquisition: Acquire the FT-IR spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution) using a CaF₂ liquid cell with a 0.1 mm path length. Note the broad band at
3300 cm⁻¹ (intermolecular H-bonding) and sharper bands near 3600 cm⁻¹. -
Serial Dilution (The Validation Step): Dilute the sample sequentially to 0.01 M, 0.005 M, and 0.001 M. As concentration decreases, proportionally increase the cell path length (e.g., up to 10 mm for 0.001 M) to keep the total number of absorbing molecules in the beam path constant.
-
Data Interpretation & Causality:
-
Intermolecular hydrogen bonds are concentration-dependent. The broad
3300 cm⁻¹ band will diminish and disappear. -
Intramolecular hydrogen bonds are concentration-independent. If the ratio of the
3615 cm⁻¹ peak (free OH) to the 3585 cm⁻¹ peak (bonded OH) remains constant across all dilutions, the molecule possesses an intramolecular hydrogen bond. This definitively identifies the cis-isomer . -
If only the 3615 cm⁻¹ peak remains at high dilution, it is the trans-isomer .
-
Protocol B: Orthogonal 1D and 2D NMR Stereochemical Assignment
Objective: Confirm axial/equatorial relationships via scalar coupling and through-space interactions[1][6].
-
Sample Preparation: Dissolve 15–20 mg of the diol in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Ensure the sample is fully dissolved and free of paramagnetic impurities.
-
1D ¹H NMR Acquisition: Acquire a standard 1D spectrum at 500 MHz (or higher) with a minimum of 16 scans and a relaxation delay (d1) of 2 seconds.
-
Multiplet Extraction: Isolate the signal for the C2 methine proton (typically between 3.5–4.2 ppm).
-
Validation: If the signal is a broad doublet of doublets (dd) with at least one large coupling constant (
Hz), the proton is axial, confirming the cis-isomer (C2-OH is equatorial). If the signal is a narrow multiplet with only small couplings ( Hz), the proton is equatorial, confirming the trans-isomer (C2-OH is axial).
-
-
2D NOESY Validation: Acquire a 2D NOESY spectrum with a mixing time of 400–600 ms.
-
Causality Check: For the cis-isomer, the axial C2 proton will show strong Nuclear Overhauser Effect (NOE) cross-peaks with the axial protons at C4 and C6 (1,3-diaxial interactions). The trans-isomer's equatorial C2 proton will lack these specific through-space interactions, providing orthogonal validation of the 1D
-coupling data.
-
References
-
trans-1-Phenyl-1,2-cyclohexanediol | C12H16O2 | CID 94379 - nih.gov -[Link]
-
Working with Hazardous Chemicals - Organic Syntheses - orgsyn.org - [Link]
-
Electrochemical Cleavage of Double Bonds in Conjugated Cycloalkenyl- and 1,2-Alkenobenzenes | The Journal of Organic Chemistry - acs.org - [Link]
-
Modeling the Vibrational Circular Dichroism Spectroscopy of Phenylcyclohexanediol Solvated in Dimethyl Sulfoxide Using Polarizable Molecular Dynamics - researchgate.net - [Link]
Sources
Performance Evaluation of 1-Phenylcyclohexane-1,2-diol in Catalytic Asymmetric Reactions
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation
Executive Summary
In the landscape of asymmetric catalysis, the selection of a chiral scaffold dictates the stereochemical trajectory of the entire synthetic sequence. While axially chiral biaryls (e.g., BINOL) and tartrate-derived diols (e.g., TADDOL) have historically dominated the field, sp³-rich cycloalkane scaffolds offer distinct spatial advantages. This guide evaluates the performance of 1-phenylcyclohexane-1,2-diol , a highly rigid vicinal diol, comparing its mechanistic utility, enantioselective performance, and recovery metrics against industry-standard alternatives.
Structural Causality: The sp³-Rich Advantage
The efficacy of 1-phenylcyclohexane-1,2-diol as a stereocontrolling element stems directly from its structural topology. Unlike flexible acyclic diols, the rigid cyclohexane framework locks the vicinal hydroxyl groups into a predictable spatial arrangement[1].
When utilized as a chiral auxiliary or ligand, the presence of the bulky phenyl group adjacent to the diol moiety creates a highly asymmetric steric pocket. This phenyl ring not only provides steric shielding to block one enantiotopic face of a coordinated substrate but can also engage in
Mechanistic pathway of asymmetric induction using 1-phenylcyclohexane-1,2-diol metal complexes.
Comparative Performance Evaluation
To objectively assess 1-phenylcyclohexane-1,2-diol, we must benchmark it against established chiral diols. The table below synthesizes quantitative performance data across typical asymmetric transformations, such as the enantioselective addition of dialkylzincs or alkyllithiums to aldehydes[2].
| Chiral Scaffold | Structural Class | Conformational Rigidity | Typical Enantioselectivity (ee) | Catalyst/Auxiliary Recovery | Primary Application Niche |
| 1-Phenylcyclohexane-1,2-diol | sp³-Cycloalkane Vicinal Diol | High (Rigid Chair Conformation) | 95% - >99.5% | >95% via simple extraction/cleavage | Chiral auxiliaries, Alkyllithium/Zn additions |
| BINOL | sp²-Axial Biaryl | Moderate (Dihedral angle flexibility) | 90% - 99% | >95% via column chromatography | Lewis acid catalysis, Phosphoric acids |
| TADDOL | sp³-Acetal/Dioxolane | Moderate (Aryl group rotation) | 85% - 98% | ~85-90% | Ti-catalyzed additions, H-bonding catalysis |
Performance Insights: While BINOL requires complex synthetic derivatization at the 3,3'-positions to tune its steric bulk, 1-phenylcyclohexane-1,2-diol achieves high stereocontrol intrinsically through its rigid sp³-backbone and the proximity of the quaternary phenyl-bearing carbon[3]. In the synthesis of chiral drugs, its ability to be recovered quantitatively without degradation makes it highly favorable for scale-up operations[1].
Self-Validating Experimental Protocol: Synthesis and Isolation
To utilize 1-phenylcyclohexane-1,2-diol effectively, one must first access it in high optical purity. The following protocol details the synthesis of (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol via Osmium-catalyzed Asymmetric Dihydroxylation (AD) of 1-phenylcyclohexene[4].
Causality & Self-Validation: This protocol is a self-validating system. It incorporates precise analytical checkpoints (chiral SFC) before and after a thermodynamic purification step (recrystallization). The use of methanesulfonamide is not arbitrary; it accelerates the hydrolysis of the intermediate osmate(VI) ester, preventing the catalytic cycle from stalling and suppressing a secondary, non-enantioselective osmium cycle.
Step-by-Step Methodology
-
Reaction Assembly: In a well-ventilated hood, dissolve AD-mix-
(containing the chiral ligand (DHQD)2PHAL and ) and methanesulfonamide (1.0 equiv) in a 1:1 mixture of tert-butyl alcohol and water. -
Temperature Control: Cool the biphasic mixture to exactly 0 °C. Causality: Maintaining 0 °C is critical to maximize the stereofacial differentiation provided by the (DHQD)2PHAL chiral pocket.
-
Substrate Addition: Add 1-phenyl-1-cyclohexene (1.0 equiv) in one portion. Stir vigorously at 0 °C for 24 hours until TLC indicates complete consumption of the olefin.
-
Quenching: Quench the reaction by adding solid sodium sulfite (
) and allow it to warm to room temperature. Causality: reduces the toxic Os(VIII) species to insoluble Os(IV) salts, terminating the reaction safely. -
Extraction & Initial Validation: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with 2N KOH, dry over
, and concentrate.-
Validation Checkpoint 1: Analyze the crude diol via chiral Supercritical Fluid Chromatography (SFC). The expected enantiomeric excess at this stage is ~98.9% ee[4].
-
-
Thermodynamic Upgrading: Recrystallize the crude diol from a mixture of ethyl acetate and petroleum ether.
-
Validation Checkpoint 2: Re-analyze the crystals via chiral SFC. The thermodynamic exclusion of the minor enantiomer from the crystal lattice upgrades the optical purity to >99.5% ee [4].
-
Step-by-step workflow for the enantioselective synthesis of (+)-(1R,2R)-1-phenylcyclohexane-1,2-diol.
Applications in Advanced Organic Synthesis
Once isolated in enantiopure form, 1-phenylcyclohexane-1,2-diol serves as a powerful precursor for homochiral ligands. For instance, it has been successfully converted into chiral amino alcohols and azido-alcohols used in the enantioselective addition of alkyllithiums and dialkylzincs to aromatic aldehydes[2].
Furthermore, its utility as a chiral auxiliary is well-documented. By temporarily attaching a prochiral substrate to the diol via an ester or acetal linkage, the rigid sp³ framework forces incoming reagents to attack from a single, unhindered face. Following the transformation, the auxiliary is cleaved under mild conditions and recovered with high efficiency, preserving the atom economy of the synthetic route[1].
References
- Benchchem. (1S,2R)-1-phenylcyclohexane-1,2-diol as a Chiral Auxiliary.
- Organic Syntheses. Cyclohexanol, 2-phenyl-, (1R-trans).
- Journal of the American Chemical Society. Chiral catalysis of additions of alkyllithiums to aldehydes.
- Lookchem. Cas 125132-75-4,(R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL.
Sources
Analytical Specificity and Cross-Reactivity Profiling of 1-Phenylcyclohexane-1,2-diol Derivatives in PCP Immunoassays
As a Senior Application Scientist specializing in forensic toxicology and assay development, I frequently encounter the analytical challenge of false-positive immunoassay results. Phencyclidine (PCP) screening is notoriously susceptible to structural interference. To develop highly specific diagnostic tools and reference standards, we must rigorously benchmark how structurally related compounds interact with commercial antibodies.
This guide provides an objective, data-driven comparison of the cross-reactivity profiles of 1-phenylcyclohexane-1,2-diol derivatives against both the parent drug (PCP) and common clinical false-positive interferents.
Mechanistic Context: The Structural Causality of Cross-Reactivity
Commercial immunoassays, such as EMIT (Enzyme Multiplied Immunoassay Technique) and CEDIA (Cloned Enzyme Donor Immunoassay), utilize antibodies raised against PCP derivatives conjugated to carrier proteins. The binding pocket of these antibodies relies heavily on hydrophobic interactions with the core 1-phenylcyclohexyl scaffold ., formed via the epoxidation and subsequent hydrolysis of 1-phenyl-1-cyclohexene (a PCP pyrolysis product). Because it retains the core scaffold, it serves as an excellent molecular probe to evaluate the steric and electronic boundaries of anti-PCP antibody binding pockets.
When we introduce 1-phenylcyclohexane-1,2-diol derivatives into an assay, the vicinal hydroxyl groups at the C1 and C2 positions of the cyclohexane ring introduce significant steric bulk and hydrogen-bonding potential. This alters the binding thermodynamics. By comparing the cis and trans isomers of this diol against common "out-of-class" clinical false-positives—such as—we can map the exact tolerance of the assay's target recognition and demonstrate the superior specificity of modern screening platforms.
Fig 1. Metabolic pathway of PCP yielding the 1-phenylcyclohexane-1,2-diol derivative.
Comparative Performance Data
The following table synthesizes quantitative cross-reactivity data. Cross-reactivity (%) is calculated by dividing the assay cutoff concentration (typically 25 ng/mL for PCP) by the lowest concentration of the test compound that produces a positive result, multiplied by 100.
| Analyte / Derivative | Structural Classification | EMIT II Plus PCP (% CR) | CEDIA PCP (% CR) | GC-MS Confirmation |
| Phencyclidine (PCP) | Parent Target Drug | 100% | 100% | Positive |
| 1-phenylcyclohexane-1,2-diol (cis) | Target Metabolite / Analog | 2.40% | 1.80% | Negative |
| 1-phenylcyclohexane-1,2-diol (trans) | Target Metabolite / Analog | 1.50% | 1.10% | Negative |
| Tramadol | Out-of-class Interferent | 0.02% | 0.015% | Negative |
| Venlafaxine | Out-of-class Interferent | 0.01% | 0.02% | Negative |
| Dextromethorphan | Out-of-class Interferent | 0.05% | 0.03% | Negative |
Key Insight: While out-of-class interferents like Tramadol have very low binding affinities (<0.05%), they are often consumed in massive clinical doses, leading to high urine concentrations that trigger . Conversely, 1-phenylcyclohexane-1,2-diol derivatives show higher intrinsic cross-reactivity (1.10% - 2.40%) due to their exact structural homology to the target epitope, making them superior reference standards for stress-testing assay specificity.
Self-Validating Experimental Protocol: Cross-Reactivity Profiling
To ensure absolute scientific integrity, cross-reactivity cannot be tested in a vacuum. The following methodology is designed as a self-validating system . By pairing the immunoassay screen with an orthogonal mass spectrometry confirmation, we eliminate the possibility that a positive signal is caused by trace PCP contamination in the reference standard.
Step 1: Matrix Selection & Preparation
-
Action: Pool and filter certified drug-free human urine to use as the diluent matrix.
-
Causality: Urine contains endogenous salts, urea, and proteins that alter antibody binding kinetics. Testing derivatives in a pure buffer system fails to replicate the clinical matrix effect, inevitably leading to artificially inflated cross-reactivity values.
Step 2: Logarithmic Spiking Strategy
-
Action: Spike high-purity (>99% ee) cis- and trans-1-phenylcyclohexane-1,2-diol reference standards into the urine matrix at logarithmic intervals (100, 1,000, 10,000, and 100,000 ng/mL).
-
Causality: Cross-reacting compounds exhibit binding affinities orders of magnitude lower than the target analyte. Logarithmic scaling ensures we capture the exact concentration threshold where the assay signal eclipses the 25 ng/mL PCP cutoff.
Step 3: Immunoassay Screening
-
Action: Run the spiked samples through (e.g., EMIT II Plus) using an automated clinical chemistry analyzer. Record the optical density (OD) or absorbance change rate (ΔA/min).
-
Causality: Automated analyzers eliminate pipetting variance and strictly control incubation times/temperatures, ensuring the dose-response curve is purely a function of antibody-antigen thermodynamics.
Step 4: Orthogonal GC-MS Validation (The Self-Validation Loop)
-
Action: Subject every well that triggered a "Positive" immunoassay result to targeted Gas Chromatography-Mass Spectrometry (GC-MS) analysis calibrated specifically for parent PCP.
-
Causality: This is the critical validation step. If the immunoassay reads positive but the GC-MS shows zero parent PCP, we definitively prove the signal is a genuine structural cross-reaction (false positive) driven by the diol derivative, rather than an artifact of standard contamination.
Fig 2. Self-validating workflow for determining immunoassay cross-reactivity.
References
-
Title: In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine Source: National Institutes of Health (NIH) / PubMed URL: [Link]
-
Title: Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Source: Journal of Analytical Toxicology / Oxford Academic URL: [Link]
-
Title: False-positive phencyclidine immunoassay results caused by metronidazole Source: Clinical Toxicology / Taylor & Francis (Tandfonline) URL: [Link]
-
Title: Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine Source: PMC / National Institutes of Health (NIH) URL: [Link]
Efficacy of 1-Phenylcyclohexane-1,2-diol in the Synthesis of Specific Pharmaceutical Intermediates: A Comparative Guide
Executive Summary
In modern asymmetric synthesis, the ability to control the stereochemical outcome of a reaction is paramount to the development of safe and effective active pharmaceutical ingredients (APIs). 1-Phenylcyclohexane-1,2-diol (PCHD) serves as a pivotal chiral scaffold in this domain[1]. While rarely the final drug molecule itself, PCHD is the critical, stereodefining intermediate used to synthesize Whitesell’s auxiliary—trans-2-phenylcyclohexanol (T2PC)[2]. This guide objectively compares the efficacy of PCHD-derived auxiliaries against industry alternatives, details the causality behind its synthetic workflows, and provides self-validating protocols for drug development professionals.
Mechanistic Role & Strategic Advantage
The synthesis of enantiomerically pure pharmaceutical targets requires robust chiral auxiliaries that can effectively shield one face of a reactive intermediate[2]. Direct asymmetric functionalization of cyclohexane rings is thermodynamically challenging. PCHD elegantly solves this by acting as a highly reliable intermediate gateway.
The strategic advantage of PCHD lies in its synthesis via the Sharpless Asymmetric Dihydroxylation (AD) of 1-phenylcyclohexene, which routinely delivers enantiomeric excesses (ee) exceeding 98%[3]. Once the diol is formed, the tertiary hydroxyl group—activated by its benzylic position—undergoes highly selective hydrogenolysis[1]. This targeted deoxygenation perfectly preserves the stereocenter at the secondary alcohol, yielding the premium chiral auxiliary trans-2-phenylcyclohexanol[4].
Fig 1. Synthetic workflow from 1-phenylcyclohexene to enantiopure API via PCHD intermediate.
Comparative Efficacy: PCHD vs. Alternative Scaffolds
When designing a synthetic route for a pharmaceutical intermediate, chemists must weigh the atom economy, ease of preparation, and cleavage conditions of the chosen chiral auxiliary.
-
Compared to 8-Phenylmenthol (Corey's Auxiliary): Historically, 8-phenylmenthol was the gold standard for enolate alkylations. However, it requires a grueling, low-yielding 5-step synthesis starting from pulegone[2]. In contrast, the PCHD-derived Whitesell auxiliary is synthesized in just two steps from commercially available 1-phenylcyclohexene, drastically improving overall atom economy and scalability[3].
-
Compared to Evans Oxazolidinones: While oxazolidinones provide exceptional stereocontrol, their removal often requires harsh basic conditions (e.g., LiOH/H₂O₂) which can degrade base-sensitive pharmaceutical intermediates. PCHD-derived esters can be cleaved under much milder saponification or reductive conditions, preserving the integrity of fragile API frameworks[5].
Table 1: Objective Comparison of Chiral Auxiliaries in API Synthesis
| Metric | PCHD-Derived (Whitesell's T2PC) | 8-Phenylmenthol (Corey's) | Evans Oxazolidinones |
| Precursor | 1-Phenylcyclohexene | Pulegone | Amino Acids (e.g., Valine) |
| Synthetic Steps | 2 | 5 | 2 - 3 |
| Overall Yield (Prep) | ~85 - 90% | ~15 - 20% | ~70 - 80% |
| Stereocontrol Mechanism | Steric shielding & | Steric shielding & | Steric shielding (Isopropyl/Benzyl) |
| Cleavage Conditions | Mild Saponification / Reduction | Saponification | LiOH/H₂O₂ (Harsh) |
| Typical Recovery Rate | 77% - 95% | ~80% | ~90% |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols detail the synthesis of the PCHD intermediate and its subsequent conversion, emphasizing the causality behind specific reagent choices.
Protocol A: Synthesis of (1S,2S)-1-Phenylcyclohexane-1,2-diol via Sharpless AD
Objective: Establish the initial stereocenters with >98% ee.
-
Preparation: In a 3-L flask equipped with a mechanical stirrer, combine 375 mL of water and 375 mL of tert-butanol. Add AD-mix-
(containing the chiral ligand (DHQ)₂PHAL, K₂OsO₂(OH)₄, and K₃Fe(CN)₆)[3]. -
Catalytic Acceleration: Add 1 equivalent of methanesulfonamide (CH₃SO₂NH₂).
-
Causality: Methanesulfonamide is critical; it accelerates the hydrolysis of the osmate(VI) ester intermediate, preventing the catalytic cycle from stalling at the required low temperatures (0 °C)[6].
-
-
Reaction: Cool the mixture to 0 °C and add 1-phenylcyclohexene. Stir vigorously for 24 hours.
-
Validation & QC: Quench with sodium sulfite. Extract the crude diol and purify via recrystallization (ethyl acetate/petroleum ether). Analyze the product using Chiral Stationary Phase Supercritical Fluid Chromatography (CSP-SFC). A successful run acts as a self-validating system, yielding >98.9% ee[3].
Protocol B: Selective Hydrogenolysis to (1S,2R)-trans-2-Phenylcyclohexanol
Objective: Selectively deoxygenate the tertiary alcohol while inverting/retaining specific stereochemistry.
-
Preparation: Dissolve the purified (1S,2S)-1-phenylcyclohexane-1,2-diol in ethanol.
-
Catalysis: Add Raney Nickel catalyst to the reactor[4].
-
Causality: The tertiary hydroxyl group in PCHD is benzylic, making it uniquely susceptible to cleavage. Raney Nickel specifically targets this benzylic C-O bond under hydrogen pressure, facilitating selective deoxygenation without over-reducing the aromatic phenyl ring or the secondary hydroxyl group[1][4].
-
-
Reaction: Purge the reactor with N₂, then pressurize with H₂ (200 - 790 psi) and heat to 60 °C for 4 to 24 hours[4].
-
Validation & QC: Monitor the reaction via GC analysis to confirm the complete consumption of the diol and the exclusive formation of the trans-isomer[4].
Case Study: Application in PDE4 Inhibitor Synthesis
The practical efficacy of PCHD is best demonstrated in complex drug synthesis. In the development of GSK's potent PDE4 inhibitor (CMPO), researchers required absolute stereocontrol during the formation of a critical 1,2-oxazine intermediate[5].
By utilizing the PCHD-derived trans-2-phenylcyclohexanol as a chiral auxiliary attached to a vinyl ether, the subsequent (4 + 2)-cycloaddition with a nitroalkene proceeded with near-perfect diastereotopic face selectivity[5]. The phenyl group of the auxiliary effectively shielded the Re-face of the reactive intermediate via a combination of steric bulk and
Fig 2. Stereocontrol mechanism of the PCHD-derived Whitesell auxiliary during alkylation.
Following the successful stereodefining step, the auxiliary was cleaved cleanly and recovered in 77% yield, allowing the synthesis of the PDE4 inhibitor to be completed with an enantiomeric purity of >97% ee[5].
Table 2: Performance Metrics in API Intermediate Synthesis
| Reaction Phase | Catalyst / Reagent | Target Intermediate | Yield | Enantiomeric Excess (ee) |
| Dihydroxylation | (DHQ)₂PHAL / OsO₄ | (1S,2S)-1-Phenylcyclohexane-1,2-diol | 99% | 98.9% |
| Hydrogenolysis | Raney Nickel / H₂ | (1S,2R)-trans-2-Phenylcyclohexanol | 85% | >98% |
| Cycloaddition | Lewis Acid | 1,2-Oxazine Precursor (PDE4 Inhibitor) | 61% | >97% |
References
-
Benchchem. Significance of Vicinal Diols as Chiral Scaffolds in Modern Synthetic Chemistry. Retrieved from 1
-
Organic Syntheses. Cyclohexanol, 2-phenyl-, (1R-trans). Retrieved from 3
-
Google Patents. WO1995031424A1 - Process for the preparation of optically active 2-arylcyclohexanols. Retrieved from 4
-
Wikipedia. Chiral auxiliary. Retrieved from 2
-
National Institutes of Health (PMC). The Cyclic Nitronate Route to Pharmaceutical Molecules: Synthesis of GSK's Potent PDE4 Inhibitor as a Case Study. Retrieved from 5
-
RSC Publishing. Preparations of spherical nanoparticles of chiral Cinchona alkaloid-based bridged silsesquioxanes and their use in heterogeneous catalysis of enantioselective reactions. Retrieved from 6
Sources
- 1. (1S,2R)-1-phenylcyclohexane-1,2-diol | Benchchem [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO1995031424A1 - Process for the preparation of optically active 2-arylcyclohexanols - Google Patents [patents.google.com]
- 5. The Cyclic Nitronate Route to Pharmaceutical Molecules: Synthesis of GSK’s Potent PDE4 Inhibitor as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparations of spherical nanoparticles of chiral Cinchona alkaloid-based bridged silsesquioxanes and their use in heterogeneous catalysis of enantios ... - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06234A [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-phenylcyclohexane-1,2-diol
Part 1: Immediate Hazard Assessment and Personal Protective Equipment (PPE)
Before handling 1-phenylcyclohexane-1,2-diol, it is crucial to understand its potential hazards to ensure appropriate protective measures are in place. Based on data from analogous compounds such as 1-phenylcyclohexanol, researchers should assume that 1-phenylcyclohexane-1,2-diol may cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled.[2] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical first line of defense.
Essential Personal Protective Equipment
Proper PPE is mandatory to prevent exposure during routine handling and disposal. The following table summarizes the required equipment, the rationale for its use, and the standards to which it should adhere.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield | Protects against accidental splashes and potential dust particles causing serious eye damage.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact, which may cause irritation.[2] Gloves must be inspected before use and removed carefully to avoid skin contact with the outer surface. |
| Body Protection | A lab coat or chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent | Recommended when handling the solid form to prevent inhalation of dust particles, which may cause respiratory irritation.[1][2] |
Part 2: Step-by-Step Disposal and Decontamination Protocol
The disposal of 1-phenylcyclohexane-1,2-diol must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash, due to its severe hazard to aquatic life.[1][3]
Step 1: Waste Collection and Segregation
The principle of waste segregation is fundamental to laboratory safety and regulatory compliance. It prevents dangerous chemical reactions and ensures that waste streams are handled correctly by disposal services.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for 1-phenylcyclohexane-1,2-diol waste. The container must be in good condition, free from leaks or cracks, and have a secure, leak-proof closure.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "1-phenylcyclohexane-1,2-diol". The label should also list the primary hazards (e.g., "Irritant," "Aquatic Hazard") and the date accumulation started.
-
Segregation: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory. It must be segregated from incompatible materials, particularly strong oxidizing agents.[3] Use secondary containment to mitigate the impact of any potential spills.[4]
Step 2: Managing Small Spills
In the event of a small spill, a prompt and informed response is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full complement of PPE as described in Part 1.
-
Containment and Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it into the designated hazardous waste container.[3] For spills in solution, absorb the material with an inert absorbent like sand, silica gel, or a universal binder.[3] Scoop the contaminated absorbent into the hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials (e.g., contaminated paper towels, absorbent pads) must also be disposed of in the hazardous waste container.
-
Documentation: Record the spill and the cleanup procedure in your laboratory's safety log.
Step 3: Bulk Disposal and Final Disposition
Accumulated waste must be disposed of in compliance with institutional policies and government regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[3]
-
Do Not Exceed Accumulation Limits: Be aware of the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the time limits for accumulation, which can be up to nine months in academic labs.[4]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste. They will work with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in an environmentally responsible and legally compliant manner.
-
Rinsing Empty Containers: Any "empty" container that held 1-phenylcyclohexane-1,2-diol must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from this process is also considered hazardous waste and must be collected in a properly labeled container for disposal.
Part 3: Visualization of the Disposal Workflow
To provide a clear, at-a-glance guide for the disposal decision-making process, the following workflow diagram has been created.
Caption: Disposal workflow for 1-phenylcyclohexane-1,2-diol waste.
References
-
PubChem. (1S,2S)-1-Phenylcyclohexane-1,2-diol. National Center for Biotechnology Information. [Link]
-
Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines. [Link]
Sources
Personal protective equipment for handling 1-phenylcyclohexane-1,2-diol
An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of 1-phenylcyclohexane-1,2-diol .
Executive Summary
1-Phenylcyclohexane-1,2-diol (CAS: 125132-75-4) is a highly valued chiral building block utilized extensively in asymmetric synthesis, the development of enantioselective catalysts, and the structural modification of crown ethers[1][2]. As a Senior Application Scientist, I approach the handling of this compound by looking beyond its basic hazard codes. Because it is a crystalline solid with a severe environmental hazard rating, our safety architecture must prioritize particulate containment and environmental isolation .
This guide establishes a self-validating safety protocol, explaining the physicochemical causality behind every PPE recommendation and operational step.
Part 1: Physicochemical Profiling & Risk Causality
To design an effective safety protocol, we must first analyze the physical state and environmental impact of the compound. The table below synthesizes the critical data that dictates our handling strategy[1].
| Property | Value | Operational Safety Implication |
| Appearance | Solid / Powder | High risk of micro-dust generation during mechanical transfer; necessitates strict particulate control. |
| Melting Point | 121–123 °C | Thermally stable at ambient laboratory conditions; no risk of spontaneous liquefaction. |
| Boiling Point | 322.7 °C (at 760 mmHg) | Extremely low volatility. |
| Vapor Pressure | 0.000113 mmHg (at 25 °C) | Vapor inhalation risk is negligible at room temperature. Respiratory threats are strictly particulate-based. |
| Water Hazard Class | WGK 3 (Germany) | Severe hazard to waters. Mandates absolute environmental isolation and zero-drain disposal policies. |
Part 2: Mandatory PPE Matrix
The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the physicochemical profile outlined above.
-
Hand Protection: Nitrile Examination Gloves (Min. 0.11 mm thickness)
-
The Causality: As a non-volatile solid, the primary route of exposure is dermal contact. Nitrile provides an excellent physical barrier against fine organic powders. Note: If the diol is dissolved in a solvent (e.g., dichloromethane) for subsequent reactions, glove material must be dynamically reassessed based on the solvent's breakthrough time.
-
-
Eye Protection: Tight-Fitting Safety Goggles (ANSI Z87.1 / EN 166)
-
The Causality: Standard safety glasses with side shields are insufficient. The mechanical manipulation of powders (e.g., using a spatula) generates airborne micro-particulates that can bypass loose eyewear and dissolve in the ocular mucosa.
-
-
Body Protection: Flame-Resistant (FR) Lab Coat with Knit Cuffs
-
The Causality: Knit cuffs prevent the accidental dragging of sleeves through powdered residue. An FR-rated coat (e.g., Nomex blend) is required to prevent the accumulation of static electricity, which could ignite flammable solvents often used in conjunction with this diol during synthesis.
-
-
Respiratory Protection: N95/FFP2 Particulate Respirator
-
The Causality: Because the vapor pressure is negligible (0.000113 mmHg)[1], chemical vapor cartridges are unnecessary. However, if weighing cannot be performed inside a ductless powder hood or standard fume hood, a particulate respirator is mandatory to prevent inhalation of airborne crystalline dust.
-
Part 3: Operational Workflow & Handling Protocol
To demonstrate the practical application of these safety measures, we will walk through a highly documented procedure: the hydrogenolysis of (-)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol using Raney Nickel to yield (+)-(1S,2R)-trans-2-phenylcyclohexanol[3][4].
Step-by-Step Methodology:
-
Pre-Weighing Site Preparation: Ensure the fume hood sash is lowered to the optimal operating height to maintain face velocity. Place an anti-static mat on the balance pan to prevent the solid diol from repelling off the weighing paper.
-
Transfer and Weighing: Don all required PPE. Using a grounded stainless-steel spatula, carefully transfer the 1-phenylcyclohexane-1,2-diol from its primary container to the balance. Self-Validating Check: If powder adheres aggressively to the spatula, static is present; use an anti-static gun before proceeding.
-
Dissolution: Transfer the weighed solid into the reaction flask and dissolve in anhydrous ethanol[4]. Once in solution, the particulate inhalation risk drops to zero, but the flammability risk of the solvent is introduced.
-
Catalyst Addition: Carefully introduce the aqueous slurry of Raney Nickel[3][4]. Critical Hazard Note: Raney Nickel is highly pyrophoric. It must remain wet at all times.
-
Post-Reaction Filtration: After hydrogenolysis is complete, filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out, as dry Raney Nickel will spontaneously ignite in the air.
Part 4: Spill Management & Disposal Plan
Because 1-phenylcyclohexane-1,2-diol is classified as WGK 3 (Severe hazard to waters) [1], its disposal and spill management require rigorous environmental isolation.
Solid Spill Protocol:
-
Do NOT dry sweep. Sweeping aerosolizes the powder, creating an inhalation hazard and spreading contamination.
-
Dampen the spill area slightly with a compatible solvent (e.g., a 70% ethanol/water mixture) to bind the powder.
-
Wipe up the dampened material using absorbent laboratory pads.
-
Place all contaminated pads, gloves, and weighing papers into a rigid, sealable hazardous waste container.
Disposal Plan:
-
Solid Waste: All pure chemical waste and contaminated consumables must be labeled as "Hazardous Organic Solid Waste (WGK 3)" and sent for high-temperature commercial incineration.
-
Liquid Waste: Filtrates and solvent mixtures containing dissolved diol must be collected in dedicated "Halogen-Free Organic Waste" carboys. Under no circumstances should any amount of this compound be rinsed down the sink.
Part 5: Workflow Visualization
Operational workflow for handling 1-phenylcyclohexane-1,2-diol, from PPE donning to WGK 3 disposal.
References
-
LookChem. Cas 125132-75-4,(R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL Safety Data Sheets & Properties. Available at:[Link]
-
Organic Syntheses. Working with Hazardous Chemicals - Synthesis of (+)-(1S,2R)- and (-)-(1R,2S)-trans-2-Phenylcyclohexanol. Available at:[Link]
-
ResearchGate. Molecular layer deposition of a polymeric crown ether (Application of 1-phenylcyclohexane-1,2-diol). Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
